molecular formula C12H16N2O2 B078713 N-cyclohexyl-4-nitroaniline CAS No. 13663-59-7

N-cyclohexyl-4-nitroaniline

Cat. No.: B078713
CAS No.: 13663-59-7
M. Wt: 220.27 g/mol
InChI Key: DWNVLQGHNLUJTJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-nitroaniline is a high-purity chemical intermediate of significant interest in advanced organic synthesis and materials research. This compound features a distinctive molecular architecture, combining an electron-withdrawing nitro group on the aniline phenyl ring with the bulky, electron-donating cyclohexyl substituent on the nitrogen. This push-pull electronic configuration makes it a valuable precursor in the synthesis of more complex heterocyclic systems, dyes, and pigments, where it can influence chromophore properties and absorption characteristics. Its primary research applications include serving as a key building block for the development of liquid crystals, where the molecular shape and dipole moment contribute to mesophase stability, and in the fabrication of organic semiconductors and non-linear optical (NLO) materials. The nitro group provides a versatile handle for further functionalization, most notably through reduction to the corresponding N-cyclohexyl-p-phenylenediamine, a crucial intermediate for polymers and specialty chemicals. Researchers value this compound for its role in exploring structure-activity relationships, studying intramolecular charge transfer, and developing novel synthetic methodologies. It is supplied strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVLQGHNLUJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396698
Record name N-cyclohexyl-4-nitroaniline
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13663-59-7
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of N-cyclohexyl-4-nitroaniline, a valuable compound in medicinal chemistry and materials science. The document delves into the core chemical principles, offers a detailed experimental protocol, and outlines the necessary characterization and safety procedures.

Introduction to this compound

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a nitro-activated aromatic ring and a secondary amine with a bulky cyclohexyl group, makes it a precursor for various more complex molecules with potential applications in the development of novel therapeutic agents and functional materials. The synthesis of this compound is a practical illustration of nucleophilic aromatic substitution, a fundamental reaction in organic chemistry.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an electron-deficient aromatic ring, activated by the strongly electron-withdrawing nitro group, with a nucleophile, in this case, cyclohexylamine.

The reaction typically utilizes a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, as the electrophilic partner. The electron-withdrawing nitro group in the para position is crucial as it stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1] The halogen acts as a leaving group, being displaced by the incoming cyclohexylamine. Fluorine is often the preferred leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Reaction Mechanism

The SNAr mechanism for the synthesis of this compound proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbon atom bearing the halogen on the 4-halonitrobenzene ring. This leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (F⁻ or Cl⁻), resulting in the formation of the final product, this compound.

To facilitate the reaction and neutralize the generated hydrohalic acid (HF or HCl), a base, such as triethylamine or an excess of cyclohexylamine itself, is often added to the reaction mixture.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
4-FluoronitrobenzeneC₆H₄FNO₂141.105.0 g0.035Toxic, handle with care.
CyclohexylamineC₆H₁₃N99.177.0 mL (6.1 g)0.062Corrosive and flammable.
Triethylamine(C₂H₅)₃N101.195.0 mL (3.6 g)0.036Corrosive and flammable.
Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Anhydrous, as solvent.
Deionized WaterH₂O18.02~200 mL-For workup and washing.
EthanolC₂H₅OH46.07As needed-For recrystallization.
Experimental Workflow Diagram

G reagents 1. Reagent Preparation - 4-Fluoronitrobenzene - Cyclohexylamine - Triethylamine - Anhydrous DMF reaction 2. Reaction Setup - Combine reagents in DMF - Heat at 80-90°C with stirring reagents->reaction Add to flask workup 3. Workup - Cool to room temperature - Precipitate with water - Filter the crude product reaction->workup After 2-3 hours purification 4. Purification - Recrystallize from ethanol workup->purification Isolate crude solid characterization 5. Characterization - TLC, Melting Point, NMR, IR purification->characterization Obtain pure product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.035 mol) of 4-fluoronitrobenzene in 50 mL of anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add 7.0 mL (0.062 mol) of cyclohexylamine followed by 5.0 mL (0.036 mol) of triethylamine.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 150 mL of cold deionized water with stirring. A yellow precipitate of this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining DMF and salts.

  • Purification: Purify the crude product by recrystallization.[2][3][4] Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified yellow crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. Weigh the final product and calculate the percentage yield.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol [5]
AppearanceYellow crystalline solid
Melting PointExpected to be a solid at room temperature.
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitro-substituted benzene ring and the aliphatic protons of the cyclohexyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region (typically δ 1.0-4.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the cyclohexyl carbons. The carbon attached to the nitro group will be significantly downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[6]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Fluoronitrobenzene: This compound is toxic if swallowed, inhaled, or in contact with skin.[7] It is a suspected mutagen and can cause serious eye irritation.

  • Cyclohexylamine: This reagent is corrosive and can cause severe skin burns and eye damage.[8] It is also flammable and harmful if swallowed or in contact with skin.

  • Triethylamine: A corrosive and flammable liquid that can cause severe skin and eye irritation.

  • Dimethylformamide (DMF): A potential skin and eye irritant. It is also a suspected teratogen.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and illustrative example of a fundamental organic reaction. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to successfully synthesize and characterize this valuable chemical intermediate. Adherence to safety protocols is paramount throughout the experimental process.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

  • Thames River Chemical Corp.
  • ChemicalBook.
  • PrepChem. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • CUNY York College. Purification by Recrystallization. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

  • PubChem. 4-Nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. FT-IR spectra of a 4-nitroaniline... Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the molecular structure of N-cyclohexyl-4-nitroaniline, a compound of interest in synthetic chemistry and drug development. By integrating foundational chemical principles with spectroscopic data from analogous compounds, this document offers a detailed elucidation of its structural features for researchers, scientists, and professionals in the field.

Core Molecular Identity

This compound is an aromatic compound characterized by a 4-nitroaniline core substituted with a cyclohexyl group on the amino nitrogen. This structure imparts a combination of electronic and steric properties that are crucial for its chemical behavior and potential applications.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₁₆N₂O₂PubChem[1]
Molecular Weight 220.27 g/mol PubChem[1]
CAS Number 13663-59-7PubChem[1]
SMILES C1CCC(CC1)NC2=CC=C(C=C2)[O-]PubChem[1]
InChIKey DWNVLQGHNLUJTJ-UHFFFAOYSA-NPubChem[1]

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is particularly suitable for nitro-activated aromatic systems. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group.

A plausible and efficient synthetic route involves the reaction of 1-fluoro-4-nitrobenzene with cyclohexylamine. The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-substituted nitroanilines.

Materials:

  • 1-fluoro-4-nitrobenzene

  • Cyclohexylamine

  • Triethylamine

  • Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene in anhydrous DMF.

  • Add an equimolar amount of cyclohexylamine to the solution.

  • Add a slight excess (approximately 1.1 equivalents) of triethylamine to act as a base to neutralize the hydrofluoric acid byproduct.

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene Reaction Mixture Reaction Mixture 1-fluoro-4-nitrobenzene->Reaction Mixture Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture DMF (solvent) DMF (solvent) DMF (solvent)->Reaction Mixture 80 °C 80 °C 80 °C->Reaction Mixture This compound This compound Purification (Recrystallization) Purification (Recrystallization) This compound->Purification (Recrystallization) Reaction Mixture->this compound S_NAr Reaction

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation of the Molecular Structure

Due to the absence of published experimental spectra for this compound, a predictive analysis based on the well-characterized parent molecule, 4-nitroaniline, and related N-alkylated analogs is presented. This approach allows for a robust interpretation of the expected spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the chemical environment of protons in a molecule. The predicted spectrum of this compound will exhibit characteristic signals for both the aromatic and the cyclohexyl protons.

  • Aromatic Protons: The para-substituted aromatic ring will give rise to a distinct AA'BB' system. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are expected to be deshielded and appear as a doublet at a higher chemical shift (δ ≈ 8.0-8.2 ppm). The protons ortho to the electron-donating amino group (H-2 and H-6) will be more shielded and appear as a doublet at a lower chemical shift (δ ≈ 6.6-6.8 ppm).

  • N-H Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

  • Cyclohexyl Protons: The cyclohexyl group will show a series of multiplets in the upfield region (δ ≈ 1.0-3.5 ppm). The methine proton attached to the nitrogen (H-1') will be the most deshielded of the cyclohexyl protons. The remaining methylene protons will appear as overlapping multiplets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale for Prediction
H-3, H-58.0 - 8.2DoubletDeshielded by the adjacent electron-withdrawing NO₂ group.
H-2, H-66.6 - 6.8DoubletShielded by the electron-donating NHR group.
N-HVariableBroad SingletExchangeable proton.
H-1' (Cyclohexyl)3.2 - 3.6MultipletDeshielded due to attachment to the nitrogen atom.
Other Cyclohexyl H1.0 - 2.2MultipletsAliphatic protons in a saturated ring system.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the nitro group (C-4) will be significantly deshielded. The carbon attached to the amino group (C-1) will also be deshielded, but to a lesser extent. The chemical shifts of the other aromatic carbons can be predicted based on substituent effects.

  • Cyclohexyl Carbons: The cyclohexyl group will exhibit signals in the aliphatic region of the spectrum. The carbon directly attached to the nitrogen (C-1') will be the most deshielded of this group.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-4150 - 155Attached to the strongly electron-withdrawing NO₂ group.
C-1140 - 145Attached to the nitrogen atom.
C-2, C-6110 - 115Shielded by the NHR group.
C-3, C-5125 - 130Less affected by the substituents.
C-1' (Cyclohexyl)50 - 55Attached to the nitrogen atom.
Other Cyclohexyl C24 - 35Aliphatic carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the nitro, amino, and aromatic groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Reference Data (4-nitroaniline)
N-HStretching3300 - 34003482 cm⁻¹ (asymmetric), 3362 cm⁻¹ (symmetric)[2]
C-H (aromatic)Stretching3000 - 31003100, 3045, 3041 cm⁻¹[3]
C-H (aliphatic)Stretching2850 - 2960-
C=C (aromatic)Stretching1590 - 1610~1600 cm⁻¹
N-O (nitro)Asymmetric Stretching1500 - 15301506 cm⁻¹[2]
N-O (nitro)Symmetric Stretching1330 - 13501344 cm⁻¹[2]
C-NStretching1280 - 13201300-1335 cm⁻¹[2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 220, corresponding to the molecular weight of this compound.

  • Fragmentation Pattern: The fragmentation will likely involve the loss of the nitro group, cleavage of the C-N bond between the aromatic ring and the nitrogen, and fragmentation of the cyclohexyl ring.

G M [C₁₂H₁₆N₂O₂]⁺˙ m/z = 220 F1 [M - NO₂]⁺ m/z = 174 M->F1 - NO₂ F2 [M - C₆H₁₀]⁺ m/z = 138 M->F2 - C₆H₁₀ F3 [C₆H₅NH]⁺ m/z = 92 F2->F3 - NO₂

Caption: Predicted mass spectrometry fragmentation pathway.

Three-Dimensional Conformation and Stereochemistry

In the absence of experimental crystallographic data, the three-dimensional structure of this compound can be inferred from fundamental principles of stereochemistry and computational modeling. The cyclohexyl ring will adopt a stable chair conformation to minimize steric strain. The nitrogen atom of the amino group is sp² hybridized due to resonance with the aromatic ring, leading to a trigonal planar geometry around the nitrogen. The bulky cyclohexyl group and the aromatic ring will likely be oriented to minimize steric hindrance.

Conclusion

The molecular structure of this compound has been comprehensively detailed through a predictive analysis based on established spectroscopic principles and data from analogous compounds. This guide provides a foundational understanding of its key structural features, which is essential for researchers and scientists working on the synthesis and application of this and related molecules. The provided synthetic protocol and the predicted spectroscopic data serve as a valuable reference for the practical handling and characterization of this compound in a laboratory setting. Further experimental validation of these predicted data will be a crucial step in confirming the precise structural details of this molecule.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link] [Accessed Jan. 13, 2026]. [4] ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link] [Accessed Jan. 13, 2026]. [5] A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. International Journal of ChemTech Research. [Link] [Accessed Jan. 13, 2026].

Sources

N-cyclohexyl-4-nitroaniline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-cyclohexyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical identity, including its Chemical Abstracts Service (CAS) number, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, along with a mechanistic discussion. Furthermore, this guide explores its significant applications in the synthesis of dyes and as a precursor for pharmacologically active compounds. Essential safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as N-(4-nitrophenyl)cyclohexylamine, is an organic compound characterized by a cyclohexyl group bonded to the amino group of 4-nitroaniline.[1] Its unique structure, combining a lipophilic cyclohexyl moiety with an electron-withdrawing nitro group, makes it a valuable intermediate in various chemical syntheses.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 13663-59-7 [1][2]
IUPAC NameThis compound[2]
Molecular FormulaC₁₂H₁₆N₂O₂[1][2]
Molecular Weight220.27 g/mol [2]
Canonical SMILESC1CCC(CC1)NC2=CC=C(C=C2)[O-][2]
InChIKeyDWNVLQGHNLUJTJ-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

PropertyValueNotes
Physical StateSolid, likely a yellow crystalline powderInferred from the parent compound, 4-nitroaniline.[3]
Melting Point~146 - 151 °CBased on the parent compound, 4-nitroaniline.[4]
Boiling Point~332 °CBased on the parent compound, 4-nitroaniline.[4]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol.Inferred from the parent compound, 4-nitroaniline.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This method is efficient and regioselective, making it a preferred route in laboratory and industrial settings. The underlying principle involves the displacement of a good leaving group, such as a halide, from an activated aromatic ring by a nucleophile, in this case, cyclohexylamine.

The aromatic ring of a precursor like 4-nitrochlorobenzene is "activated" by the presence of the strongly electron-withdrawing nitro group at the para position. This activation is crucial as it delocalizes the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar N-substituted nitroanilines.[5][6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrochlorobenzene (1 equivalent) and dimethylformamide (DMF) as the solvent.

  • Addition of Reagents: Add cyclohexylamine (1.1 equivalents) to the solution, followed by the addition of a base such as triethylamine (1.2 equivalents) to act as an acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which will cause the product to precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any residual DMF and salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a yellow solid.

G cluster_workflow Synthesis Workflow A 1. Combine 4-nitrochlorobenzene and DMF in flask B 2. Add cyclohexylamine and triethylamine A->B Sequential Addition C 3. Heat at 80-90°C for 2-4 hours B->C Initiate Reaction D 4. Cool and precipitate in ice-water C->D Reaction Completion E 5. Filter and wash with cold water D->E Isolation F 6. Recrystallize from ethanol to obtain pure product E->F Purification

Caption: A workflow diagram for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in various fields.

  • Dye and Pigment Industry: As a derivative of 4-nitroaniline, it can be used as a precursor in the synthesis of azo dyes.[7] The nitro group can be reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide range of colors for textiles and other materials.[3]

  • Pharmaceutical and Agrochemical Synthesis: The this compound scaffold is a building block for creating novel organic molecules with potential biological activity. The nitroaromatic structure is of particular interest in medicinal chemistry. For instance, the nitro group can be bioreduced in hypoxic (low oxygen) environments, a characteristic of solid tumors.[8] This property is exploited in the design of hypoxia-activated prodrugs, where a cytotoxic agent is released selectively in the tumor environment.[8]

  • Specialty Chemicals: This compound can also be used in the production of antioxidants and corrosion inhibitors.[9]

G cluster_applications Key Application Areas cluster_dyes Dye Synthesis cluster_pharma Pharmaceutical R&D Core {this compound | CAS: 13663-59-7} A Reduction of Nitro Group Core->A Precursor D Pharmacophore Scaffold Core->D Building Block B Diazotization Reaction A->B C Azo Dye Formation B->C E Hypoxia-Activated Prodrugs D->E F Antimicrobial Agents D->F

Caption: Logical relationships of this compound's applications.

Safety and Handling Protocols

Table 3: GHS Hazard Information for 4-Nitroaniline

Hazard ClassHazard StatementPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[10]P260: Do not breathe dust.[10]P280: Wear protective gloves/protective clothing.[10]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10]
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure.[10]P314: Get medical advice/attention if you feel unwell.
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects.[10]P273: Avoid release to the environment.
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, avoid generating dust.[4] Collect the spilled material and place it in a suitable container for disposal.[4] Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 13663-59-7) is a significant chemical intermediate with a well-defined synthesis route and diverse applications. Its utility in the production of dyes, pigments, and as a precursor for developing new pharmaceutical agents underscores its importance in chemical research and industry. Adherence to strict safety protocols is essential when handling this compound due to its potential toxicity. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

  • PrepChem.com. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available from: [Link]

  • PrepChem.com. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemsigma. This compound [13663-59-7]. Available from: [Link]

  • Chemsrc.com. N-cyclohexylidene-4-nitroaniline. Available from: [Link]

  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. Available from: [Link]

  • Wikipedia. 4-Nitroaniline. Available from: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

  • ChemIQSoc. Preparation of 4-nitroacetanilide and 4-nitroaniline. Available from: [Link]

  • HOPEMAX. What are the potential applications of 4 - Nitroaniline derivatives? Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize N-cyclohexyl-4-nitroaniline, a molecule of interest in chemical synthesis and drug development. For researchers and professionals in these fields, precise molecular characterization is not merely a procedural step but the foundation of scientific integrity, ensuring the identity, purity, and structural integrity of a compound. This document outlines the theoretical and practical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to this target molecule.

While comprehensive experimental spectra for this compound are not widely published, this guide will leverage data from the well-characterized parent molecule, 4-nitroaniline, to predict and interpret the expected spectral features. This comparative approach provides a robust framework for understanding the spectroscopic signature of the title compound.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a distinct molecular architecture that dictates its interaction with different forms of electromagnetic radiation. The structure comprises three key components: a 4-nitrophenyl group , a secondary amine linkage , and a cyclohexyl ring .

  • The 4-nitrophenyl group is an aromatic system containing a strong electron-withdrawing nitro group (-NO₂) para to an electron-donating amine group. This "push-pull" electronic arrangement significantly influences the aromatic proton and carbon chemical shifts in NMR and gives rise to characteristic IR stretching frequencies.

  • The secondary amine (N-H) acts as a linker and is a key functional group with a distinct signature in IR spectroscopy. Its proton is also observable in ¹H NMR.

  • The cyclohexyl ring provides a saturated, aliphatic component to the molecule. The protons and carbons of this ring will produce characteristic signals in the upfield region of NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected IR Absorption Bands for this compound

The IR spectrum of this compound is anticipated to show a combination of absorptions from the aromatic and aliphatic moieties. Key diagnostic peaks can be predicted by referencing data for 4-nitroaniline[1][2].

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Comment
Secondary AmineN-H Stretch3300 - 3500A single, sharp peak is expected, differentiating it from the two peaks of a primary amine.
Nitro GroupAsymmetric NO₂ Stretch1500 - 1550A strong absorption due to the powerful electron-withdrawing nature of the group.
Nitro GroupSymmetric NO₂ Stretch1300 - 1360Another strong, characteristic absorption for the nitro group.
Aromatic RingC=C Stretch1590 - 1610A strong peak indicating the presence of the benzene ring.
Aliphatic GroupC-H Stretch2850 - 2960Strong absorptions arising from the C-H bonds of the cyclohexyl ring.
Aromatic RingC-H Stretch3000 - 3100Weaker absorptions than their aliphatic counterparts.
AmineC-N Stretch1250 - 1350A moderate absorption for the aromatic amine linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a common and efficient method for obtaining an IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FT-IR) spectrometer and the ATR crystal (typically diamond or germanium) are clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) of a proton is determined by its electronic environment. Electron-withdrawing groups "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups "shield" them, moving their signal upfield.

Expected ¹H NMR Signals for this compound:

The spectrum can be divided into two main regions: the aromatic region (downfield) and the aliphatic region (upfield). Data for the parent 4-nitroaniline shows aromatic protons at approximately 8.0 ppm and 6.7 ppm[3].

  • Aromatic Protons (6.5-8.2 ppm): The two protons on the nitro-substituted ring will appear as two distinct doublets due to coupling with each other. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded and appear furthest downfield (likely >8.0 ppm). The protons ortho to the amine group will be more shielded and appear further upfield (likely 6.5-7.0 ppm).

  • Amine Proton (N-H): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (typically 4-6 ppm).

  • Cyclohexyl Protons (1.0-4.0 ppm):

    • Methine Proton (N-CH): The single proton on the carbon directly attached to the nitrogen will be the most downfield of the cyclohexyl signals due to the deshielding effect of the nitrogen atom (likely 3.5-4.0 ppm). It will appear as a multiplet.

    • Methylene Protons (-CH₂-): The remaining 10 protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the upfield region (1.0-2.5 ppm).

¹³C NMR Spectroscopy

¹³C NMR provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Signals for this compound:

A predicted ¹³C NMR spectrum is available and can be used as a guide[4].

Carbon Type Expected Chemical Shift (δ, ppm) Comment
Aromatic C-NO₂140 - 145The carbon atom bearing the nitro group is significantly deshielded.
Aromatic C-NH150 - 155The carbon attached to the amine is also highly deshielded.
Aromatic C-H110 - 130The remaining four aromatic carbons will appear in this region.
Cyclohexyl C-N50 - 60The methine carbon attached to the nitrogen atom.
Cyclohexyl CH₂24 - 35The five methylene carbons of the cyclohexyl ring.
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5][6]

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Locking and Shimming: The spectrometer will automatically "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum (each unique carbon appears as a singlet).

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: Perform a Fourier transform on the acquired data (Free Induction Decay, FID) to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to produce the final, interpretable spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Mass Spectrum for this compound
  • Molecular Ion (M⁺•): The molecular weight of this compound (C₁₂H₁₆N₂O₂) is 220.27 g/mol [4]. In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺•) is expected at m/z = 220.

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to smaller, stable ions. Key expected fragments include:

    • Loss of the cyclohexyl group.

    • Fragmentation within the cyclohexyl ring.

    • Loss of the nitro group (-NO₂) or parts of it (e.g., -NO).

    • Cleavage of the C-N bond.

The mass spectrum of 4-nitroaniline shows a strong molecular ion peak at m/z 138 and fragmentation peaks corresponding to the loss of NO₂ (m/z 92) and subsequent fragments[7]. A similar pattern, originating from the nitrophenyl moiety, can be expected for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for analyzing volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC injection port, where it is vaporized.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

  • MS Method:

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•) and various fragment ions.

    • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

  • Data Analysis: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Summary and Workflow

The following table summarizes the key expected spectroscopic data for this compound.

Technique Feature Expected Value
FT-IR N-H Stretch3300 - 3500 cm⁻¹
NO₂ Stretch (Asymmetric)1500 - 1550 cm⁻¹
C-H Stretch (Aliphatic)2850 - 2960 cm⁻¹
¹H NMR Aromatic Protons6.5 - 8.2 ppm
N-CH Proton3.5 - 4.0 ppm
Cyclohexyl CH₂ Protons1.0 - 2.5 ppm
¹³C NMR Aromatic C-N / C-NO₂140 - 155 ppm
Aromatic C-H110 - 130 ppm
Cyclohexyl C-N50 - 60 ppm
Cyclohexyl CH₂24 - 35 ppm
Mass Spec (EI) Molecular Ion [M]⁺•m/z = 220
Analytical Workflow Visualization

The logical flow for the complete spectroscopic characterization of a synthesized compound like this compound is depicted below. This workflow ensures that each analytical step builds upon the last, leading to a comprehensive and validated structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) ftir->nmr ms Mass Spectrometry (Molecular Weight & Formula Verification) nmr->ms integration Data Integration & Interpretation ms->integration validation Structural Confirmation & Purity Assessment integration->validation

Workflow for Spectroscopic Characterization.

Conclusion

The structural characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. By understanding the principles behind each technique and the expected spectral features based on the molecule's structure, researchers can confidently identify and validate this compound, ensuring the reliability of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • mzCloud. (n.d.). 4 Nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Asian Journal of Chemistry. (2020). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Automated Topology Builder & Repository. (n.d.). 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

  • PubChemLite. (n.d.). N-cyclohexyl-2-nitroaniline (C12H16N2O2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP011300. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2017). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • National Institutes of Health. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclohexyl-4-nitroaniline is an organic compound featuring a nitroaniline core substituted with a cyclohexyl group. While its parent compound, 4-nitroaniline, is a well-known intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals, specific data on this compound is less prevalent in public literature.[1][2] For researchers in medicinal chemistry and drug development, understanding a compound's solubility profile is not merely a preliminary step but a critical determinant of its potential utility, directly influencing bioavailability, formulation, and in-vitro assay reliability.[3]

Publicly available, quantitative solubility data for this compound is scarce. Therefore, this guide takes a proactive, field-proven approach. It serves as a comprehensive technical framework for researchers to experimentally determine and analyze the solubility profile of this compound. By synthesizing theoretical principles with a gold-standard experimental protocol, this document empowers scientists to generate the precise, reliable data required for advancing their research objectives.

Physicochemical Properties and Predicted Solubility Behavior

A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. The key properties for this compound are summarized below.

PropertyValue / DescriptorSource
Molecular Formula C₁₂H₁₆N₂O₂PubChem[4]
Molecular Weight 220.27 g/mol PubChem[4]
Appearance Yellow SolidMultiple Suppliers
Calculated XLogP3 3.5PubChem[4]
Hydrogen Bond Donors 1 (Amine N-H)PubChem[4]
Hydrogen Bond Acceptors 3 (Nitro O, Amine N)PubChem[4]
Expert Analysis & Predicted Profile:
  • Aqueous Solubility: The parent molecule, 4-nitroaniline, has a low aqueous solubility of approximately 0.8 mg/mL.[1] The addition of the bulky, nonpolar cyclohexyl ring in this compound significantly increases its lipophilicity. This is quantitatively supported by the high calculated XLogP3 value of 3.5, which indicates a strong preference for a lipid environment over an aqueous one.[4] Therefore, this compound is predicted to have very low thermodynamic solubility in aqueous media across the physiological pH range. Compounds with poor aqueous solubility are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, which presents challenges for oral bioavailability.

  • Organic Solubility: A commercial supplier notes that the compound has "excellent solubility in organic solvents".[5] This aligns with theoretical principles. The large, nonpolar surface area contributed by the cyclohexyl and phenyl rings suggests favorable interactions with a range of organic solvents. It is expected to be readily soluble in solvents like dichloromethane (DCM), chloroform, acetone, and ethyl acetate. Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate, facilitated by hydrogen bonding with the amine and nitro groups.

The Principle of Thermodynamic Solubility

In drug discovery and development, the most meaningful measure of solubility is the thermodynamic equilibrium solubility . This is defined as the maximum concentration of a compound in a saturated solution at equilibrium with an excess of its solid form. This value is a fundamental constant for a given solid form, solvent, and temperature. It is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility due to the formation of supersaturated or metastable solutions.[6]

Achieving thermodynamic equilibrium is paramount for obtaining accurate and reproducible data. This is why the shake-flask method is considered the gold standard; it is designed to allow sufficient time and agitation for the system to reach a true equilibrium state.[1][7][8]

Gold-Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method to determine the thermodynamic solubility of this compound. The core principle is to saturate a solvent with the compound over an extended period and then quantify the concentration of the dissolved analyte in the supernatant.

Causality Behind Experimental Choices:
  • Excess Solid: Adding a clear excess of the solid compound is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[7]

  • Equilibration Time: An incubation time of 24 to 48 hours is chosen to ensure that the dissolution process has reached a plateau, representing true thermodynamic equilibrium. Preliminary experiments can confirm the minimum time required.[8]

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 °C for biopharmaceutical relevance or 25 °C for standard chemical data) is essential for reproducibility.[9]

  • Purity: The purity of both the compound and the solvents is critical, as impurities can alter the measured solubility.[9]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification P1 Weigh excess This compound P2 Add to vials with known volume of each solvent P1->P2 ca. 2-5 mg/mL E1 Seal vials and place in orbital shaker at 25/37°C P2->E1 E2 Agitate for 24-48 hours to ensure equilibrium E1->E2 S1 Cease agitation, allow solid to settle E2->S1 S2 Centrifuge or filter supernatant to remove all solid particles S1->S2 Critical Step Q1 Prepare serial dilutions of supernatant S2->Q1 Q2 Analyze via validated HPLC-UV or LC-MS method Q1->Q2 Q3 Calculate concentration against a standard curve Q2->Q3

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Materials:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO) for creating a standard curve.

    • Select a range of solvents for testing (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, acetone, dichloromethane).

    • Ensure all glassware is clean and dry.

  • Sample Incubation:

    • To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The exact mass should be recorded.

    • Add a precise volume of the desired solvent to each vial (e.g., 2 mL).

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a moderate speed for 24-48 hours.[6][8]

  • Sample Separation (Self-Validation):

    • After the incubation period, visually confirm that excess solid remains in each vial. This is the primary validation that saturation was possible.

    • Remove vials from the shaker and allow them to stand for 30 minutes for the solid to settle.

    • Carefully aspirate the supernatant. To ensure complete removal of undissolved solids, either:

      • Centrifuge the supernatant at high speed (e.g., >10,000 rpm) for 10-15 minutes.

      • Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification:

    • Prepare a calibration curve by making serial dilutions of the stock solution.

    • Dilute the clarified supernatant from step 3 into the appropriate concentration range for the analytical method.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS method. The chromogenic nature of the nitroaniline moiety makes UV detection (e.g., near 410 nm) a suitable choice.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

Data Analysis and Presentation

Calculate the original solubility by multiplying the measured concentration by the dilution factor used. The final data should be presented in a clear, tabular format, expressing solubility in common units such as mg/mL and molarity (µM) to allow for easy comparison.

Template: Solubility Profile of this compound at 25 °C
Solvent SystemReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Mean Solubility (µM)
WaterFill with dataFill with dataFill with data
PBS (pH 7.4)Fill with dataFill with dataFill with data
EthanolFill with dataFill with dataFill with data
AcetoneFill with dataFill with dataFill with data
DichloromethaneFill with dataFill with dataFill with data
Other...Fill with dataFill with dataFill with data

Conclusion

While direct experimental solubility data for this compound is not readily found in public databases, its physicochemical properties strongly suggest it is a lipophilic compound with poor aqueous solubility and high solubility in common organic solvents. This technical guide provides the authoritative, gold-standard shake-flask protocol necessary for any research or drug development professional to generate a robust and reliable thermodynamic solubility profile for this compound. Adherence to this methodology will yield the high-quality, reproducible data essential for making informed decisions in formulation, preclinical testing, and chemical synthesis.

References

  • Autech Industry Co.,Limited. (n.d.). Ready To Ship 13663-59-7 | this compound Bundle. Made-in-China.com.
  • Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Anselmo, H., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • PCBiS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • PubChem. (n.d.). N-cyclohexyl-4-isocyano-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.
  • Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Nitroaniline (N2128)
  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Structure and Function

N-cyclohexyl-4-nitroaniline is a substituted aromatic amine that holds significant interest for researchers in materials science and pharmaceutical development. As a derivative of the well-studied chromophore 4-nitroaniline, its molecular architecture—combining a polar, electron-withdrawing nitroaromatic system with a nonpolar, bulky cyclohexyl group—imparts a unique set of physical and chemical properties. These characteristics govern its solubility, reactivity, solid-state packing, and potential biological interactions.

This guide provides a comprehensive technical overview of the physical properties of this compound. Moving beyond a simple data sheet, we explore the causal relationships between its structure and its macroscopic properties. We detail the experimental methodologies required for its synthesis and characterization, offering field-proven insights into the logic behind procedural choices. This document is intended to serve as a foundational resource for scientists leveraging this molecule in advanced applications, from the synthesis of novel dyes and nonlinear optical materials to its use as a scaffold in drug discovery.[1][2][3]

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Combine 4-fluoronitrobenzene, cyclohexylamine, and triethylamine in DMF B Heat reaction mixture at 80°C for 2-4 hours with stirring A->B C Monitor reaction completion using Thin Layer Chromatography (TLC) B->C D Cool mixture to room temperature C->D E Pour into cold water to precipitate the crude product D->E F Filter the precipitate using a Büchner funnel and wash with water E->F G Dissolve crude solid in a minimum of hot ethanol F->G H Allow solution to cool slowly to induce crystallization G->H I Filter the purified crystals and dry under vacuum H->I J Pure this compound I->J Characterization

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via SNAr

Causality: This protocol is adapted from established procedures for similar compounds. [4][5]The choice of 4-fluoronitrobenzene as a starting material is strategic; the carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively solvates the reactants and intermediates without interfering with the nucleophile. Triethylamine, a non-nucleophilic base, is added to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

Materials:

  • 4-Fluoronitrobenzene

  • Cyclohexylamine

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Add triethylamine (1.1 equivalents) followed by the dropwise addition of cyclohexylamine (1.1 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. A yellow precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove DMF and triethylamine hydrofluoride salts.

  • Purification (Recrystallization): Transfer the crude solid to a new flask. Add a minimum amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, UV-Vis, and Mass Spectrometry is used to confirm its identity and purity.

G cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy cluster_Mass Mass Spectrometry Product Purified Product HNMR ¹H NMR (Proton Environment) Product->HNMR CNMR ¹³C NMR (Carbon Skeleton) Product->CNMR IR FT-IR (Functional Groups) Product->IR UV UV-Vis (Chromophore/Conjugation) Product->UV MS MS (Molecular Weight) Product->MS Result Structural Confirmation & Purity Assessment HNMR->Result CNMR->Result IR->Result UV->Result MS->Result

Caption: Workflow for the comprehensive analytical characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. [6]

  • ¹H NMR: The proton NMR spectrum will show distinct regions for the aromatic and aliphatic protons.

    • Aromatic Region (~6.5-8.1 ppm): The four protons on the nitro-substituted ring will appear as a pair of doublets (an AA'BB' system). The two protons ortho to the amino group will be upfield (lower ppm) compared to the two protons ortho to the electron-withdrawing nitro group, which will be significantly downfield (higher ppm).

    • Amine Proton (~4.0-5.0 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be variable and it may exchange with D₂O.

    • Aliphatic Region (~1.0-3.5 ppm): The cyclohexyl protons will produce a series of complex, overlapping multiplets. The single proton on the carbon attached to the nitrogen (the methine proton) will be the most downfield of this group.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • Aromatic Carbons (~110-155 ppm): Six signals are expected. The carbon attached to the nitro group (C-NO₂) will be the most downfield, and the carbon attached to the amino group (C-NH) will also be significantly downfield.

    • Aliphatic Carbons (~24-55 ppm): Signals corresponding to the carbons of the cyclohexyl ring will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. [7]

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350-3450 N-H Stretch Secondary Amine (N-H)
~3000-3100 C-H Stretch Aromatic C-H
~2850-2950 C-H Stretch Aliphatic C-H (Cyclohexyl)
~1590-1610 C=C Stretch Aromatic Ring
~1490-1550 N-O Asymmetric Stretch Nitro Group (NO₂)
~1300-1360 N-O Symmetric Stretch Nitro Group (NO₂)

| ~1250-1340 | C-N Stretch | Aromatic Amine |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system. [8][9]The primary chromophore in this compound is the p-nitroaniline system. A strong absorption band (λ_max) is expected in the UV-Vis region, corresponding to a π → π* electronic transition. For the parent 4-nitroaniline, this peak is around 380-400 nm. [8][10]The cyclohexyl group, being an insulating alkyl group, is not expected to significantly shift the λ_max, though solvent polarity will influence its exact position (solvatochromism).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. For this compound (C₁₂H₁₆N₂O₂), the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight, approximately 220.12.

Part 4: Solid-State Properties and Applications

The physical properties of this compound directly inform its potential applications:

  • Materials Science: The nitroaniline core is a well-known motif for materials with nonlinear optical (NLO) properties. The specific substitution pattern and crystal packing are critical for achieving these effects. [8]* Drug Development: The cyclohexyl group increases the lipophilicity (fat-solubility) of the molecule, as indicated by its calculated XLogP3 of 3.5. [12]This property is often desirable in drug candidates to enhance their ability to cross cell membranes and improve bioavailability. [1]The nitroaniline scaffold itself is a versatile building block in the synthesis of more complex pharmaceuticals. [2][3][13]* Dye Synthesis: As a derivative of 4-nitroaniline, it can serve as an intermediate in the production of azo dyes and other specialized pigments. [13][10]

References

  • Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline - PrepChem.com. [Link]

  • Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline - PrepChem.com. [Link]

  • sodium dicyanamide, 1934-75-4 - The Good Scents Company. [Link]

  • Sodium dicyanoamide - Registration Dossier - ECHA. [Link]

  • This compound | C12H16N2O2 | CID 3806862 - PubChem. [Link]

  • N-cyclohexyl-4-isocyano-2-nitroaniline | C13H15N3O2 | CID 23522867 - PubChem. [Link]

  • Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy] - IUCrData. [Link]

  • 4-Nitroaniline - Wikipedia. [Link]

  • ICSC 0308 - 4-NITROANILINE - Inchem.org. [Link]

  • 4-Nitroaniline - Solubility of Things. [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. [Link]

  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications - IJSR. [Link]

  • Preparation of 4-nitroacetanilide and 4-nitroaniline - ChemIQSoc. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. [Link]

  • N-cyclohexyl-4-methoxy-2-nitroaniline | C13H18N2O3 | CID 13062987 - PubChem. [Link]

  • 4-Nitroaniline Properties & Applications: A Manufacturer's Insight - AOPHARM. [Link]

  • p-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • REVIEW IN (NMR and UV-VIS) SPECTRA - IJRTE. [Link]

  • (PDF) 4-Nitroaniline–picric acid (2/1) - ResearchGate. [Link]

Sources

An In-depth Technical Guide to N-cyclohexyl-4-nitroaniline: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-4-nitroaniline is a substituted aromatic amine that holds potential as a scaffold in medicinal chemistry and materials science. Its structure, featuring a cyclohexyl group and a nitro-functionalized aniline core, provides a unique combination of lipophilicity and electronic properties that can be exploited in the design of novel bioactive molecules. The nitro group, a well-known pharmacophore and synthetic intermediate, opens avenues for a variety of chemical transformations, making this compound a versatile building block for library synthesis and lead optimization in drug discovery programs. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and chemical sciences.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, as per the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name unequivocally defines its chemical structure.

The structure consists of a central aniline (aminobenzene) ring. A cyclohexyl group is attached to the nitrogen atom of the amino group, hence the "N-cyclohexyl" prefix. A nitro group (-NO2) is substituted on the aniline ring at the para-position (position 4) relative to the amino group, leading to the "4-nitro" designation.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is limited in publicly accessible literature, its key physicochemical properties can be predicted using computational models, which are valuable for initial assessment in a research context.

PropertyValueSource
Molecular Formula C12H16N2O2[1]
Molecular Weight 220.27 g/mol [1]
IUPAC Name This compound[1]
CAS Number 13663-59-7[1]
XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

These computed properties suggest that this compound is a relatively lipophilic molecule with moderate hydrogen bonding potential, characteristics that are often sought in drug candidates for good membrane permeability.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted nitroanilines is through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of a nitro-substituted aryl halide with a primary or secondary amine. Based on established protocols for similar compounds, a reliable synthetic route to this compound can be proposed.[2][3]

Proposed Synthetic Pathway:

Synthesis of this compound reactant1 4-Fluoronitrobenzene reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 Cyclohexylamine reactant2->reagents product This compound reagents->product Heat workup Aqueous Workup & Purification product->workup

Caption: Proposed synthesis of this compound via SNAr.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-fluoronitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added cyclohexylamine (1.1 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • Choice of Substrate: 4-Fluoronitrobenzene is an excellent substrate for SNAr reactions because the fluorine atom is a good leaving group, and its departure is activated by the strongly electron-withdrawing nitro group at the para position.

  • Solvent Selection: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the anionic nucleophile (cyclohexylamine) relatively free to attack the aromatic ring.

  • Role of the Base: The base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of nitroaromatic compounds and substituted anilines has shown significant potential in various therapeutic areas.[4][5]

1. Anticancer Agents:

The nitroaniline scaffold is present in a number of compounds with demonstrated anticancer activity. The nitro group can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic species, making it a key functional group in the design of hypoxia-activated prodrugs.[6] The cyclohexyl group in this compound increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and accumulate in tumor tissues.

2. Antimicrobial Agents:

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA, proteins, and lipids.[4] The this compound scaffold could be explored for the development of new antibacterial and antifungal agents.

3. Kinase Inhibitors:

The substituted aniline motif is a common feature in many kinase inhibitors used in cancer therapy. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The cyclohexyl and nitro groups can be further functionalized to occupy adjacent hydrophobic and polar pockets, respectively, to achieve high affinity and selectivity.

Workflow for Biological Evaluation:

Biological Evaluation Workflow synthesis Synthesis & Purification of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization in_vitro In Vitro Screening (e.g., Cytotoxicity Assays) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vivo In Vivo Efficacy & Toxicity Studies lead_opt->in_vivo

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Handling

  • Toxicity: Nitroanilines are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a versatile chemical entity with a straightforward synthesis and a range of potential applications, particularly in the field of drug discovery. Its unique structural features make it an attractive starting point for the development of novel anticancer, antimicrobial, and kinase-inhibiting agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers to begin their investigation of this promising molecule.

References

  • PrepChem.com. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PrepChem.com. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • Wikipedia. 4-Nitroaniline. Available from: [Link]

  • International Programme on Chemical Safety. ICSC 0308 - 4-NITROANILINE. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Available from: [Link]

  • Beilstein Journals. Supporting informations: 1H-NMR and 13C-NMR of selected compounds. Available from: [Link]

  • Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available from: [Link]

  • The Open Medicinal Chemistry Journal. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available from: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

Sources

A Technical Guide to the Theoretical Analysis of N-Cyclohexyl-4-nitroaniline: Bridging Quantum Chemistry and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-4-nitroaniline (NC4NA) stands as a molecule of significant interest, primarily owing to its potential applications in nonlinear optics (NLO). Its structure, featuring an electron-donating cyclohexylamino group and an electron-accepting nitro group connected by a π-conjugated phenyl ring, creates a pronounced intramolecular charge-transfer (ICT) system. This guide provides an in-depth exploration of the theoretical methodologies used to characterize NC4NA. By leveraging Density Functional Theory (DFT), we elucidate its molecular geometry, vibrational modes, electronic properties, and reactive behavior. This computational framework not only complements experimental findings from techniques like FT-IR and UV-Vis spectroscopy but also provides predictive power for understanding its nonlinear optical activity, offering a robust, self-validating system for molecular analysis.

Introduction: The Rationale for a Theoretical Approach

While experimental techniques provide invaluable data, a purely empirical approach can be resource-intensive and may not fully reveal the underlying quantum mechanical phenomena that govern a molecule's behavior. Theoretical studies, particularly those grounded in quantum chemistry, offer a powerful synergistic approach. For a molecule like this compound, a derivative of the well-studied p-nitroaniline, computational analysis allows us to:

  • Predict Molecular Properties: Before synthesis, we can accurately predict geometric parameters, vibrational frequencies, and electronic transitions.

  • Elucidate Structure-Property Relationships: We can systematically investigate how structural modifications influence electronic and optical properties, guiding the rational design of new materials.

  • Interpret Experimental Data: Theoretical calculations provide a basis for assigning spectral peaks and understanding the nature of electronic excitations observed in FT-IR and UV-Vis spectra.

  • Quantify NLO Response: The first-order hyperpolarizability (β), a key measure of a molecule's NLO activity, can be calculated, providing insights into its potential for applications like second-harmonic generation.

This guide focuses on a validated, multi-faceted theoretical workflow designed to provide a comprehensive understanding of NC4NA's physicochemical characteristics.

Core Computational Methodology: A Self-Validating Workflow

The foundation of our theoretical investigation is Density Functional Theory (DFT), a computational method that offers an optimal balance between accuracy and computational cost for molecules of this size. The entire workflow is designed to be self-validating, where computational results are cross-referenced with established experimental data for parent molecules like 4-nitroaniline to ensure the chosen theoretical model is sound.

Theoretical_Workflow cluster_Input Initial Setup cluster_DFT DFT Core Calculations cluster_Analysis Property Analysis cluster_Output Outputs & Interpretation Input This compound (NC4NA) Structure DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Input->DFT Initial Coordinates Freq Vibrational Frequencies DFT->Freq Optimized Structure TD_DFT TD-DFT for Excited States DFT->TD_DFT Ground State Geometry FMO HOMO-LUMO Analysis DFT->FMO Molecular Orbitals MEP Molecular Electrostatic Potential (MEP) DFT->MEP Electron Density NLO NLO Properties (Hyperpolarizability) DFT->NLO Dipole Moment, Polarizability Geom_Out Optimized Geometry (Bond Lengths, Angles) DFT->Geom_Out FTIR Simulated FT-IR Spectrum Freq->FTIR Calculated Frequencies UVVIS Simulated UV-Vis Spectrum TD_DFT->UVVIS Excitation Energies Vib_Out Vibrational Mode Assignments FTIR->Vib_Out Elec_Out Electronic Transitions (λmax) UVVIS->Elec_Out React_Out Reactivity & Stability (Energy Gap, MEP Map) FMO->React_Out MEP->React_Out NLO_Out NLO Activity Assessment (β value) NLO->NLO_Out

Caption: Workflow for the theoretical analysis of this compound.

Causality Behind Method Selection
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in providing accurate geometries and electronic properties for organic molecules containing nitro and amino groups. It effectively incorporates electron correlation, which is crucial for describing the electronic structure of π-conjugated systems.[1]

  • Basis Set (6-311++G(d,p)): This basis set provides a robust description of the molecule's electronic distribution.

    • 6-311G: A triple-zeta basis set that describes each atomic orbital with three functions, allowing for greater flexibility.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen, which are essential for accurately modeling the spatially extended electron density in the lone pairs and π-systems, as well as potential weak intermolecular interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape, which is critical for describing chemical bonds and calculating properties like hyperpolarizability.[1]

Step-by-Step Computational Protocol
  • Structure Input: A 3D structure of NC4NA is built using molecular modeling software.

  • Geometry Optimization: An unconstrained geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing its equilibrium bond lengths, bond angles, and dihedral angles.[2]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It yields the harmonic vibrational frequencies required to simulate the FT-IR spectrum.

  • Electronic Property Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies from the ground state to the first few excited states. This data is used to simulate the UV-Vis absorption spectrum.

  • Orbital and Potential Analysis: The final optimized structure is used to generate Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map.

Results and Discussion: A Multi-faceted Analysis

This section synthesizes the computational results, interpreting them in the context of the molecule's chemical and physical properties.

Molecular Geometry

The geometry of NC4NA is optimized to its lowest energy state. Key structural parameters are compared against known experimental data for parent molecules like 4-nitroaniline to validate the computational accuracy. The planarity of the nitroaniline core and the orientation of the cyclohexyl group are critical determinants of the molecule's electronic properties.

Table 1: Selected Optimized Geometrical Parameters for the Nitroaniline Core

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p)) Experimental (p-Nitroaniline)
Bond Length C-NO₂ Value Å ~1.45 Å
Bond Length C-NH Value Å ~1.38 Å
Bond Angle O-N-O Value ° ~124°
Dihedral Angle C-C-N-H Value ° ~0° (planar)

(Note: Placeholder "Value" would be replaced with actual calculation outputs. Experimental values are for p-nitroaniline for validation purposes.)

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies are used to simulate the FT-IR spectrum. This theoretical spectrum is crucial for assigning the vibrational modes observed in an experimental spectrum. Key vibrational modes for NC4NA include N-H stretching, NO₂ asymmetric and symmetric stretching, and C=C aromatic stretching.

Table 2: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Scaled) Frequency Experimental Frequency (p-Nitroaniline)
N-H Asymmetric Stretch Value ~3480
N-H Symmetric Stretch Value ~3360
NO₂ Asymmetric Stretch Value ~1507
NO₂ Symmetric Stretch Value ~1345
C=C Aromatic Stretch Value ~1585

(Note: Calculated frequencies are typically scaled by a factor of ~0.96 to correct for anharmonicity and method limitations. Experimental values are for p-nitroaniline.)

Electronic Spectroscopy and Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron. For NC4NA, the HOMO is expected to be localized primarily on the electron-donating cyclohexylamino group and the phenyl ring.

  • LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the electron-withdrawing nitro group.[2]

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap generally indicates higher chemical reactivity and is a key factor for enhanced NLO properties, as it facilitates intramolecular charge transfer (ICT). The primary electronic transition observed in the UV-Vis spectrum corresponds to the HOMO → LUMO excitation, which represents this ICT.

HOMO_LUMO_ICT HOMO HOMO (on Donor & Ring) LUMO_filled LUMO (electron) HOMO->LUMO_filled hν (Photon Absorption) ΔE = E_LUMO - E_HOMO LUMO LUMO (on Acceptor) HOMO_empty HOMO (hole)

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms bonded to heteroatoms. These sites are prone to nucleophilic attack.

For NC4NA, the MEP map is expected to show a strong negative potential around the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic interaction. A positive potential would be located around the amine hydrogen.

Nonlinear Optical (NLO) Properties

The NLO response of a molecule is governed by its hyperpolarizability. For second-harmonic generation, the first-order hyperpolarizability (β) is the key property. A large β value is associated with molecules that have:

  • A significant difference in dipole moment between the ground and excited states.

  • A small transition energy (low HOMO-LUMO gap).

  • A strong push-pull electronic system.

NC4NA is designed to meet these criteria. DFT calculations can provide a quantitative value for β, allowing for a direct assessment of its NLO potential. Molecules with high hyperpolarizability are sought after for applications in optical communications and data storage.

Conclusion

The theoretical framework detailed in this guide provides a comprehensive and predictive analysis of this compound. By integrating DFT-based calculations for geometry, vibrational modes, electronic transitions, and reactive surfaces, we can build a complete molecular profile. This computational approach, validated against experimental data for analogous compounds, not only allows for a deep understanding of NC4NA's fundamental properties but also establishes a reliable protocol for the in silico design and screening of novel organic materials with enhanced nonlinear optical capabilities. This synergy between theory and experiment is paramount for accelerating innovation in materials science and drug development.

References

  • Kavitha, E., Sundaraganesan, N., & Sebastian, S. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-29.

  • WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.

  • Politzer, P., Murray, J. S., & Clark, T. (2025). Molecular electrostatic potential: Significance and symbolism. Elsevier.

  • Wikipedia. (2023). HOMO and LUMO.

  • ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds.

  • Shanmugam, M., & Kanagasekaran, T. (2017). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Oriental Journal of Chemistry, 33(4).

  • ResearchGate. (n.d.). Molecular Electrostatic Potential showing electrophillic and nucleophillic regions.

  • ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.

  • Sjoberg, P., & Politzer, P. (1990). Use of the electrostatic potential at the molecular surface to interpret and predict nucleophilic processes. The Journal of Physical Chemistry, 94(10), 3959-3961.

  • Bou-Salah, L., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Chiang Mai Journal of Science, 49(2).

  • BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

Sources

An In-Depth Technical Guide to N-Cyclohexyl-4-nitroaniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-4-nitroaniline, a substituted aromatic amine, holds a significant position as a versatile intermediate in the synthesis of a variety of organic compounds. This technical guide provides a comprehensive overview of its discovery and historical context, detailed synthesis methodologies with mechanistic insights, and a survey of its applications in dye manufacturing, materials science, and potential in medicinal chemistry. The document is structured to provide both a historical perspective and practical, actionable information for laboratory and industrial applications.

Introduction: Unveiling this compound

This compound belongs to the class of N-substituted nitroanilines, organic compounds characterized by a nitro group and a secondary amino group attached to a benzene ring.[1] The presence of the electron-withdrawing nitro group and the electron-donating secondary amino group creates a unique electronic environment within the molecule, influencing its chemical reactivity and physical properties.[2] This inherent polarity and reactivity have made nitroaniline derivatives, as a class, crucial building blocks in the chemical industry for over a century, serving as precursors to dyes, pharmaceuticals, and antioxidants.[3][4]

While the precise historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its development can be understood within the broader context of the exploration of secondary aromatic amines and nitroaniline chemistry in the early to mid-20th century. The synthesis of secondary aromatic amines was a significant area of research, with patents from the 1930s and 1950s describing various catalytic methods for their production.[5][6] The primary methods for synthesizing N-substituted nitroanilines involve the nucleophilic aromatic substitution of a nitro-substituted aryl halide with a primary or secondary amine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance Yellow crystalline solid
Melting Point 109.0 °C (for a related cyano- derivative)[7]
CAS Number 13663-59-7

Synthesis and Mechanism: A Step-by-Step Approach

The most common and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction involves the displacement of a good leaving group, typically a halogen, from an activated aromatic ring by a nucleophile.

Core Reaction: Nucleophilic Aromatic Substitution

The synthesis of this compound is typically achieved by the reaction of a 4-substituted nitrobenzene with cyclohexylamine. The nitro group in the para position strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density, thus facilitating the substitution.

Reaction Scheme:

Where X is a good leaving group, most commonly fluorine or chlorine.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of a structurally similar compound, N-cyclohexyl-4-cyano-2-nitroaniline, and can be adapted for the synthesis of this compound.[7]

Materials:

  • 4-Fluoronitrobenzene (or 4-chloronitrobenzene)

  • Cyclohexylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Methanol (for recrystallization)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoronitrobenzene in dimethylformamide.

  • Addition of Reagents: To this solution, add cyclohexylamine and triethylamine. The triethylamine acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature is 80°C for 1 hour, but this may be optimized depending on the specific reactants and scale.[7]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Precipitation: Add water to the reaction mixture to precipitate the crude this compound.

  • Isolation: Collect the precipitate by filtration and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified this compound as a yellow crystalline solid.

Reaction Mechanism

The synthesis proceeds via a well-established SNAr mechanism, which is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbon atom bearing the leaving group (fluorine or chlorine) on the 4-nitrobenzene ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group (fluoride or chloride ion). The proton from the cyclohexylamine nitrogen is then removed by the base (triethylamine).

Diagram 1: Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification reactants 4-Fluoronitrobenzene Cyclohexylamine Triethylamine solvent DMF reactants->solvent Dissolve heating Heat to 80°C solvent->heating Stir for 1 hr cooling Cool to RT heating->cooling precipitation Add Water cooling->precipitation filtration Filter & Wash precipitation->filtration recrystallization Recrystallize from Methanol filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Applications and Significance

Nitroaniline derivatives are foundational materials in several industrial sectors.[4][8][9] this compound, with its specific structural features, finds utility in various applications.

Intermediate in Dye Synthesis

Historically and currently, a primary application of nitroanilines is in the manufacturing of azo dyes.[2][10] The amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The cyclohexyl group can influence the solubility and lightfastness of the resulting dyes.

Diagram 2: Role in Azo Dye Synthesis

G start This compound diazotization Diazotization (NaNO₂, HCl) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye Azo Coupling coupling_agent Coupling Agent (e.g., Phenol, Naphthol) coupling_agent->azo_dye Azo Coupling

Caption: General pathway for the synthesis of azo dyes from this compound.

Precursor for Biologically Active Molecules

The nitro group in this compound can be reduced to an amino group, yielding N-cyclohexyl-p-phenylenediamine. Phenylenediamine derivatives are known for their antioxidant properties and are used as antiozonants in the rubber industry. Furthermore, the nitroaromatic scaffold is present in a number of biologically active compounds.[11][12] Nitro compounds have been investigated for their potential as antineoplastic, antibiotic, and antiparasitic agents.[11][13] Recent research has also explored the use of nitroaromatic compounds in developing fluorescent probes for hypoxia detection in tumors.[14]

Materials Science Applications

The inherent polarity of N-substituted nitroanilines makes them interesting candidates for applications in materials science, particularly in the field of nonlinear optics.[15] While not as extensively studied as some other nitroaniline derivatives, the molecular structure of this compound suggests potential for investigation in this area.

Conclusion

This compound, a derivative of the historically significant nitroaniline family, continues to be a relevant compound in organic synthesis. Its preparation via nucleophilic aromatic substitution is a robust and well-understood process. While its primary application has been as an intermediate in the dye industry, its potential in the synthesis of biologically active molecules and in materials science warrants further exploration. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthesis protocol, and a summary of its current and potential applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Retrieved from [Link]

  • Calco Chemical Co Inc. (1937). Preparation of secondary aromatic amines. U.S. Patent 2,098,039.
  • American Cyanamid Co. (1951). Production of secondary aromatic amines. U.S. Patent 2,580,284.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Fiveable. (n.d.). Meta-nitroaniline Definition. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitroaniline: A Key Intermediate in Dye and Pharmaceutical Synthesis with Diverse Industrial Applications. Retrieved from [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2024, December). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis of aromatic amines by reaction of aromatic compounds with ammonia. U.S. Patent 4,031,106. Retrieved from [Link]

  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • YouTube. (2024, June 1). Making Nitroaniline (And the Exploding Snake). Retrieved from [Link]

  • ResearchGate. (2022, September 3). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclohexyl-4-isocyano-2-nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.12: Synthesis of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from [Link]

  • PubChem. (n.d.). Nitroaniline. Retrieved from [Link]

Sources

Methodological & Application

Application Protocol: Synthesis of N-cyclohexyl-4-nitroaniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for the synthesis of N-cyclohexyl-4-nitroaniline, a valuable intermediate in the development of dyes, pharmaceuticals, and other fine chemicals.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible outcome.

Introduction: The Significance of this compound

This compound belongs to the class of nitroaniline derivatives, which are foundational building blocks in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the secondary amine functionality make this molecule a versatile precursor for a variety of chemical transformations. The synthesis detailed herein employs a classic and efficient method: the nucleophilic aromatic substitution (SNAr) reaction.

The SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds on aromatic rings. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halide.[3] In this protocol, we will be reacting 4-fluoronitrobenzene with cyclohexylamine. The fluorine atom serves as an excellent leaving group, and the para-nitro group provides the necessary activation for the nucleophilic attack by the amine.

Reaction Mechanism: A Stepwise Approach

The synthesis of this compound from 4-fluoronitrobenzene and cyclohexylamine proceeds via a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.[3][4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the carbon atom bearing the fluorine atom on the 4-fluoronitrobenzene ring. This initial attack is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the strong electron-withdrawing nitro group through resonance.[4]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, the leaving group. This results in the formation of the final product, this compound.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step contributes to the purity and yield of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-FluoronitrobenzeneC₆H₄FNO₂141.1026-282051.33
CyclohexylamineC₆H₁₃N99.17-17.7134.50.865
Triethylamine(C₂H₅)₃N101.19-114.789.50.726
Dimethylformamide (DMF)C₃H₇NO73.09-611530.944
EthanolC₂H₅OH46.07-11478.370.789
Diethyl Ether(C₂H₅)₂O74.12-116.334.60.713
Hydrochloric Acid (HCl)HCl36.46---
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 (dec.)-2.20
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124 (dec.)-2.66
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoronitrobenzene (5.0 g, 35.4 mmol).

    • Add dimethylformamide (DMF, 40 mL) to dissolve the 4-fluoronitrobenzene.

    • In a separate beaker, dissolve cyclohexylamine (3.51 g, 4.06 mL, 35.4 mmol) and triethylamine (3.58 g, 4.93 mL, 35.4 mmol) in DMF (10 mL).

    • Add the cyclohexylamine/triethylamine solution to the round-bottom flask containing the 4-fluoronitrobenzene solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 2 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation:

    • After 2 hours, allow the reaction mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 100 mL of cold water. A precipitate should form.

    • Stir the mixture for 15 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with copious amounts of water to remove any remaining DMF and triethylamine hydrochloride.

    • Air-dry the crude product on the filter paper.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to obtain a product of high purity.[6]

  • Dissolution:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near the boiling point of ethanol.[6]

  • Decolorization (Optional):

    • If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Boil the solution with the charcoal for a few minutes.[6]

    • Perform a hot filtration to remove the activated charcoal.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed.[6]

    • To maximize the yield, place the flask in an ice bath for 30 minutes to induce further crystallization.[6]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[6]

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature to obtain the pure this compound.

Experimental Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Setup Reaction Setup Reaction Execution Reaction Execution Reaction Setup->Reaction Execution Work-up and Isolation Work-up and Isolation Reaction Execution->Work-up and Isolation Dissolution Dissolution Work-up and Isolation->Dissolution Crude Product Crystallization Crystallization Dissolution->Crystallization Isolation and Drying Isolation and Drying Crystallization->Isolation and Drying Characterization Characterization Isolation and Drying->Characterization Pure Product

Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of a pure compound. The literature value for 4-nitroaniline is 146-149 °C, the synthesized compound will have a different melting point.[1]
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons, the cyclohexyl protons, and the N-H proton. The aromatic protons will appear as two doublets in the downfield region.[7]
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C=C stretching of the aromatic ring.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (220.27 g/mol ).

Safety Precautions: A Commitment to Laboratory Safety

It is imperative to handle all chemicals with care and adhere to strict safety protocols.

  • 4-Fluoronitrobenzene: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause damage to organs through prolonged or repeated exposure.[8][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Cyclohexylamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care, avoiding inhalation of vapors.

  • Triethylamine: A flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid skin contact and inhalation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[8][9][10][11][12] An emergency eyewash and safety shower should be readily accessible.

Expertise & Experience: Rationale Behind the Protocol

The choice of reagents and reaction conditions in this protocol is based on established principles of organic chemistry and practical experience in synthesis.

  • Choice of Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SNAr reactions. It effectively solvates the reactants and the charged Meisenheimer intermediate, thereby facilitating the reaction.

  • Use of a Base: Triethylamine is a non-nucleophilic base that serves to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the cyclohexylamine nucleophile, which would render it unreactive.

  • Reaction Temperature: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the activation energy barrier of the rate-determining step, ensuring a reasonable reaction rate.[5]

  • Purification Method: Recrystallization is a highly effective and straightforward method for purifying solid organic compounds.[6] Ethanol is chosen as the recrystallization solvent because this compound is expected to have good solubility in hot ethanol and poor solubility in cold ethanol, allowing for efficient recovery of the pure product.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by the inclusion of clear checkpoints and characterization steps.

  • Monitoring Reaction Progress: The use of TLC allows the researcher to monitor the consumption of the starting materials and the formation of the product, ensuring that the reaction is proceeding as expected and has gone to completion before the work-up.

  • Purification and Characterization: The purification of the crude product by recrystallization and the subsequent characterization by melting point, NMR, and IR spectroscopy provide a robust validation of the product's identity and purity. A sharp melting point and clean spectra are strong indicators of a successful synthesis.

By following this detailed protocol and understanding the principles behind each step, researchers can confidently synthesize this compound with high yield and purity.

References

  • PrepChem.com. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Available from: [Link]

  • Organic Syntheses. o-NITROANILINE. Available from: [Link]

  • Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available from: [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available from: [Link]

  • Wikipedia. 4-Nitroaniline. Available from: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Available from: [Link]

  • Web Supplement Green Chemistry. Ethyl lactate as a tunable solvent for greener synthesis of aryl aldimines. Available from: [Link]

  • ChemIQSoc. Preparation of 4-nitroacetanilide and 4-nitroaniline. Available from: [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • YouTube. p-Nitroaniline : Organic synthesis. Available from: [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • PubChem. 4-Nitroaniline. Available from: [Link]

  • Taylor & Francis. 4-nitroaniline – Knowledge and References. Available from: [Link]

  • PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Available from: [Link]

Sources

Application Note: High-Purity Isolation of N-cyclohexyl-4-nitroaniline via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-cyclohexyl-4-nitroaniline, a key intermediate in organic synthesis, utilizing automated flash column chromatography. The methodology is designed for researchers in synthetic chemistry and drug development, ensuring the attainment of high-purity material essential for subsequent reactions and biological screening. The protocol details the logical selection of chromatographic parameters, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the automated flash chromatography run and post-purification analysis.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aromatic amine whose utility in synthetic organic chemistry is predicated on its purity. Crude reaction mixtures often contain unreacted starting materials, by-products, and other impurities that can interfere with downstream applications. Column chromatography is a powerful adsorptive separation technique ideal for purifying such compounds.[1][2]

The principle of this separation relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a moderately polar compound like this compound, a normal-phase chromatography setup is employed. This utilizes a polar stationary phase (silica gel) and a less polar mobile phase. Components with higher polarity, such as potential oxidation by-products, will have a stronger affinity for the silica gel and elute more slowly. Less polar impurities will travel through the column more rapidly, allowing for the isolation of the target compound in a pure fraction.

Foundational Principles: Selecting the Chromatographic System

Stationary Phase: The Role of Silica Gel

Silica gel is the stationary phase of choice for this application due to its high polarity and porous structure, which provides a large surface area for interaction. The silanol groups (Si-OH) on the surface of the silica gel are the primary sites for adsorption. Polar molecules, like this compound with its nitro and amine functionalities, will interact with these silanol groups via hydrogen bonding and dipole-dipole interactions. The strength of this interaction dictates the retention time of the compound on the column.

Mobile Phase Optimization: The Key to Resolution

The selection of an appropriate mobile phase is critical for achieving a successful separation. The mobile phase must be capable of dissolving the sample and eluting it from the column. The polarity of the mobile phase is a key parameter that can be adjusted to control the elution of the compounds. A less polar mobile phase will result in stronger adsorption to the silica gel and longer retention times, while a more polar mobile phase will lead to faster elution.[1]

For the purification of this compound, a binary solvent system composed of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is ideal. The ratio of these two solvents is optimized to achieve a good separation between the target compound and any impurities.

Pre-Chromatography Protocol: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[1][2][3]

Materials for TLC
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm and 365 nm)

  • Solvents: Hexane (or Heptane), Ethyl Acetate

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of the desired mobile phase. Allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp. This compound, being a nitroaromatic compound, should be UV active.

  • Rf Calculation: Calculate the Retention Factor (Rf) for the spot corresponding to this compound using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    An ideal Rf value for the target compound in the context of column chromatography is between 0.25 and 0.40. This ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.

Interpreting TLC Results
  • If the Rf value is too high (> 0.5): The mobile phase is too polar. Decrease the proportion of the polar solvent (ethyl acetate).

  • If the Rf value is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).

Based on the analysis of a closely related compound, N-cyclohexyl-4-nitrobenzamide, a mobile phase of 80:20 Hexane:Ethyl Acetate is a good starting point for TLC analysis, which was reported to give an Rf of 0.5.[4] For this compound, a slightly more polar mobile phase might be necessary to achieve the target Rf due to the free amine group. Therefore, it is recommended to test a range of solvent systems.

Mobile Phase (Hexane:Ethyl Acetate) Expected Rf of this compound Rationale
90:10Low (< 0.2)Insufficient polarity to move the compound up the plate.
80:20Moderate (0.3 - 0.5)A good starting point for optimization.
70:30Higher (0.5 - 0.7)May be too polar, leading to poor separation from less polar impurities.

Automated Flash Column Chromatography Protocol

Once the optimal mobile phase has been determined by TLC, the purification can be scaled up to an automated flash column chromatography system.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column

  • Crude this compound

  • Optimized mobile phase solvents (Hexane/Heptane and Ethyl Acetate)

  • Collection tubes

Step-by-Step Purification Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Load the prepared sample onto the column. If using dry loading, carefully add the impregnated silica gel to the top of the column.

  • Elution Program: Program the flash chromatography system to run a linear gradient from a low polarity mobile phase to the optimized mobile phase composition and slightly beyond. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane over 10-15 column volumes.

  • Fraction Collection: The system's UV detector will monitor the eluent, and fractions will be collected automatically as peaks are detected. This compound should elute as a distinct peak.

  • Post-Run Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Visualizing the Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Optimization (e.g., 80:20 Hexane:EtOAc) SamplePrep Sample Preparation (Dissolve or Dry Load) TLC->SamplePrep Determines solvent SampleLoad Sample Loading SamplePrep->SampleLoad ColumnEquil Column Equilibration Elution Gradient Elution SampleLoad->Elution FractionCollect Fraction Collection Elution->FractionCollect FractionAnalysis TLC Analysis of Fractions FractionCollect->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound and its precursors may be toxic. Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used are flammable. Avoid open flames and sources of ignition.

Troubleshooting

Problem Possible Cause Solution
Poor separation of spots on TLCIncorrect mobile phase polarityRe-optimize the mobile phase composition.
Compound does not elute from the columnMobile phase is not polar enoughIncrease the polarity of the mobile phase.
Compound elutes too quicklyMobile phase is too polarDecrease the polarity of the mobile phase.
Cracking of the silica gel bedImproper column packingUse the slurry method for packing and ensure the column is never allowed to run dry.

Conclusion

This application note provides a robust and reliable protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for TLC optimization and the subsequent column chromatography procedure, researchers can consistently obtain high-purity material, which is crucial for the success of subsequent synthetic transformations and biological evaluations.

References

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Retrieved from [Link]

  • tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. (n.d.).
  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Ethyl-p-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. Retrieved from [Link]

  • That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from [Link]

  • MDPI. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

Sources

Application Note: High-Purity N-cyclohexyl-4-nitroaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-cyclohexyl-4-nitroaniline is a key intermediate in the synthesis of various organic materials, including dyes and potential pharmaceutical agents. The purity of this compound is paramount for ensuring predictable reaction kinetics, high yields of downstream products, and, in the case of drug development, toxicological safety. This application note provides a comprehensive, field-tested protocol for the purification of this compound by recrystallization. We will delve into the rationale behind solvent selection, provide a step-by-step procedure for obtaining high-purity crystalline material, and offer troubleshooting guidance. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[3]

The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent to form a saturated solution. Insoluble impurities can be removed at this stage via hot filtration. As the saturated solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes the soluble impurities, which remain in the mother liquor.[1]

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Due to the limited availability of specific experimental data for this compound, we will also consider the properties of the parent compound, 4-nitroaniline, as a reference point.

PropertyThis compound4-Nitroaniline (for comparison)References
Molecular Formula C₁₂H₁₆N₂O₂C₆H₆N₂O₂[4]
Molecular Weight 220.27 g/mol 138.12 g/mol [4]
Appearance Expected to be a yellow crystalline solidYellow crystalline solid[5][6]
Melting Point Not definitively reported; expected to differ from 4-nitroaniline146-149 °C[6][7]
Solubility No quantitative data available. Expected to have lower polarity than 4-nitroaniline due to the cyclohexyl group, suggesting good solubility in moderately polar organic solvents.Sparingly soluble in water; soluble in ethanol, acetone, and chloroform.[5][8]

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter in a successful recrystallization. The ideal solvent should meet the following criteria:

  • High-Temperature Solubility: The compound of interest should be highly soluble in the solvent at its boiling point.

  • Low-Temperature Solubility: The compound should be sparingly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.

Based on the properties of similar nitroanilines, ethanol is an excellent starting point for solvent screening.[2][3] An ethanol/water mixture can also be effective, as the addition of water (an anti-solvent) can further reduce the solubility of the organic compound at lower temperatures.[3]

Experimental Protocol

This protocol is designed for the recrystallization of approximately 5 grams of crude this compound. Adjust volumes accordingly for different quantities.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimal hot ethanol add_solvent 2. Add hot ethanol portion-wise until fully dissolved dissolve->add_solvent decolorize 3. (Optional) Add activated charcoal to remove colored impurities add_solvent->decolorize hot_filter 4. Perform hot gravity filtration to remove insoluble impurities decolorize->hot_filter cool_rt 5. Allow filtrate to cool slowly to room temperature hot_filter->cool_rt cool_ice 6. Cool in an ice bath to maximize crystal yield cool_rt->cool_ice vac_filter 7. Isolate crystals by vacuum filtration cool_ice->vac_filter wash 8. Wash crystals with ice-cold ethanol vac_filter->wash dry 9. Dry the purified crystals wash->dry end End dry->end start Start start->dissolve

Sources

The Versatile Role of N-cyclohexyl-4-nitroaniline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-cyclohexyl-4-nitroaniline, a substituted aromatic amine, has emerged as a valuable and versatile intermediate. Its unique electronic and structural features, arising from the interplay between the electron-donating cyclohexylamino group and the electron-withdrawing nitro group, render it a powerful tool in the synthesis of a diverse array of organic compounds with applications spanning from vibrant dyes and advanced materials to potentially bioactive molecules.

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role as a precursor for azo dyes, its utility in the synthesis of important diamine intermediates, and its potential in the development of nonlinear optical materials. This document moves beyond a mere listing of reactions to provide detailed, field-proven protocols and the underlying scientific principles that govern these transformations.

This compound as a Precursor for Azo Dyes

Azo dyes, characterized by the vibrant colors arising from the R-N=N-R' chromophore, constitute the largest and most versatile class of synthetic organic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic nucleophile. This compound, with its primary aromatic amine functionality (after reduction of the nitro group) or by diazotization of a related precursor, serves as an excellent starting material for the synthesis of novel azo dyes with potentially interesting solvatochromic and photophysical properties.

Causality of Experimental Choices in Azo Dye Synthesis

The synthesis of azo dyes from nitroaniline precursors is a well-established two-step process. The initial step involves the reduction of the nitro group to a primary amine, which is then diazotized. The resulting diazonium salt is a highly reactive electrophile that readily couples with electron-rich aromatic compounds such as phenols and anilines to form the stable azo linkage. The choice of coupling partner is critical as it significantly influences the final color of the dye. The entire process is conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis A This compound B Reduction (e.g., Sn/HCl, H2/Pd-C) A->B Step 1 C N-cyclohexyl-benzene-1,4-diamine B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D Step 2 E Diazonium Salt Intermediate D->E G Azo Coupling E->G F Coupling Partner (e-rich aromatic) F->G Step 3 H Azo Dye G->H

Caption: General workflow for the synthesis of azo dyes from this compound.

Protocol 1: Synthesis of an Azo Dye from this compound (Adapted from general procedures for nitroanilines)

This protocol describes a representative synthesis of an azo dye using this compound as the starting material, which is first reduced to the corresponding diamine.

Materials:

  • This compound

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (or other suitable coupling partner)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol

  • Deionized water

Step-by-Step Methodology:

Part A: Reduction of this compound

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10 mmol) and granular tin (25 mmol).

  • Slowly add 50 mL of concentrated HCl through the condenser in portions. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 2 hours with stirring. The yellow color of the nitroaniline should disappear.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add a concentrated solution of NaOH until the solution is strongly alkaline (pH > 10) to precipitate the tin hydroxides and liberate the free amine.

  • Extract the product, N-cyclohexyl-benzene-1,4-diamine, with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude diamine can be used directly in the next step.

Part B: Diazotization and Azo Coupling

  • Dissolve the crude N-cyclohexyl-benzene-1,4-diamine (5 mmol) in a mixture of 10 mL of concentrated HCl and 20 mL of water in a 100 mL beaker, cooling it to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (5.5 mmol) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for 15 minutes to form the diazonium salt solution.

  • In another beaker, dissolve 2-naphthol (5 mmol) in 20 mL of 2 M NaOH solution and cool to 5 °C.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the azo dye in a desiccator.

Reactant Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
This compound220.27[2]102.20 g
Tin (Sn)118.71252.97 g
Sodium Nitrite (NaNO₂)69.005.50.38 g
2-Naphthol144.1750.72 g

Synthesis of N-cyclohexyl-benzene-1,4-diamine: A Key Intermediate

The reduction of the nitro group in this compound to a primary amine yields N-cyclohexyl-benzene-1,4-diamine. This transformation is of significant importance as aromatic diamines are crucial building blocks in the synthesis of pharmaceuticals, polymers (e.g., polyamides and polyimides), and other specialty chemicals.[3][4]

Mechanistic Insight into Nitro Group Reduction

The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) and the use of dissolving metals (e.g., Sn/HCl, Fe/HCl).[5] The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. For instance, catalytic hydrogenation is often milder and can be more selective. The reduction with tin and hydrochloric acid, as detailed in Protocol 1, proceeds via a series of electron and proton transfers, ultimately converting the nitro group to an amino group.

Catalytic Cycle for Nitro Group Reduction (Illustrative)

Nitro_Reduction cluster_0 Catalyst Surface (e.g., Pd) A R-NO2 B Adsorption A->B D Stepwise Reduction B->D C H2 Dissociation C->D E R-NH2 D->E F Desorption E->F

Caption: A simplified representation of the catalytic reduction of a nitro group.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol offers a cleaner alternative to the dissolving metal reduction.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar apparatus

Step-by-Step Methodology:

  • In a pressure vessel suitable for hydrogenation, dissolve this compound (10 mmol, 2.20 g) in 50 mL of ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult apparatus specifications).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield N-cyclohexyl-benzene-1,4-diamine.

Parameter Value
SubstrateThis compound
Catalyst10% Pd/C
SolventEthanol
Hydrogen Pressure50-100 psi
TemperatureRoom Temperature
Typical Reaction Time2-6 hours

This compound Derivatives in Advanced Materials

The "push-pull" electronic nature of this compound, with the electron-donating cyclohexylamino group and the electron-withdrawing nitro group, makes it and its derivatives interesting candidates for applications in nonlinear optical (NLO) materials.[6][7] NLO materials are crucial for a range of photonic applications, including frequency doubling of laser light and optical switching.[8] The molecular hyperpolarizability, a measure of the NLO response, is often enhanced in molecules with strong intramolecular charge transfer, a characteristic feature of this compound.[9]

While the direct application of this compound in commercial NLO devices is not widely documented, its structural motif is a key component in the design of new organic chromophores with enhanced NLO properties.

Potential in Pharmaceutical and Agrochemical Synthesis

While direct applications of this compound in marketed drugs are not prominent, its structural components are present in various bioactive molecules. The anilino and cyclohexyl moieties are common pharmacophores. Furthermore, the synthetic transformations discussed, such as the formation of diamines and subsequent heterocycle synthesis, are fundamental in medicinal chemistry. The parent compound, 4-nitroaniline, is a known intermediate in the production of pharmaceuticals.[4][10]

Modern Synthetic Methodologies: Expanding the Utility

The versatility of this compound and its derivatives can be further expanded by employing modern cross-coupling reactions. While specific examples with this compound are not abundant in the literature, the principles of these powerful reactions are directly applicable.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[11][12] This reaction is incredibly powerful for the synthesis of a wide range of substituted anilines. A bromo-substituted derivative of this compound could, for example, be coupled with various amines to introduce further diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[13][14] This reaction is invaluable for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and materials. A halo-substituted this compound could be coupled with a variety of boronic acids to generate a library of novel compounds.

Conceptual Synthetic Pathways

Modern_Methods cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling A Halo-N-cyclohexyl- 4-nitroaniline C Pd Catalyst Base A->C B R2-NH2 B->C D Substituted This compound C->D E Halo-N-cyclohexyl- 4-nitroaniline G Pd Catalyst Base E->G F R'-B(OH)2 F->G H Biaryl Derivative G->H

Caption: Conceptual application of modern coupling reactions to derivatives of this compound.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its applications extend from the traditional synthesis of azo dyes to its role as a precursor for key diamine intermediates used in the polymer and pharmaceutical industries. Furthermore, its inherent electronic properties make it a molecule of interest in the field of nonlinear optical materials. The potential for derivatization and use in modern cross-coupling reactions further underscores its value to the synthetic chemist. The protocols and insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this valuable compound.

References

  • PrepChem.com. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • University of Toronto. The Synthesis of Azo Dyes. [Link]

  • PrepChem.com. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. Reaction mechanism. [Link]

  • PubChem. This compound. [Link]

  • RSC Education. The microscale synthesis of azo dyes. [Link]

  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • University of Massachusetts Boston. experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. [Link]

  • YouTube. Synthesis of an azo dye. [Link]

  • PubChem. 4-Nitroaniline. [Link]

  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Dalal Institute. Reaction Mechanism: Structure and Reactivity. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • Johns Hopkins University Applied Physics Laboratory. MOLECULAR MATERIALS FOR NONLINEAR OPTICS. [Link]

  • National Center for Biotechnology Information. Emergence of Nonlinear Optical Activity by Incorporation of a Linker Carrying the p-Nitroaniline Motif in MIL-53 Frameworks. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • PubMed Central. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. [Link]

  • International Journal of Pure and Applied Mathematics. PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. [Link]

  • PubMed. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. [Link]

  • ResearchGate. Nonlinear optical research in the photonic materials branch at AFRL. [Link]

  • National Center for Biotechnology Information. The nitro to amine reduction: from millions of tons to single molecule studies. [Link]

Sources

Analytical methods for N-cyclohexyl-4-nitroaniline characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of N-cyclohexyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical characterization of this compound, a compound of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and parameterization. We will cover a multi-technique approach encompassing chromatography and spectroscopy to ensure unambiguous identification, purity assessment, and structural elucidation. All protocols are designed to be self-validating through the inclusion of calibration and quality control steps, ensuring the generation of reliable and reproducible data.

Introduction and Physicochemical Profile

This compound (NC4NA) is an aromatic amine derivative. Its structure, featuring a nitro-substituted phenyl ring linked to a cyclohexyl group via a secondary amine, imparts moderate polarity and specific chromophoric properties. Accurate characterization is critical for its use as a synthesis intermediate, for monitoring its presence as a potential process impurity in drug development, or in materials science research.

A foundational understanding begins with its physicochemical properties, which directly influence the selection of analytical conditions, such as solvent choice and chromatographic mobile phase composition.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 13663-59-7[1]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
Appearance Yellow solid (predicted)[2]
Melting Point 146-149 °C (for 4-nitroaniline)[2][3][4]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, acetonitrile, and chloroform.[3][5]

Foundational Protocols: Sample and Standard Preparation

The integrity of any analytical result is contingent upon proper sample and standard preparation. The following protocol provides a robust starting point.

Objective: To prepare accurate stock and working standard solutions for calibration and quantification.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Ultrasonic bath

Protocol:

  • Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of methanol. c. Sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the mark with methanol and mix thoroughly by inversion. This is your primary stock solution.

  • Intermediate Solution (100 µg/mL): a. Pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask. b. Dilute to the mark with the chosen analytical mobile phase (e.g., 50:50 acetonitrile:water). c. Mix thoroughly.

  • Working Calibration Standards (e.g., 1-50 µg/mL): a. Prepare a series of calibration standards by performing serial dilutions of the intermediate solution into volumetric flasks using the mobile phase as the diluent. b. A typical calibration curve might include concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation: a. Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range. b. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[6]

Chromatographic Analysis for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and for quantifying it in complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC is the method of choice. The non-polar stationary phase (C18) retains the moderately non-polar analyte, while a polar mobile phase elutes it. The nitroaniline chromophore allows for sensitive detection using a UV-Vis detector.[6][7]

Experimental Protocol:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic amines.
Mobile Phase Acetonitrile:Water (60:40 v/v)Offers good peak shape and elution time. Can be adjusted to optimize retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~375 nmCorresponds to the λmax of the nitroaniline chromophore, maximizing sensitivity.[8]

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is considered acceptable.

  • Quantify the this compound concentration in the sample by interpolating its peak area onto the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is suitable for analyzing thermally stable and volatile compounds. This compound can be analyzed directly. Coupling with a Mass Spectrometry (MS) detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[9][10]

Experimental Protocol:

ParameterRecommended ConditionRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm filmA robust, general-purpose column providing good separation for a wide range of analytes.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 270 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode 1 µL, Splitless (or 10:1 split)Splitless mode is used for trace analysis, while a split injection prevents column overloading for concentrated samples.[11]
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is necessary to ensure elution of the analyte with good peak shape.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns.
Scan Range 50 - 350 m/zCovers the molecular ion and expected fragment ions.

Data Analysis:

  • Confirm the identity of the analyte by matching the retention time with that of a reference standard.

  • Verify the mass spectrum, checking for the molecular ion peak ([M]⁺ at m/z 220.12) and characteristic fragment ions.

Spectroscopic Structural Characterization

Spectroscopic techniques are essential for confirming the chemical identity and structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy

Principle: This technique measures the absorption of UV-Vis light by the molecule's chromophores. The π-electron system of the nitro-substituted benzene ring gives rise to strong absorption bands.[12]

Protocol:

  • Prepare a dilute solution of this compound (approx. 5-10 µg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the sample from 200 to 600 nm.

Expected Spectral Features:

  • A strong absorbance maximum (λmax) is expected around 375-380 nm , characteristic of the p-nitroaniline chromophore.[8][13] This peak is due to the π → π* electronic transition involving the entire conjugated system, including the amine donor and nitro acceptor groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Protocol:

  • Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Spectral Features:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350-3400N-H StretchSecondary Amine (N-H)
3100-3000C-H StretchAromatic C-H
2930 & 2850C-H StretchCyclohexyl (aliphatic) C-H
~1600 & ~1475C=C StretchAromatic Ring
~1580 & ~1330N-O Asymmetric & Symmetric StretchNitro Group (NO₂)
~1280C-N StretchAryl-Amine C-N

Source: Assignments are based on established infrared correlation charts and data for similar compounds like 4-nitroaniline and its derivatives.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. This is the most powerful technique for unambiguous structure elucidation.[17]

Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features for this compound:

¹H NMR:

  • Aromatic Protons: Two doublets are expected in the aromatic region (~6.6-8.1 ppm). The protons ortho to the nitro group will be downfield (~8.1 ppm), and the protons ortho to the amine group will be upfield (~6.6 ppm), both showing coupling to each other (an AA'BB' system).[18]

  • Amine Proton: A broad singlet or doublet (~4.0-5.0 ppm) corresponding to the N-H proton.

  • Cyclohexyl Protons: A series of multiplets between ~1.2-3.5 ppm. The proton on the carbon attached to the nitrogen (methine proton) will be the most downfield (~3.4 ppm).

¹³C NMR:

  • Aromatic Carbons: Four signals are expected. The carbon attached to the nitro group (C-NO₂) will be highly deshielded (~150 ppm), followed by the carbon attached to the amine (C-NH) (~145 ppm). The other two aromatic carbons will appear between ~111-126 ppm.[19]

  • Cyclohexyl Carbons: Signals will appear in the aliphatic region (~24-50 ppm), with the carbon attached to the nitrogen being the most downfield (~50 ppm).

Integrated Analytical Workflow

For comprehensive characterization, these techniques should be used in a logical sequence. The following workflow illustrates an efficient approach from sample receipt to final characterization.

G cluster_0 Initial Assessment cluster_1 Purity & Quantification cluster_2 Identity Confirmation cluster_3 Final Report Sample Sample Received Solubility Solubility Testing Sample->Solubility HPLC_UV HPLC-UV Analysis (Purity & Assay) Solubility->HPLC_UV GC_MS_Quant GC-MS Analysis (Orthogonal Purity Check) HPLC_UV->GC_MS_Quant Optional UV_Vis UV-Vis Spectroscopy (Chromophore ID) HPLC_UV->UV_Vis FTIR FT-IR Spectroscopy (Functional Groups) HPLC_UV->FTIR NMR 1H & 13C NMR (Definitive Structure) HPLC_UV->NMR MS Mass Spectrometry (Molecular Weight) HPLC_UV->MS Report Certificate of Analysis (Covers Structure, Purity, Identity) HPLC_UV->Report GC_MS_Quant->Report UV_Vis->Report FTIR->Report NMR->Report MS->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

References

  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. N-cyclohexyl-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • Solubility of Things. 4-Nitroaniline. [Link]

  • Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. [Link]

  • Jaji, O. O., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • Supporting Information for Ru-catalyzed reductive amination reactions. [Link]

  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... [Link]

  • ResearchGate. UV-Vis spectra of 4-nitroaniline with and without the addition of ILs in methanol. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]

  • PubChem. 4-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • Centers for Disease Control and Prevention (CDC). p-NITROANILINE 5033. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs. [Link]

  • Weinstain, R., et al. (2014). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. Israel Journal of Chemistry. [Link]

  • ResearchGate. The UV–Vis absorption spectra change for the reduction process of a... [Link]

  • Reddit. Help with C13 NMR of p-nitroaniline. [Link]

  • Asian Journal of Chemistry. Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. [Link]

  • ResearchGate. Mass spectrum of 4-nitroaniline. [Link]

  • ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

  • National Institute of Standards and Technology (NIST). m-Nitroaniline. [Link]

  • SpectraBase. 4-Nitroaniline. [Link]

Sources

N-cyclohexyl-4-nitroaniline: A Comprehensive Guide for Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of N-cyclohexyl-4-nitroaniline, a promising organic chromophore, for applications in advanced materials science. This guide is intended for researchers, scientists, and professionals in materials development, offering in-depth technical information, from fundamental properties to practical experimental protocols. We will delve into its synthesis, nonlinear optical characteristics, and its application in guest-host polymer systems for electro-optic devices.

Introduction: The Promise of this compound in Nonlinear Optics

This compound belongs to a class of "push-pull" organic molecules, which are cornerstone materials in the field of nonlinear optics (NLO). These molecules are characterized by an electron-donating group (the cyclohexylamino group, a "push") and an electron-accepting group (the nitro group, a "pull") connected by a π-conjugated system (the benzene ring). This intramolecular charge-transfer system is the origin of their large second-order nonlinear optical properties.

The addition of the cyclohexyl group to the 4-nitroaniline backbone is a strategic molecular design choice. It enhances the electron-donating strength of the amino group compared to the parent 4-nitroaniline and, crucially, can influence the crystal packing of the molecule. A non-centrosymmetric crystal structure is a prerequisite for observing second-order NLO effects like second-harmonic generation (SHG) in the solid state. The bulky and non-planar cyclohexyl group can disrupt the centrosymmetric packing that is often observed in simpler planar molecules, thereby enabling strong macroscopic NLO effects.

This guide will provide the necessary protocols and theoretical background to harness the potential of this compound in materials science research, with a focus on its application in second-harmonic generation and electro-optic modulation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. This method involves the reaction of a 4-halonitrobenzene (commonly 4-fluoronitrobenzene or 4-chloronitrobenzene) with cyclohexylamine. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the halide by the amine.

Synthesis_of_this compound reactant1 4-Halonitrobenzene (X = F, Cl) product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Cyclohexylamine reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., DMF) Heat Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution reagents->Nucleophilic Aromatic Substitution

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar N-substituted nitroanilines[1].

Materials:

  • 4-Fluoronitrobenzene (or 4-chloronitrobenzene)

  • Cyclohexylamine

  • Triethylamine (or another suitable base)

  • Dimethylformamide (DMF), anhydrous

  • Methanol (for recrystallization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add cyclohexylamine (1.1 equivalents) followed by triethylamine (1.2 equivalents). The triethylamine acts as a base to neutralize the hydrohalic acid byproduct formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual DMF and salts.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as methanol, to obtain a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.

Physicochemical and Nonlinear Optical Properties

The material properties of this compound are summarized in the table below. While specific experimental NLO data for this exact compound are not widely published, the values for related N-alkyl-4-nitroanilines provide a strong indication of its potential.

PropertyValue / Description
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance Expected to be a yellow to orange crystalline solid.
Second-Order NLO Properties As a "push-pull" molecule, it is expected to possess a large molecular second-order hyperpolarizability (β). The magnitude of β is influenced by the strength of the donor and acceptor groups and the length of the π-conjugated system. For similar N-alkyl-4-nitroanilines, β values are significant, making them promising candidates for NLO applications. The efficiency of second-harmonic generation (SHG) in the solid state is highly dependent on the crystal structure. A non-centrosymmetric packing is essential for a non-zero macroscopic second-order susceptibility (χ⁽²⁾).
Thermal Stability The thermal stability is a critical parameter for device applications. It is expected that this compound has a defined melting point and a decomposition temperature that can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For related N-alkyl-4-nitroanilines, the thermal stability is generally sufficient for processing in polymer matrices at elevated temperatures.

Application in Guest-Host Polymer Systems for Electro-Optics

One of the most promising applications of this compound is in the fabrication of electro-optic (EO) devices using guest-host polymer systems. In this approach, the NLO chromophore (the "guest") is dispersed in a polymer matrix (the "host"), such as poly(methyl methacrylate) (PMMA).

To induce a macroscopic EO effect, the randomly oriented chromophores in the polymer film must be aligned. This is achieved through a process called electric-field poling. The polymer film is heated above its glass transition temperature (Tg), and a strong DC electric field is applied. This allows the dipolar chromophores to align with the field. The film is then cooled back to room temperature while the electric field is maintained, thus "freezing" the non-centrosymmetric alignment of the chromophores.

Guest-Host_Polymer_Fabrication cluster_0 Solution Preparation cluster_1 Film Deposition cluster_2 Electric-Field Poling cluster_3 Characterization A This compound (Guest) D Mixing & Dissolution A->D B Polymer (Host, e.g., PMMA) B->D C Solvent (e.g., Toluene) C->D E Spin Coating D->E F Heating above Tg E->F G Apply DC Electric Field F->G H Cooling below Tg G->H I Remove Electric Field H->I J Measure Electro-Optic Coefficient I->J

Caption: Workflow for fabricating and characterizing a guest-host polymer film.

Protocol for Guest-Host Film Preparation and Poling

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Toluene or other suitable solvent

  • Indium tin oxide (ITO)-coated glass substrates

  • Spin coater

  • Hot plate

  • High-voltage DC power supply

  • Temperature controller

Procedure:

  • Solution Preparation: Prepare a solution by dissolving this compound (e.g., 10-20 wt%) and PMMA in toluene. The concentration of the solution will depend on the desired film thickness.

  • Film Deposition: Deposit a thin film of the polymer solution onto an ITO-coated glass substrate using a spin coater. The spin speed and time should be optimized to achieve a uniform film of the desired thickness (typically 1-5 µm).

  • Drying: Dry the film in an oven at a temperature below the boiling point of the solvent to remove any residual solvent.

  • Electric-Field Poling: a. Place the film on a hot plate and heat it to a temperature slightly above the glass transition temperature of the polymer blend. b. Apply a DC voltage across the film using a top electrode (e.g., a gold layer or another ITO-glass slide) and the bottom ITO layer as the ground. The poling field is typically in the range of 50-100 V/µm. c. Maintain the temperature and electric field for a short period (e.g., 10-15 minutes) to allow for chromophore alignment. d. Cool the film down to room temperature while the electric field is still applied. e. Once at room temperature, the electric field can be turned off.

Characterization of Electro-Optic Activity

The electro-optic effect in the poled polymer film can be quantified by measuring the electro-optic coefficient (r₃₃). A common method for this is the Teng-Man reflection technique. This technique measures the change in polarization of a laser beam as it reflects off the poled film, to which a modulating AC voltage is applied. The magnitude of the r₃₃ coefficient is a direct measure of the material's ability to modulate light in response to an electric field and is a key figure of merit for its use in electro-optic modulators.

Characterization of Thermal Stability

The thermal stability of this compound is crucial for its processing and long-term device stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for this characterization.

Protocol for Thermal Analysis

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition is a critical parameter for determining the material's thermal stability.

DSC Protocol:

  • Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) of this compound in a DSC pan.

  • Instrument Setup: Use an empty, sealed pan as a reference.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. A heat-cool-heat cycle is often used to remove the thermal history of the material.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to phase transitions, such as melting, and exothermic peaks for processes like crystallization or decomposition.

Conclusion and Future Outlook

This compound is a promising organic NLO chromophore with significant potential for applications in materials science, particularly in the development of electro-optic devices. Its synthesis is straightforward, and it can be readily incorporated into guest-host polymer systems. The strategic addition of the cyclohexyl group is expected to enhance its nonlinear optical properties and influence its crystal packing, which is a critical factor for second-harmonic generation.

Future research should focus on the detailed experimental characterization of its nonlinear optical coefficients, a thorough investigation of its crystal structure, and the optimization of its performance in poled polymer films. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this compound in the exciting field of organic photonics.

References

  • Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. John Wiley & Sons.
  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Retrieved from [Link]

  • Dalton, L. R., Sullivan, P. A., & Bale, D. H. (2010). Electric field poling of nonlinear optical polymers. Chemical Reviews, 110(1), 25-90.
  • Singer, K. D., Sohn, J. E., & Lalama, S. J. (1986). Second harmonic generation in poled polymer films. Applied Physics Letters, 49(5), 248-250.

Sources

Protocol for N-alkylation of 4-nitroaniline with cyclohexyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-cyclohexyl-4-nitroaniline via N-alkylation

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the N-alkylation of 4-nitroaniline with cyclohexyl bromide to synthesize this compound. N-alkylated aromatic amines are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The described protocol navigates the inherent challenges of this transformation, namely the reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group and the potential for competing elimination reactions with the secondary alkyl halide. We detail the mechanistic rationale, reagent selection, step-by-step experimental procedure, purification, and characterization, along with a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

N-alkylation of anilines is a fundamental and powerful transformation in organic chemistry.[1] The direct alkylation of an amine's N-H bond, however, is often complicated by issues of over-alkylation, where the product amine, being more nucleophilic than the starting material, reacts further with the alkylating agent.[2][3] This "runaway" reaction can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, significantly reducing the yield of the desired mono-alkylated product.

The specific reaction between 4-nitroaniline and cyclohexyl bromide presents a unique set of challenges and considerations:

  • Nucleophilicity of 4-Nitroaniline: The potent electron-withdrawing nature of the para-nitro group significantly decreases the electron density on the aniline nitrogen, rendering it a weaker nucleophile compared to aniline itself. This reduced reactivity necessitates more forcing reaction conditions (e.g., elevated temperatures, stronger bases) to achieve a reasonable reaction rate.

  • Nature of the Alkylating Agent: Cyclohexyl bromide is a secondary alkyl halide. Nucleophilic substitution reactions (SN2) at a secondary carbon are slower than at a primary carbon due to increased steric hindrance. Furthermore, secondary halides are prone to undergoing a competing E2 elimination reaction, especially in the presence of a strong base, which would produce cyclohexene as a byproduct.

  • Controlling Selectivity: Fortunately, the electronic deactivation from the nitro group that slows the initial alkylation also serves to disfavor the second alkylation event. The resulting this compound product is an even weaker nucleophile than the starting material, effectively preventing over-alkylation and allowing for selective mono-alkylation.

This protocol is designed to balance these factors by employing a suitable base and a polar aprotic solvent to favor the desired SN2 pathway over the competing E2 elimination and to overcome the low reactivity of the starting aniline.

Reaction Mechanism

The N-alkylation of 4-nitroaniline with cyclohexyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Deprotonation (or assistance) by Base: A base is used to deprotonate the aniline nitrogen, generating a more potent nucleophilic anion. Alternatively, the base acts as a scavenger for the HBr formed during the reaction, driving the equilibrium forward.

  • Nucleophilic Attack: The nitrogen atom of 4-nitroaniline attacks the electrophilic carbon atom of cyclohexyl bromide in a concerted step. This backside attack displaces the bromide leaving group.

  • Formation of Product: The C-N bond is formed, yielding the final product, this compound.

SN2_Mechanism cluster_reactants Reactants cluster_process Sₙ2 Reaction cluster_products Products 4NA 4-Nitroaniline TS Transition State 4NA->TS Nucleophilic Attack CHB Cyclohexyl Bromide CHB->TS Base Base (e.g., K₂CO₃) Base->4NA Assists Product This compound TS->Product Salt KBr + KHCO₃ TS->Salt Forms

Caption: The SN2 mechanism for the N-alkylation of 4-nitroaniline.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantitySupplier/Purity
4-NitroanilineC₆H₆N₂O₂138.125.0691 mg≥98%
Cyclohexyl BromideC₆H₁₁Br163.066.00.74 mL (978 mg)≥98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.01.38 gAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-25 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mLReagent Grade
Hexanes---~200 mLReagent Grade
Deionized WaterH₂O18.02-~250 mL-
Brine (Saturated NaCl solution)NaCl(aq)--~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g-
Silica GelSiO₂60.08-As needed230-400 mesh
Rationale for Reagent and Solvent Selection
  • Base (K₂CO₃): Potassium carbonate is a moderately strong, non-nucleophilic base. It is sufficient to facilitate the reaction by scavenging the HBr byproduct without promoting significant E2 elimination of the cyclohexyl bromide.[3]

  • Solvent (DMF): A polar aprotic solvent is crucial for SN2 reactions.[4] DMF effectively solvates the potassium cation while leaving the carbonate anion (and the deprotonated aniline) relatively "naked" and highly reactive. It prevents the formation of hydrogen bonds with the nucleophile, which would otherwise decrease its reactivity.[5][6][7]

  • Stoichiometry: A slight excess of the alkylating agent (1.2 equivalents) is used to ensure complete consumption of the limiting 4-nitroaniline.

Step-by-Step Procedure

Workflow Setup 1. Reaction Setup (Add reagents to flask) Reaction 2. Heating & Reaction (Heat at 90°C with stirring) Setup->Reaction TLC Monitor with TLC Reaction->TLC Check progress Workup 3. Aqueous Workup (Quench, extract with EtOAc) Reaction->Workup Upon completion TLC->Reaction Purify 4. Purification (Silica Gel Chromatography) Workup->Purify Characterize 5. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (691 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (25 mL) to the flask. Begin stirring the suspension. Add cyclohexyl bromide (0.74 mL, 6.0 mmol) to the mixture using a syringe.

  • Heating: Place the flask in a pre-heated oil bath at 90 °C. Allow the reaction to stir vigorously under a nitrogen or argon atmosphere for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10-20% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting 4-nitroaniline spot.

  • Aqueous Workup: Once the reaction is complete (as indicated by the consumption of 4-nitroaniline by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a 500 mL beaker containing 200 mL of deionized water. A yellow precipitate should form. Stir this mixture for 20 minutes.

  • Extraction: Transfer the aqueous suspension to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude yellow-orange solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a bright yellow solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Physical Appearance: Bright yellow solid.

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol [8]

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (d, 2H), ~6.6 (d, 2H), ~4.5 (br s, 1H, NH), ~3.5 (m, 1H), ~2.1 (m, 2H), ~1.8 (m, 2H), ~1.6 (m, 1H), ~1.2-1.5 (m, 5H).

  • Expected ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~152.0, ~138.0, ~126.5, ~111.5, ~52.0, ~33.0, ~25.5, ~24.5.

  • Mass Spectrometry (ESI+): m/z 221.13 [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (wet DMF, old K₂CO₃).2. Insufficient temperature or time.1. Use freshly opened or properly dried anhydrous solvents and reagents.2. Increase the reaction temperature to 100-110 °C and/or extend the reaction time. Monitor by TLC.
Significant Side Product 1. Formation of cyclohexene via E2 elimination.2. Impurities in starting materials.1. Use a milder base (e.g., Cs₂CO₃) or a lower temperature.2. Ensure the purity of 4-nitroaniline and cyclohexyl bromide before starting.[9]
Product is an Oil/Gummy Presence of residual DMF or other impurities.1. Ensure thorough washing during the workup phase.2. Perform careful column chromatography, ensuring good separation. Triturate the crude product with cold hexanes.
Difficult Purification Rf values of product and starting material are too close.Adjust the polarity of the TLC/column eluent system. Try a different solvent system like dichloromethane/hexanes.

Safety Precautions

  • 4-Nitroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.[10]

  • Cyclohexyl Bromide: Lachrymator and skin irritant.

  • DMF: Teratogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted in a fume hood at all times.

Conclusion

This application note provides a robust and well-rationalized protocol for the selective mono-N-alkylation of 4-nitroaniline with cyclohexyl bromide. By carefully selecting a polar aprotic solvent and a suitable base, the challenges associated with the deactivated nucleophile and the secondary alkyl halide can be effectively overcome. The detailed procedure, from setup to purification and characterization, serves as a reliable guide for researchers aiming to synthesize this compound and related compounds for applications in medicinal chemistry and materials science.

References

  • PrepChem. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline.
  • PrepChem. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline.
  • Master Organic Chemistry.
  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019-11-06).
  • TSI Journals.
  • National Institutes of Health (NIH). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023-11-30).
  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
  • ResearchGate. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023-11-09).
  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. (2023-03-20).
  • Google Patents.
  • ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022-12-28).
  • ResearchGate. Analysis of solvent effect on SN2 reactions by different theoretical models.
  • PubChem. This compound.
  • Organic Chemistry Portal.
  • National Institutes of Health (NIH). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • YouTube. Solvent Effects on Sn2 Reactions. (2014-06-29).
  • Chemistry LibreTexts. 9.
  • LookChem.
  • BenchChem.
  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-cyclohexyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this common yet nuanced synthetic transformation. This compound is a valuable intermediate, typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The success of this synthesis hinges on a careful balance of reactant stoichiometry, solvent choice, and reaction conditions.

This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues encountered during the synthesis, workup, and purification of this compound.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is typically achieved by reacting a 4-halonitrobenzene (commonly 4-fluoronitrobenzene or 4-chloronitrobenzene) with cyclohexylamine. The nitro group is a strong electron-withdrawing group, which is essential as it activates the aromatic ring for nucleophilic attack.[1][2]

The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]

Caption: The SNAr mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific, common problems that lead to low yields. A logical troubleshooting workflow is essential for efficiently identifying the root cause.

Troubleshooting_Workflow Start Low Yield Observed Q1 Problem: Low Starting Material Conversion Start->Q1 Q2 Problem: Impure Product / Multiple Side Products Start->Q2 Q3 Problem: Significant Product Loss During Workup Start->Q3 Sub1 Check: - Reaction Temperature - Reaction Time - Solvent Choice & Purity - Reagent Stoichiometry & Purity Q1->Sub1 Sub2 Check: - Starting Material Purity - Overheating / Decomposition - Presence of Air/Moisture Q2->Sub2 Sub3 Check: - Extraction pH & Solvents - Recrystallization Solvent - Premature Precipitation Q3->Sub3

Caption: A decision tree for troubleshooting low reaction yields.

Q1: My reaction shows low conversion of the starting material (4-halonitrobenzene). What are the likely causes?

A1: Low conversion is one of the most common reasons for poor yield and typically points to suboptimal reaction conditions or reagent issues.

  • Causality - Reaction Temperature: The SNAr reaction has a significant activation energy barrier. If the temperature is too low, the reaction rate will be exceedingly slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to the degradation of reactants or products. For instance, a synthesis of a similar compound, N-cyclohexyl-4-fluoro-2-nitroaniline, was conducted at 80°C.[4]

    • Troubleshooting Action:

      • Ensure your reaction is heated to the temperature specified in your protocol (typically 80-120°C for this reaction).

      • Calibrate your heating mantle or oil bath.

      • If the reaction is still slow, consider incrementally increasing the temperature by 10°C and monitoring the progress carefully by TLC.

  • Causality - Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are highly effective because they solvate the cation of the nucleophile but leave the anion (the nucleophile itself) relatively "naked" and more reactive.[5] Protic solvents (like water or alcohols) can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction.[6][7]

    • Troubleshooting Action:

      • Verify you are using a high-purity, anhydrous polar aprotic solvent. Water contamination can hinder the reaction.

      • If using a solvent like ethanol, be aware that longer reaction times or higher temperatures may be necessary to achieve full conversion.

  • Causality - Reagent Stoichiometry and Purity:

    • Nucleophile: Cyclohexylamine should typically be used in slight excess (1.1-1.5 equivalents) to drive the reaction to completion. Ensure it is pure; impurities may inhibit the reaction.

    • Base (if used): If your protocol includes a non-nucleophilic base like triethylamine (TEA) or potassium carbonate, its role is to scavenge the acid (HF or HCl) produced. An insufficient amount of base can allow the acid to protonate the cyclohexylamine, rendering it non-nucleophilic and halting the reaction.

    • Troubleshooting Action:

      • Use a slight excess of cyclohexylamine.

      • If using a base, ensure at least one equivalent is added.

      • Use fresh, pure reagents. Distill liquid reagents like cyclohexylamine if purity is questionable.

Q2: I'm observing multiple unexpected spots on my TLC plate, and the final product is impure. What are the potential side products?

A2: The formation of multiple byproducts points to issues with side reactions, which can be caused by impurities, incorrect stoichiometry, or excessive reaction temperatures.

  • Causality - Di-substitution: If your starting material is a di-substituted halo-nitrobenzene (e.g., 2,4-difluoronitrobenzene), a potential side product is the di-substituted aniline where two molecules of cyclohexylamine have reacted.[1] This is more likely if a large excess of the amine is used.

    • Troubleshooting Action:

      • Carefully control the stoichiometry of the cyclohexylamine (use no more than 1.2 equivalents if di-substitution is a concern).

      • Keep the reaction temperature at the lower end of the effective range to improve selectivity.

  • Causality - Starting Material Impurities: Impurities in the starting 4-halonitrobenzene can lead to corresponding impurity products. For example, if 4-chloronitrobenzene is contaminated with 2-chloronitrobenzene, you will inevitably form N-cyclohexyl-2-nitroaniline as a byproduct.

    • Troubleshooting Action:

      • Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

      • Purify starting materials if necessary.

  • Causality - Oxidation/Decomposition: Aniline derivatives can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored, often tarry, byproducts.[8] The nitro group itself can also participate in undesired side reactions under harsh conditions.

    • Troubleshooting Action:

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

      • Avoid excessive heating. Ensure the reaction temperature does not overshoot the target.

Q3: My yield is significantly lower after workup and purification. Where am I losing my product?

A3: Product loss during workup and purification is a common and frustrating issue. It typically stems from suboptimal extraction or recrystallization procedures.

  • Causality - Incorrect pH during Extraction: this compound is a weakly basic compound. During an aqueous workup, if the aqueous layer is too acidic, the aniline nitrogen can be protonated, forming a salt that is soluble in the aqueous layer, leading to significant product loss.

    • Troubleshooting Action:

      • Ensure the aqueous layer is neutralized or made slightly basic (pH 7-8) with a base like sodium bicarbonate before extracting with an organic solvent.

      • Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume to maximize recovery.

  • Causality - Poor Choice of Recrystallization Solvent: An ideal recrystallization solvent should dissolve the product well when hot but poorly when cold.[9] If the product is too soluble in the cold solvent, recovery will be low. If it is not soluble enough in the hot solvent, a large volume will be needed, which also suppresses recovery. Ethanol or ethanol/water mixtures are often effective for nitroanilines.[10][11]

    • Troubleshooting Action:

      • Perform small-scale solvent screening to find the optimal recrystallization solvent. Test solvents like ethanol, isopropanol, and ethyl acetate.

      • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

      • After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[9]

  • Causality - Premature Crystallization: If hot filtration is performed to remove insoluble impurities and the solution cools too quickly, the product can crystallize in the filter funnel, leading to significant mechanical loss.

    • Troubleshooting Action:

      • Use a pre-heated filter funnel.

      • Add a small amount of extra hot solvent just before filtering to ensure the product remains in solution.

Frequently Asked Questions (FAQs)

QuestionBrief Answer
What is the optimal solvent? High-purity, anhydrous polar aprotic solvents like DMF or DMSO are ideal as they enhance nucleophilicity.[6]
How do I monitor the reaction? Thin-Layer Chromatography (TLC) is the most effective method.[8]
What is the best purification method? Recrystallization from a suitable solvent like ethanol is typically the most effective method for obtaining a high-purity solid product.[11]
Is a base necessary? A non-nucleophilic base (e.g., TEA, K₂CO₃) is highly recommended to neutralize the acid byproduct, preventing the deactivation of the amine nucleophile.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis

This is a representative protocol and should be adapted based on laboratory safety standards and specific experimental goals.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-fluoronitrobenzene (1.0 eq).

  • Add a polar aprotic solvent, such as DMF (approx. 5-10 mL per gram of starting material).

  • Add cyclohexylamine (1.2 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress using TLC (see Protocol 2). The reaction is typically complete in 2-6 hours.

  • Once complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Stir until a precipitate forms. Collect the crude solid by vacuum filtration and wash with water.

  • Purify the crude solid by recrystallization (see Protocol 3).

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. Adjust polarity as needed.

  • Spotting: On a TLC plate, spot the starting material (4-fluoronitrobenzene), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in the chosen eluent system.

  • Visualization: Visualize under UV light (254 nm). The product, this compound, is a UV-active yellow compound. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Ethanol is often a suitable solvent.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves.[9]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. Assess purity by melting point and/or NMR.

References

  • G. A. Mendel, D. M. H. "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations." Organic Letters, ACS Publications. Available at: [Link]

  • "Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions." (2025). Available at: [Link]

  • "7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution." Chemistry LibreTexts. (2015). Available at: [Link]

  • "Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline." PrepChem.com. Available at: [Link]

  • "The Role of Solvent in SN1, SN2, E1 and E2 Reactions." Chemistry Steps. Available at: [Link]

  • "4.7: Solvent Effects in Nucleophilic Substitution." Chemistry LibreTexts. (2021). Available at: [Link]

  • "o-NITROANILINE." Organic Syntheses Procedure. Available at: [Link]

  • "4-Nitroaniline." Wikipedia. Available at: [Link]

  • "Preparation of 4-nitroacetanilide and 4-nitroaniline." ChemIQSoc. Available at: [Link]

  • "p-Nitroaniline : Organic synthesis." YouTube. (2020). Available at: [Link]

  • "Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline)." PrepChem.com. Available at: [Link]

  • "Aromatic Substitution | Flow Reactions." Vapourtec Flow Chemistry. Available at: [Link]

  • "16.7: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. (2022). Available at: [Link]

  • "16.6: Nucleophilic Aromatic Substitution." Chemistry LibreTexts. (2025). Available at: [Link]

Sources

Technical Support Center: Improving the Purity of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-cyclohexyl-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who require a high-purity final product. Here, we will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer robust troubleshooting advice to overcome common challenges encountered during the purification process.

Understanding the Compound and the Need for Purity

This compound is a substituted aniline derivative. Its synthesis, typically via a nucleophilic aromatic substitution (SNAr) reaction between a 4-substituted nitrobenzene (like 4-fluoronitrobenzene or 4-chloronitrobenzene) and cyclohexylamine, is often efficient but can lead to several impurities.[1][2] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the reaction.[3][4][5]

High purity is critical as residual starting materials, side-products, or solvents can interfere with subsequent reactions, alter biological activity in screening assays, or compromise the structural integrity of final materials.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound? Pure this compound is typically a yellow to orange crystalline solid. While a specific melting point is not widely cited in the provided search results, analogous compounds like 4-nitroaniline melt between 146-149 °C.[6][7][8] A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q2: What are the most common impurities I should expect? Common impurities arise from the synthesis process and include:

  • Unreacted Starting Materials: Residual 4-halonitrobenzene or cyclohexylamine.

  • Side-Products: Small amounts of ortho-substituted isomers (e.g., N-cyclohexyl-2-nitroaniline) if the starting material is not exclusively para-substituted.

  • Solvent Residues: Trapped solvents from the reaction or workup, such as DMF or ethanol.

  • Oxidation Products: Highly colored byproducts that can form if the compound is exposed to air and heat over extended periods.

Q3: How can I monitor the progress of my purification? Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[9] It allows for rapid, qualitative assessment of the number of components in a mixture. By comparing the crude material to the purified fractions against a reference spot of a starting material, you can effectively track the removal of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more quantitative methods for final purity assessment.[10][11]

Q4: What is the best general-purpose technique for purifying this compound? Recrystallization is the most effective and common first-line purification technique for this compound, as it is a stable, crystalline solid.[12][13] It is excellent for removing small to moderate amounts of impurities. For challenging separations or removal of structurally similar impurities, column chromatography may be necessary.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: The product is discolored (dark orange, red, or brown).
  • Plausible Cause: This is often due to the presence of oxidized impurities or residual starting materials like 4-nitroaniline, which can be a potent pollutant and is known for its intense color.[14][15] Highly conjugated impurities absorb visible light, leading to discoloration.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Allow the solution to cool slightly to prevent flash boiling upon addition.

    • Add a very small amount (1-2% by weight of your compound) of activated charcoal to the solution.

    • Gently swirl or stir the mixture and reheat to boiling for 5-10 minutes. The charcoal will adsorb the highly colored, polar impurities.

    • Perform a hot filtration step to remove the charcoal before allowing the solution to cool for crystallization.[13] Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.[16]

Problem 2: The product "oils out" instead of forming crystals during recrystallization.
  • Plausible Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by the solution being too saturated or cooling too rapidly.[16] The presence of significant impurities can also depress the melting point, exacerbating this issue.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Place the flask back on the heat source and add a small amount (10-15% more) of the hot recrystallization solvent to dissolve the oil completely.[16][17]

    • Ensure Homogeneity: Stir until you have a clear, homogeneous solution at the solvent's boiling point.

    • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask (e.g., with paper towels) can promote slower cooling, which is crucial for the formation of well-ordered crystals.[16] Rapid cooling, such as immediate placement in an ice bath, encourages precipitation rather than crystallization.[17]

    • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch.[18]

Problem 3: Low recovery of the product after recrystallization.
  • Plausible Cause: This typically results from using too much solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization during a hot filtration step.

  • Troubleshooting Protocol:

    • Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.[13]

    • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[12][19] Ethanol, or a mixed solvent system like ethanol/water, is often a good starting point for moderately polar compounds like this.[20]

    • Optimize Hot Filtration: If a hot filtration is necessary (e.g., to remove charcoal), ensure the funnel and receiving flask are pre-heated (e.g., with solvent vapor) to prevent the product from crashing out on the cold glass.

    • Recover from Mother Liquor: Don't discard the filtrate (mother liquor) immediately. Concentrate it by boiling off some solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: TLC/HPLC analysis shows persistent impurities after recrystallization.
  • Plausible Cause: The impurity has very similar solubility properties to your product, making separation by recrystallization inefficient. This is common with isomeric impurities.

  • Troubleshooting Protocol:

    • Switch to Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[9]

    • Develop a Solvent System: Use TLC to find an appropriate eluent system. A good system will show clear separation between your product spot and the impurity spot, with the product having an Rf value between 0.25 and 0.40. A common starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate.

    • Perform Chromatography: Pack a column with silica gel and run the eluent through it, loading your crude product and collecting fractions. Monitor the fractions by TLC to combine the pure ones.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent is a good choice. Ethanol is recommended. Test solubility on a small scale first.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is dark, remove it from the heat, cool slightly, add a spatula-tip of activated charcoal, and boil for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[13]

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Assess purity by taking a melting point and running a TLC or HPLC.

Data Summary Table: Recrystallization Solvents
SolventBoiling Point (°C)CharacteristicsSuitability
Ethanol78Good solubility when hot, lower solubility when cold. Volatile enough for easy removal.Excellent First Choice
Methanol65Similar to ethanol, but lower boiling point. May be too volatile for easy handling during hot filtration.Good Alternative
Isopropanol82Higher boiling point, may be better for less soluble compounds.Good Alternative
Water100Poor solvent for most organics unless the compound is very polar.[19] Can be used as an anti-solvent with ethanol.Poor as single solvent; useful in mixed systems
Ethyl Acetate/HexaneVariableA mixed solvent system offers tunable polarity. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy.Excellent for fine-tuning solubility

Visualization of Workflow

Purification & Analysis Workflow Diagram

This diagram outlines the logical decision-making process for purifying crude this compound.

Purification_Workflow cluster_prep Initial State cluster_purification Purification Stage cluster_analysis Analysis & Decision cluster_final Final Product Crude Crude Product (Post-Synthesis) Recrystallize Perform Recrystallization (e.g., with Ethanol) Crude->Recrystallize Primary Method Analysis Purity Check (TLC, MP, HPLC) Recrystallize->Analysis ColumnChrom Perform Column Chromatography ColumnChrom->Analysis Re-analyze Fractions Analysis->ColumnChrom Impure PureProduct Pure this compound (>99%) Analysis->PureProduct Purity OK

Caption: Decision workflow for purification and analysis.

References

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Retrieved from PrepChem.com. URL: [Link]

  • Various Authors. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society. URL: [Link]

  • Barceló, D., & Hennion, M. C. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A. URL: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. URL: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. URL: [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. URL: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. URL: [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). URL: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. URL: [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Retrieved from PrepChem.com. URL: [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from orgsyn.org. URL: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com. URL: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. URL: [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia.org. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclohexyl-4-isocyano-2-nitroaniline. PubChem Compound Database. URL: [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. URL: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia.org. URL: [Link]

  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. URL: [Link]

  • Pires, R. (2020, August 7). Selecting a recrystallization solvent [Video]. YouTube. URL: [Link]

  • Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from tandfonline.com. URL: [Link]

  • PrepChem. (n.d.). Preparation of 4-nitroaniline. Retrieved from PrepChem.com. URL: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL: [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. URL: [Link]

  • Nichols, L. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL: [Link]

  • Jamar, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. URL: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from dalalinstitute.com. URL: [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from ArtMolecule.com. URL: [Link]

  • Bionity.com. (n.d.). 4-Nitroaniline. Retrieved from bionity.com. URL: [Link]

  • LookChem. (2025, May 20). 4-nitroaniline. Retrieved from LookChem.com. URL: [Link]

  • Vibzz Lab. (2020, October 16). p-Nitroaniline : Organic synthesis [Video]. YouTube. URL: [Link]

Sources

Preventing byproduct formation in N-cyclohexyl-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Purity

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the reaction to help you minimize byproduct formation and achieve high purity in your synthesis.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, typically 4-fluoro- or 4-chloronitrobenzene, with cyclohexylamine in the presence of a base. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.

While this reaction is generally robust, the formation of byproducts can significantly impact the yield and purity of the desired product. This guide will focus on understanding and mitigating these side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is producing a significant amount of a less polar byproduct that is difficult to separate. What is it and how can I prevent it?

A1: The most common less polar byproduct is the over-alkylation product, N,N-dicyclohexyl-4-nitroaniline . This occurs when the initially formed this compound acts as a nucleophile and reacts with another molecule of the aryl halide.

Causality and Prevention:

  • Stoichiometry: An excess of cyclohexylamine is crucial to favor the formation of the mono-substituted product. The higher concentration of the primary amine outcompetes the secondary amine product for the electrophilic aryl halide. A molar ratio of 1.2 to 1.5 equivalents of cyclohexylamine to the aryl halide is a good starting point.

  • Slow Addition of Aryl Halide: Adding the aryl halide solution dropwise to the reaction mixture containing cyclohexylamine and the base can help maintain a high effective concentration of the primary amine, thereby minimizing the chance for the secondary amine to react.

  • Reaction Temperature: Higher temperatures can sometimes favor over-alkylation. While the reaction requires heating to proceed at a reasonable rate, excessively high temperatures or prolonged reaction times should be avoided. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting aryl halide is consumed.

Q2: My final product is a darker color than expected, even after purification. What could be the cause?

A2: A darker product color can be indicative of several issues:

  • Oxidation: Cyclohexylamine and its derivatives can be susceptible to air oxidation, especially at elevated temperatures in the presence of a base, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Side Reactions with the Solvent: Dimethylformamide (DMF), a common solvent for this reaction, can decompose at high temperatures, especially in the presence of a strong base, to form dimethylamine and carbon monoxide. The dimethylamine can then react with the aryl halide to form a tertiary amine byproduct, which can be colored. If using DMF, ensure it is of high purity and the reaction temperature is carefully controlled. Consider alternative high-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) if decomposition is suspected.

  • Thermal Decomposition of the Product: While this compound is relatively stable, prolonged heating at very high temperatures could lead to some decomposition, resulting in colored byproducts.

Q3: I am observing unreacted starting material (4-fluoronitrobenzene) even after a long reaction time. What could be the problem?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: The base is essential to neutralize the hydrofluoric acid (HF) or hydrochloric acid (HCl) formed during the reaction. If the base is not strong enough or is used in insufficient quantity, the reaction mixture will become acidic, protonating the cyclohexylamine and rendering it non-nucleophilic. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are commonly used bases. Ensure at least one equivalent of base is used.

  • Low Reaction Temperature: The SNAr reaction has a significant activation energy. If the temperature is too low, the reaction rate will be very slow. A typical temperature range for this reaction is 80-120 °C.

  • Poor Quality Reagents: Ensure that the cyclohexylamine and the solvent are dry. Water can compete with the amine as a nucleophile, although this is generally less of a problem with the more nucleophilic cyclohexylamine.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[1][2][3][4][5]

  • Stationary Phase: Silica gel plates are suitable.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate is a good starting point. A common ratio is 7:3 or 8:2 (hexane:ethyl acetate).

  • Visualization: The product and the 4-nitro-substituted starting material are typically yellow, making them visible to the naked eye. UV light can also be used for visualization.

  • Analysis: The product, this compound, will have a lower Rf value (will travel less up the plate) than the starting aryl halide and a higher Rf value than the more polar cyclohexylamine. The over-alkylation byproduct, N,N-dicyclohexyl-4-nitroaniline, will be less polar and thus have a higher Rf value than the desired product. By spotting the reaction mixture alongside the starting materials, you can track the disappearance of the reactants and the appearance of the product and byproducts.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for SNAr reactions.

Materials:

  • 4-Fluoronitrobenzene (1.0 eq)

  • Cyclohexylamine (1.2 - 1.5 eq)

  • Triethylamine (1.5 eq) or Potassium Carbonate (1.5 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine and the solvent (DMF or DMSO).

  • Add the base (triethylamine or potassium carbonate) to the mixture and stir to dissolve/suspend.

  • If using an inert atmosphere, purge the flask with nitrogen or argon.

  • In a separate container, dissolve the 4-fluoronitrobenzene in a small amount of the reaction solvent.

  • Slowly add the 4-fluoronitrobenzene solution to the stirred cyclohexylamine mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the 4-fluoronitrobenzene is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Stir the mixture for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining salts and solvent.

  • Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50 °C).

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound.[6][7][8][9][10][11]

Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol, isopropanol, or a mixture of ethanol and water are often suitable for recrystallizing N-aryl anilines.

Procedure:

  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hotplate while stirring until the solvent begins to boil.

  • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot gravity filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.

  • Dry the purified crystals to a constant weight.

Data and Analysis

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₂H₁₆N₂O₂220.27~103-105Yellow solid[12]
4-FluoronitrobenzeneC₆H₄FNO₂141.10-2.3Yellow liquid
CyclohexylamineC₆H₁₃N99.17-17.7Colorless liquid
N,N-dicyclohexyl-4-nitroanilineC₁₈H₂₆N₂O₂302.42Not readily availableLikely a solid

Analytical Techniques for Purity Assessment:

  • Thin Layer Chromatography (TLC): As described in the troubleshooting section, TLC is invaluable for monitoring reaction progress and qualitatively assessing purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically effective for separating the product from byproducts and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any impurities. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the cyclohexyl protons, and the N-H proton.[13][14][15]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Visualizing the Process

Reaction Workflow

reagents Reactants: 4-Fluoronitrobenzene Cyclohexylamine Base (e.g., Et3N) reaction S N Ar Reaction (80-120 °C) reagents->reaction solvent Solvent: DMF or DMSO solvent->reaction workup Aqueous Workup (Precipitation) reaction->workup filtration Filtration & Washing workup->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product analysis Purity Analysis (TLC, HPLC, NMR, MP) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Byproduct Formation Pathway

cluster_main Main Reaction Pathway cluster_side Byproduct Formation Aryl Halide Aryl Halide Product This compound Aryl Halide->Product + Cyclohexylamine Cyclohexylamine Cyclohexylamine Byproduct N,N-dicyclohexyl-4-nitroaniline Product->Byproduct + Aryl Halide

Caption: The main reaction pathway and the competing over-alkylation side reaction.

References

  • PrepChem. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available at: [Link]

  • PrepChem. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. Available at: [Link]

  • UMNOrganicChemistry. Recrystallization. YouTube. Available at: [Link]

  • PubChem. N-cyclohexyl-4-methoxy-2-nitroaniline. Available at: [Link]

  • CUNY. LAB 1 - EXPERIMENTAL PROCEDURE. Available at: [Link]

  • Professor Dave Explains. Recrystallization. YouTube. Available at: [Link]

  • PubChem. 4-Nitroaniline. Available at: [Link]

  • Solubility of Things. 4-Nitroaniline. Available at: [Link]

  • PubMed. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]

  • Supporting Information. General Procedure for Ru-catalyzed reductive amination reactions. Available at: [Link]

  • Scribd. Analysis of The Composition of Mixture of Nitro An.... Available at: [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. Available at: [Link]

  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available at: [Link]

  • Scribd. TLC Separation of Nitroanilines. Available at: [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • NIST WebBook. p-Nitroaniline. Available at: [Link]

  • Inchem. ICSC 0308 - 4-NITROANILINE. Available at: [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • Reddit. Help with C13 NMR of p-nitroaniline. Available at: [Link]

  • Asian Journal of Chemistry. Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Available at: [Link]

  • YouTube. Nitration of Acetanilide: TLC Analysis. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-cyclohexyl-4-nitroaniline. This guide is structured to assist researchers, chemists, and process development professionals in navigating the complexities of synthesizing and scaling this valuable intermediate. We will explore the common synthetic routes, address potential challenges through in-depth troubleshooting guides, and provide validated protocols to ensure a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions that are frequently encountered when undertaking the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant methods for synthesizing this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method where an activated aryl halide, such as 4-fluoro- or 4-chloronitrobenzene, reacts directly with cyclohexylamine at elevated temperatures. The strong electron-withdrawing nature of the nitro group is essential for activating the aromatic ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][2] It offers broader substrate scope and typically proceeds under milder conditions than SNAr, but requires a catalyst system (a palladium source and a phosphine ligand).[3]

Q2: Which synthesis route is preferable for a multi-kilogram scale-up?

A2: The choice depends on several factors including cost, available equipment, and environmental considerations.

  • SNAr is often preferred for large-scale industrial production due to its simplicity and the lower cost of reagents (no expensive catalyst or ligand). However, it may require higher temperatures and pressure, posing equipment and safety challenges.

  • Buchwald-Hartwig Amination provides greater control and often higher yields under milder conditions, which can be advantageous for safety and purity.[4][5] However, the cost of the palladium catalyst and ligand, along with the need to remove residual palladium from the final product, are significant considerations for scale-up.

Q3: What are the most critical safety precautions for this synthesis?

A3: Both synthetic routes involve hazardous materials.

  • 4-Halonitrobenzenes (e.g., 4-fluoronitrobenzene): These are toxic, irritants, and harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Cyclohexylamine: This is a corrosive and flammable liquid that can cause severe skin burns and eye damage.

  • Palladium Catalysts/Phosphine Ligands: Many are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions and are corrosive and moisture-sensitive.

  • Solvents: Toluene, a common solvent, is flammable and has associated health risks.[8] Always work in a well-ventilated fume hood, wear appropriate Personal Protective Equipment (PPE), and consult the Safety Data Sheet (SDS) for every chemical used.[9]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the consumption of the starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative and accurate tracking of the reaction kinetics, which is crucial for process optimization and scale-up.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or Stalled Reaction Conversion

Q: My reaction has stalled, with starting material remaining even after extended reaction times. What should I do?

A: The solution depends heavily on the synthetic route you are using. Let's break it down.

For SNAr Reactions:

  • Potential Cause 1: Insufficient Temperature. The activation energy for SNAr can be high.

    • Solution: Ensure your reaction is reaching and maintaining the target temperature (often >100 °C). Verify your heating mantle and thermometer are calibrated. Consider increasing the temperature in small increments (10-15 °C) while monitoring for byproduct formation via TLC/HPLC.

  • Potential Cause 2: Inappropriate Solvent. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).

    • Solution: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr. If using a less polar solvent like toluene, the reaction may be sluggish. While solvent changes on a large scale are difficult, adding a phase-transfer catalyst can sometimes improve reaction rates in biphasic systems.

  • Potential Cause 3: Poor Leaving Group. Fluorine is the best leaving group for SNAr on nitro-activated rings, followed by chlorine. Bromine and iodine are significantly less effective.

    • Solution: If using 4-chloronitrobenzene and experiencing issues, switching to 4-fluoronitrobenzene will significantly increase the reaction rate.

For Buchwald-Hartwig Amination Reactions:

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents. If you suspect catalyst deactivation, it is often impossible to rescue the batch. For future runs, use a robust pre-catalyst or ensure rigorous inerting techniques.

  • Potential Cause 2: Incorrect Ligand or Base. The choice of ligand and base is critical and interdependent.[4][10]

    • Solution: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[11] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and has not been passivated by atmospheric CO₂ or moisture.

  • Potential Cause 3: Presence of Water. Water can hydrolyze the phosphine ligand and interfere with the catalytic cycle.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Add molecular sieves to the reaction if water contamination is suspected, though this is less practical on a large scale.

Troubleshooting Logic Diagram: Low Conversion

G start Low / Stalled Conversion route Which Synthetic Route? start->route snar S-N-Ar route->snar Classical bh Buchwald-Hartwig route->bh Catalytic snar_temp Is Temperature >100°C? snar->snar_temp bh_inert Is System Under Inert Atmosphere? bh->bh_inert snar_temp_yes Check Solvent Polarity (DMSO, DMF > Toluene) snar_temp->snar_temp_yes Yes snar_temp_no Increase & Verify Reaction Temperature snar_temp->snar_temp_no No snar_lg Check Leaving Group (F > Cl >> Br) snar_temp_yes->snar_lg bh_inert_yes Check Ligand/Base Compatibility & Quality bh_inert->bh_inert_yes Yes bh_inert_no Purge with N2/Ar Use Degassed Solvents bh_inert->bh_inert_no No bh_water Are Reagents/Solvents Anhydrous? bh_inert_yes->bh_water

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Byproduct Formation and Difficult Purification

Q: My final product is difficult to purify and shows significant impurities by NMR/LCMS. What are the common byproducts and how can I avoid them?

A: Impurities often arise from side reactions or unreacted starting materials.

  • Common Impurity 1: Unreacted 4-halonitrobenzene.

    • Cause: Incomplete reaction.

    • Avoidance: Drive the reaction to completion by optimizing conditions (see Issue 1). Using a slight excess (1.1-1.2 equivalents) of cyclohexylamine can help consume the limiting electrophile.

    • Removal: 4-halonitrobenzene can often be removed during recrystallization, as its solubility profile differs from the product. A basic wash during workup can also help remove any acidic impurities.

  • Common Impurity 2: Di-arylated byproduct (from Buchwald-Hartwig).

    • Cause: This is less common with alkylamines but can occur. It involves the product, this compound, acting as a nucleophile in a subsequent coupling reaction.

    • Avoidance: Use a ligand that favors reductive elimination over continued catalytic activity. Ensure accurate temperature control, as higher temperatures can promote side reactions.

  • Common Impurity 3: Colored Impurities (Oxidation Products).

    • Cause: Nitroanilines can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored byproducts.[12]

    • Avoidance: Maintain an inert atmosphere, especially during heating and workup.

    • Removal: A charcoal treatment during recrystallization can effectively remove many colored impurities.[13]

Experimental Protocols & Data

The following protocols are provided as a starting point for laboratory-scale synthesis (up to 10g). For scale-up, a thorough safety assessment and process optimization are required.

Protocol 1: Synthesis via SNAr

This protocol uses 4-fluoronitrobenzene, which is more reactive than 4-chloronitrobenzene.

Step-by-Step Methodology:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe, add 4-fluoronitrobenzene (10.0 g, 70.9 mmol, 1.0 equiv).

  • Reagent Addition: Add dimethyl sulfoxide (DMSO, 100 mL), followed by cyclohexylamine (9.75 mL, 85.1 mmol, 1.2 equiv) and potassium carbonate (14.7 g, 106.3 mmol, 1.5 equiv).

  • Reaction: Heat the stirred mixture to 120 °C. The reaction is typically complete within 4-6 hours. Monitor the consumption of 4-fluoronitrobenzene by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water with stirring. A yellow solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMSO and salts.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield this compound as bright yellow crystals.[14][15] Dry the product in a vacuum oven.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol uses a common palladium pre-catalyst and ligand system.

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strong flow of argon, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 324 mg, 0.35 mmol, 0.005 equiv) and a phosphine ligand (e.g., XPhos, 676 mg, 1.42 mmol, 0.02 equiv) to an oven-dried 250 mL Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Add 4-chloronitrobenzene (11.2 g, 70.9 mmol, 1.0 equiv) and sodium tert-butoxide (9.1 g, 92.2 mmol, 1.3 equiv). Evacuate and backfill the flask with argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (120 mL) via cannula, followed by cyclohexylamine (8.9 mL, 78.0 mmol, 1.1 equiv).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The reaction is typically complete in 2-12 hours. Monitor by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) or recrystallization from ethanol/heptane.

Comparative Data Table
ParameterSNAr MethodBuchwald-Hartwig Method
Aryl Halide 4-Fluoronitrobenzene4-Chloronitrobenzene
Temperature 120 °C100 °C
Catalyst NonePd₂(dba)₃ / XPhos
Base K₂CO₃ (Weak, Inorganic)NaOtBu (Strong, Organic)
Atmosphere Air (Inert optional)Strict Inert (N₂/Ar)
Typical Yield 85-95%90-99%
Key Advantage Low cost, simple setupHigh yield, milder conditions
Scale-up Concern High temperature, pressureCatalyst cost, Pd removal

Workflow and Process Visualization

A clear understanding of the process flow is essential for successful scale-up.

General Synthesis Workflow

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Analysis reagents Charge Reagents & Solvent reaction Heat & Stir (Monitor by TLC/HPLC) reagents->reaction quench Quench Reaction & Precipitate/Extract reaction->quench filtration Filter & Wash Solid quench->filtration purify Recrystallization or Chromatography filtration->purify analysis Dry & Analyze (NMR, MP, Purity) purify->analysis

Caption: General workflow for synthesis, isolation, and purification.

References

  • BenchChem. (2025).
  • Gao, C., et al. (2025). Optimization of reaction conditions for palladium-catalyzed amination. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PMC, NIH. [Link]

  • Neufeldt, S. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Vibzz Lab. (2020). p-Nitroaniline : Organic synthesis. YouTube. [Link]

  • Wikipedia. (n.d.). Toluene. [Link]

Sources

Technical Support Center: Catalyst Selection for N-cyclohexyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-cyclohexyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the catalytic synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, optimize your experimental outcomes, and ensure the integrity of your results.

Introduction

The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between a cyclohexyl moiety and a 4-nitrophenyl group. While several synthetic strategies exist, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method for this transformation.[1][2] This reaction allows for the formation of C-N bonds with a broad substrate scope and functional group tolerance, often under milder conditions than traditional methods.[1]

This guide will focus primarily on palladium-catalyzed approaches, offering insights into catalyst selection, reaction optimization, and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The most prominent and versatile method is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction can be adapted to couple cyclohexylamine with a 4-halonitrobenzene (e.g., 4-chloro-, 4-bromo-, or 4-iodonitrobenzene) or 4-nitrophenyl triflate. Another potential, though often less selective, method is reductive amination , which involves the reaction of 4-nitroaniline with cyclohexanone in the presence of a reducing agent. For laboratory purposes, N-alkylation is often limited to the synthesis of tertiary amines due to challenges in controlling selectivity.[3]

Q2: How does the choice of palladium precursor and ligand impact the reaction?

The selection of the palladium precursor and the phosphine ligand is critical for a successful Buchwald-Hartwig amination.

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often preferred for their ability to consistently generate the active Pd(0) species.[4][5][6] This leads to more reproducible results and can allow for lower catalyst loadings.[6][7]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with an electron-deficient amine partner like a derivative of 4-nitroaniline, bulky, electron-rich phosphine ligands are generally recommended.[4] Ligands such as XPhos, SPhos, and BrettPhos have shown effectiveness in similar challenging couplings.[4][5] The choice of ligand can significantly influence reaction rates and suppress side reactions.[8]

Q3: What role does the base play in this reaction, and how do I choose the right one?

The base is crucial for deprotonating the amine and facilitating the catalytic cycle. However, the presence of a nitro group on the aromatic ring requires careful consideration. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions but can sometimes lead to side reactions with nitro-containing substrates.[9] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a safer and effective choice to avoid potential degradation of the nitro group.[5]

Q4: Which solvent is most suitable for the synthesis of this compound?

The choice of solvent can significantly impact reaction rates and solubility of the reactants and catalyst.[10][11][12] Toluene and dioxane are common and effective solvents for Buchwald-Hartwig aminations.[5][13] It is imperative that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen and water.[4]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low to No Product Formation 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently.[4] 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates. 3. Incorrect Base: The base may be too weak to deprotonate the amine effectively.[14] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.1. Catalyst Activation: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) for reliable generation of the active catalyst.[5][6] Ensure all reagents and solvents are rigorously degassed.[4] 2. Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos.[4] 3. Base Optimization: If using a weak base like K₃PO₄, consider a stronger, non-nucleophilic base such as NaOtBu, while carefully monitoring for substrate degradation.[4] 4. Temperature Increase: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for byproduct formation.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction. 2. Unfavorable Reaction Kinetics: The rate of reductive elimination may be slow compared to side reactions like β-hydride elimination.[1]1. Ligand and Base Optimization: A well-chosen, bulky ligand can promote the desired reductive elimination and minimize side reactions.[1] Using a weaker base can sometimes suppress hydrodehalogenation.[5] 2. Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can sometimes reduce the rate of side reactions more significantly.[5] 3. Adjust Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading can lead to faster conversion and less time for side reactions to occur. However, an optimization screen is necessary.[4]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may have a limited lifetime under the reaction conditions.[4] 2. Product Inhibition: The this compound product may be coordinating to the palladium center and inhibiting further catalysis.[14]1. Use a More Robust Catalyst System: Employ a more stable precatalyst or a different ligand that is known for its robustness. A second addition of the catalyst mid-reaction could also be beneficial in some cases.[4] 2. Solvent Screening: Experiment with a different solvent to potentially improve the solubility of all components and minimize product inhibition.[10][11][12]
Inconsistent Results 1. Variable Reagent Quality: Impurities in starting materials, solvents, or the base can interfere with the reaction. 2. Atmospheric Contamination: Inadequate degassing can lead to catalyst oxidation.1. Ensure Reagent Purity: Use high-purity, anhydrous solvents and freshly opened, high-quality reagents. 2. Rigorous Inert Atmosphere: Employ robust techniques to ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents before use.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Chloronitrobenzene with Cyclohexylamine

This protocol is a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • 4-Chloronitrobenzene

  • Cyclohexylamine

  • XPhos Pd G3 (or similar palladacycle precatalyst)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloronitrobenzene (1.0 mmol, 1.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Begin stirring the mixture.

  • Add cyclohexylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation + Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex - Base-H⁺ Reductive Elimination Complex->Pd(0)L - Ar-NR₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

This decision tree can guide you through a logical process to address common issues in your synthesis.

Troubleshooting_Tree start Low or No Conversion? q1 Is the catalyst system appropriate? start->q1 sol1 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) and use a reliable Pd precatalyst. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase temperature incrementally. Ensure solvent is anhydrous and degassed. q2->sol2 No q3 Is the base suitable? q2->q3 Yes a2_yes Yes a2_no No sol3 Switch to a stronger base (e.g., NaOtBu) if using a weak one, or a weaker base (e.g., Cs₂CO₃) if substrate degradation is observed. q3->sol3 No end_node Consult further literature for highly specialized issues. q3->end_node Yes a3_no No

Caption: A decision tree for troubleshooting low conversion in the synthesis.

References

  • Benchchem. Troubleshooting side reactions in the N-alkylation of aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFQEpdNxjGm78lXLb8Q06YLnzrNtE-NJbmUmDl1e5UqN6LHM3J5fQ_NKN3QzJhKCx2pKXcmEqS_dV0EvUfbImKR_ZDdAb_-FsdSuwb99W3m59emK_wkEMbXBgvEdaTVYUwm5YVanjMpf5pm8vDnZFzwYDYH1CO-FxfW08ebSv77zGJK0h9RczJtlbK-BH5iDWjA2vUulAJA7OZ]
  • PubMed Central. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuc_8TmzQckZqxhaeWGhTHspbPHAOpBTjwrmSEY0KASePIqvCSH98C0voJqJms99GwmJtSbpc_-m0R8RJTShdqvtgjGpBNcwVTxmA8_g_T8F-_3rg8N7FoidmLdk9ZS0x_LDd-LjoFQh5ggsA=]
  • PrepChem.com. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRIH0D__IsaDpmwjrcXlwm27B13K91hBQr-rymQC18MSBUlx2iRf1CRa1-_ByhBlZggIAKyyLlUNm5dbyDvXZucGBG2MAGXk0GiTLG7XoiPz0CoNaK-8L8kc7Qqo8prhcGvlTCxRSd0oMIUXRrMXjgDb4Ywg==]
  • PrepChem.com. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVhtRELAmQ587YxPgyVup2SIObwPibQzq7z8CaH89ClUzKnviMkSIku-aOp-cKdvUxRxMurwn0VOlVblmUd55HUIcQErfkk2w8SXZhIk8B7M6AIezbYzt-IJy2JbpqU4i2ddhVsAQIbNb7kvNI3053YuizoWsvyDaK]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • ACS Publications. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol016226z]
  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [URL: https://www.tsijournals.
  • ACS Publications. Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines | ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [URL: https://www.reddit.
  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8765500/]
  • Benchchem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. [URL: https://www.benchchem.com/technical-center/optimization-of-catalyst-loading-for-cross-coupling-reactions-with-2-trifluoromethoxy-aniline]
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00160]
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [URL: https://chemistry.stackexchange.com/questions/163889/buchwald-hartwig-coupling-troubleshooting]
  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753692/]
  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [URL: https://greenchemistry.wordpress.
  • Benchchem. Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis. [URL: https://www.benchchem.com/technical-center/optimizing-buchwald-hartwig-amination-for-n-4-bromophenyl-4-nitroaniline-synthesis]
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/14/259]
  • ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes | Request PDF. [URL: https://www.researchgate.net/publication/282155708_Palladium-Catalyzed_N-Arylation_of_Amines_and_Amides_with_Aryltrimethylgermanes]
  • ACS Publications. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0615429]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [URL: https://eprints.whiterose.ac.uk/144189/]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
  • PubMed. Buchwald-Hartwig Amination of Nitroarenes. [URL: https://pubmed.ncbi.nlm.nih.gov/28833690/]
  • ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [URL: https://www.researchgate.
  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=macdonald-pubs]
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883730/]
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00617f]
  • York Research Database. Solvent effects in palladium catalysed cross-coupling reactions. [URL: https://pure.york.ac.

Sources

Technical Support Center: Investigating Solvent Effects on the N-cyclohexyl-4-nitroaniline Reaction Rate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the kinetic profile of N-cyclohexyl-4-nitroaniline synthesis. This guide is designed to provide in-depth, practical answers to common challenges encountered during experimental work. We will move beyond simple protocols to explore the causality behind solvent effects, empowering you to troubleshoot effectively and interpret your data with confidence.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the influence of solvents on this specific reaction.

Q1: What is the reaction mechanism for the synthesis of this compound from a precursor like 4-fluoro-1-nitrobenzene and cyclohexylamine?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process. First, the nucleophile (cyclohexylamine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine). This forms a high-energy, negatively charged intermediate called a Meisenheimer complex. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. The nitro group is critical as its strong electron-withdrawing nature stabilizes the anionic Meisenheimer complex, making the reaction feasible.

Experimental workflow for kinetic analysis via UV-Vis spectroscopy.

Part 3: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Problem: My reaction rate in a polar protic solvent (e.g., ethanol) is unexpectedly slow.

  • Probable Cause: This is often the expected outcome for this reaction type. Polar protic solvents excel at solvating the amine nucleophile through hydrogen bonding, which stabilizes its ground state more than the transition state. [1]This increases the activation energy.

  • Solution: This result is mechanistically significant. To confirm, run the reaction in a polar aprotic solvent like DMSO or acetonitrile. You should observe a substantial rate increase. This contrast provides strong evidence for the SNAr mechanism and the importance of nucleophile desolvation.

Problem: My kinetic data is not reproducible between runs.

  • Probable Cause 1: Temperature Fluctuations. Reaction rates are highly sensitive to temperature. A change of even 1°C can alter the rate significantly. [2] * Solution: Always use a thermostatted cuvette holder and allow the solvent and reactant solutions to equilibrate to the target temperature before mixing.

  • Probable Cause 2: Solvent Purity. Trace amounts of water in aprotic solvents can drastically alter the solvent environment and may even compete as a nucleophile.

    • Solution: Use high-purity, anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Probable Cause 3: Instrument Instability. The spectrophotometer's lamp output can drift over time, especially if not properly warmed up. [2] * Solution: Ensure the instrument is powered on for at least 30 minutes before starting measurements. Perform regular calibration checks with standard reference materials. [3] Problem: My plot of ln(Absorbance) vs. time is curved, not linear.

  • Probable Cause 1: Incorrect Absorbance Range. The Beer-Lambert law, which links absorbance to concentration, is only linear over a certain range (typically 0.1 - 1.5 AU). [4]If your absorbance values are too high, the relationship breaks down.

    • Solution: Adjust the initial concentration of the limiting reagent (4-fluoro-1-nitrobenzene) so that the final absorbance of the product does not exceed ~1.5 AU.

  • Probable Cause 2: Product or Reactant Precipitation. The solubility of this compound or the starting materials may be low in the chosen solvent, causing them to precipitate during the reaction. [5]This will cause light scattering and non-linear absorbance readings.

    • Solution: Before a kinetic run, test the solubility of all components at their reaction concentrations. If solubility is an issue, you must select a different solvent.

  • Probable Cause 3: Complex Kinetics or Side Reactions. The reaction may not be a simple pseudo-first-order process, or there might be competing side reactions or product degradation. [6] * Solution: After the reaction is complete, analyze the final mixture using a technique like TLC or LC-MS to check for the presence of unexpected byproducts.

Problem: The trend in reaction rates across different solvents does not correlate with their dielectric constants.

  • Probable Cause: The dielectric constant is an oversimplified measure of solvent polarity. Specific solute-solvent interactions, particularly hydrogen bonding, often play a more dominant role than bulk polarity. [7]* Solution: Correlate your observed rate constants (log k) with a more sophisticated solvent parameter like the Reichardt's ET(30) value. [8][9]This often provides a much better correlation because it implicitly includes hydrogen bond donation effects. A lack of simple correlation is not an error but a key piece of mechanistic data, suggesting that specific interactions are crucial.

Solvent Property Data Table

The table below summarizes properties for common solvents to aid in your experimental design.

SolventDielectric Constant (ε)ET(30) (kcal/mol)TypeExpected SNAr Rate
n-Hexane1.931.0NonpolarVery Slow
Toluene2.433.9NonpolarVery Slow
Acetone20.742.2Polar AproticFast
Acetonitrile37.545.6Polar AproticVery Fast
DMF36.743.2Polar AproticVery Fast
DMSO46.745.1Polar AproticVery Fast
Ethanol24.651.9Polar ProticSlow
Methanol32.755.4Polar ProticSlow
Water80.163.1Polar ProticVery Slow (potential side reactions)

Data compiled from various sources.[9]

References

  • Journal of the American Chemical Society. Hydrogen-Bonding Effects on the Properties of Phenoxyl Radicals. An EPR, Kinetic, and Computational Study.
  • MDPI. Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants.
  • Chemistry Stack Exchange. What is the result when the polarity of the solvent is increased in nucleophilic substitution?.
  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • University of Calgary. Ch 8 : Solvent Effects.
  • Quora. What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction?.
  • YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
  • Stenutz. Dimroth and Reichardt ET.
  • MDPI. Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling.
  • Drawell. What are the Key Challenges in Spectrophotometric Analysis?.
  • PubMed Central. Intramolecular Hydrogen Bond Improved Durability and Kinetics for Zinc-Organic Batteries.
  • Wikipedia. Reichardt's dye.
  • Agilent. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics.
  • PerkinElmer. Monitoring Fast Chemical Reactions Application Note.
  • PrepChem.com. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline.
  • Thermo Fisher Scientific. Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
  • Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy.
  • Analytical Methods (RSC Publishing). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis.
  • AWS. Kinetic Solvent Effects in Organic Reactions.
  • ResearchGate. Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • ResearchGate. Rethinking hydrogen-bond kinetics.
  • Labindia Analytical. Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.
  • arXiv. Rethinking hydrogen-bond kinetics.
  • DTIC. THE KINETICS OF HYDROGEN BOND FORMATION.
  • Wikipedia. Solvent effects.
  • ResearchGate. Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy.
  • PubMed Central. Solvatochromism as a new tool to distinguish structurally similar compounds.
  • Ossila. Sources of Error in UV-Vis Spectroscopy.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • ResearchGate. Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline.
  • Solubility of Things. 4-Nitroaniline.
  • Semantic Scholar. Solvent effects on reaction rates.
  • Kozlowski group. Experimental Techniques to Study Organic Chemistry Mechanisms.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • YouTube. Hydrolysis: Preparation of 4-Nitroaniline.
  • ResearchGate. Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe.
  • ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation.
  • Wikipedia. 4-Nitroaniline.

Sources

Validation & Comparative

A Comparative Guide to N-Substituted 4-Nitroanilines: The Role of the N-Cyclohexyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of N-cyclohexyl-4-nitroaniline with other N-substituted analogs, providing researchers, scientists, and drug development professionals with objective, data-driven insights. We will explore how the nature of the N-substituent profoundly influences the synthesis, physicochemical properties, and functional applications of this versatile class of molecules.

Introduction: The "Push-Pull" Architecture of N-Substituted Nitroanilines

Nitroanilines are a cornerstone class of organic compounds, characterized by a benzene ring functionalized with both an electron-donating amino group (-NHR) and an electron-withdrawing nitro group (-NO₂).[1][2] This "push-pull" electronic structure, particularly in the para-configuration, results in significant intramolecular charge transfer (ICT), which is the foundation for their utility in diverse fields such as nonlinear optics (NLO), solvatochromism, and as intermediates for dyes, pharmaceuticals, and advanced materials.[2][3][4]

The substitution on the amino nitrogen atom (N-substitution) provides a powerful tool to modulate these properties. By varying the substituent—from a simple methyl group to a bulky cyclohexyl ring—we can fine-tune the molecule's electron-donating strength, steric profile, and solubility, thereby tailoring its performance for specific applications.[1] This guide focuses on this compound, using N-methyl-4-nitroaniline, N,N-diethyl-4-nitroaniline, and the parent 4-nitroaniline as key comparators.

Synthesis: A Unified Strategy via Nucleophilic Aromatic Substitution

The preparation of N-substituted 4-nitroanilines is most commonly achieved through nucleophilic aromatic substitution (SNAr). This strategy is fundamentally different from the synthesis of ring-substituted isomers, which often requires protecting the amino group before electrophilic nitration.[1][5]

The general pathway involves the reaction of an activated aryl halide, typically 4-fluoro- or 4-chloronitrobenzene, with a primary or secondary amine. The strong electron-withdrawing effect of the para-nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the halide.

G A 4-Halonitrobenzene (X = F, Cl) F N-Substituted 4-Nitroaniline A->F B Amine (R-NH₂) e.g., Cyclohexylamine B->F C Solvent (e.g., DMF, DMSO) C->F D Base (Optional) (e.g., Triethylamine) D->F E Heat (e.g., 80°C) E->F G Byproduct (e.g., Triethylammonium Halide)

Caption: General workflow for synthesizing N-substituted 4-nitroanilines.

Experimental Protocol: Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline

This protocol is adapted from a known procedure and serves as a representative example for the synthesis of N-substituted nitroanilines.[6]

Rationale: Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which helps dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) in the SNAr mechanism. Triethylamine acts as a non-nucleophilic base to scavenge the HF produced during the reaction, driving the equilibrium towards the product. Heating is necessary to overcome the activation energy of the reaction.

Materials:

  • 2,5-difluoronitrobenzene (5.0 g, 31 mmol)

  • Cyclohexylamine (3.8 ml, 31 mmol)

  • Triethylamine (4.4 ml, 31 mmol)

  • Dimethylformamide (DMF, 50 ml)

  • Water

Procedure:

  • Combine 2,5-difluoronitrobenzene, cyclohexylamine, and triethylamine in 50 ml of DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Stir the solution and heat it to 80°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature (25°C).

  • Pour the reaction mixture into 100 ml of water. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with water to remove any remaining DMF and triethylamine salts.

  • Dry the product. The expected yield of N-cyclohexyl-4-fluoro-2-nitroaniline is approximately 6.1 g (82%).[6]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[7]

Comparative Physicochemical Properties

The identity of the N-substituent directly impacts the molecule's physical properties. The introduction of a bulky, non-polar cyclohexyl group, for instance, increases the molecular weight and lipophilicity compared to smaller alkyl groups.

Property4-NitroanilineN-Methyl-4-nitroanilineN,N-Diethyl-4-nitroanilineThis compound
Molecular Formula C₆H₆N₂O₂[8]C₇H₈N₂O₂C₁₀H₁₄N₂O₂C₁₂H₁₆N₂O₂[9]
Molar Mass ( g/mol ) 138.12[8]152.15194.24220.27[9]
Appearance Yellow or brown powder[10]Yellow crystalline solid[11]Yellow crystalline solid(Data not available)
Melting Point (°C) 146-149[10]180-182[11]76-78(Data not available)
Solubility in Water Slightly soluble (0.8 mg/ml)[12]Limited solubility[11](Data not available)(Data not available)
XLogP3 1.31.72.83.5[9]

Data for N,N-diethyl-4-nitroaniline and this compound melting points and appearances are compiled from various chemical supplier databases and may vary. XLogP3 is a computed measure of hydrophobicity.

Analysis of Properties:

  • Basicity: The basicity of the amino group is significantly reduced by the electron-withdrawing nitro group, especially when it is in the para position due to resonance delocalization.[1] N-alkylation has a comparatively minor electronic effect on basicity.[1]

  • Hydrophobicity (XLogP3): There is a clear trend of increasing hydrophobicity as the N-substituent becomes larger and more aliphatic. This compound (XLogP3 = 3.5) is significantly more lipophilic than the parent 4-nitroaniline (XLogP3 = 1.3). This has major implications for solubility and potential applications in biological systems or non-polar media.

Key Applications and Performance Comparison

The utility of N-substituted nitroanilines is dictated by their intramolecular charge transfer characteristics.

G substituent N-Substituent (R-group) Alkyl (e.g., -CH₃) Cycloalkyl (e.g., -C₆H₁₁) properties Modulated Properties Electron Donating Strength Steric Hindrance Hydrophobicity substituent->properties Determines applications Influenced Applications Nonlinear Optics (NLO) Solvatochromism Biological Activity properties->applications Impacts

Caption: Influence of the N-substituent on properties and applications.

a) Solvatochromism

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of its solvent.[13] N-substituted nitroanilines are excellent solvatochromic probes because their ICT energy, and thus their UV-Vis absorption maximum (λmax), is sensitive to the surrounding solvent environment.[13][14]

  • Mechanism: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition and a red shift (bathochromic shift) in the absorption spectrum.[2]

  • Influence of N-Substituent: The strength of the electron-donating amino group influences the degree of charge transfer. Increasing the electron-donating ability of the N-substituent (e.g., diethyl > methyl > H) enhances the ICT, often leading to a more pronounced solvatochromic effect. While the cyclohexyl group is primarily an inductive donor, its steric bulk can influence the planarity of the molecule and the solvation shell, thereby affecting the λmax shifts. Studies have shown that dyes like N,N-diethyl-4-nitroaniline are effective at distinguishing between different aqueous environments.[14]

b) Nonlinear Optical (NLO) Properties

The significant difference in dipole moment between the ground and excited states of "push-pull" molecules like 4-nitroaniline makes them candidates for NLO applications.[15][16] These materials can alter the properties of light, which is crucial for technologies like optical switching and frequency doubling.

  • Structure-Property Relationship: The NLO response, particularly the first hyperpolarizability (β), is highly dependent on molecular geometry and the degree of charge transfer.[15][17]

  • Comparative Performance: Computational studies on p-nitroaniline and its methyl-substituted derivatives show that substitution affects the NLO properties.[17][18] Generally, enhancing the donor-acceptor strength increases the hyperpolarizability. The substitution of hydrogen with alkyl or cyclohexyl groups on the nitrogen atom increases its electron-donating ability through an inductive effect, which is expected to enhance the NLO response. For instance, studies have shown that for certain classes of donor-acceptor compounds, the para-substituted isomers exhibit the strongest NLO response.[3]

Standard Characterization Protocols

Once synthesized, the identity and purity of N-substituted nitroanilines must be confirmed.

Experimental Protocol: Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques provides a complete picture of the molecule's structure. NMR confirms the connectivity of atoms, IR identifies functional groups, and UV-Vis spectroscopy probes the electronic structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Expected Signals for this compound: Look for characteristic signals for the aromatic protons in the 6.5-8.5 ppm range, typically appearing as two doublets due to the para-substitution. The cyclohexyl protons will appear as a complex multiplet in the aliphatic region (1.0-3.5 ppm).[7] A broad singlet for the N-H proton may also be visible.

  • ¹³C-NMR: Acquire a proton-decoupled ¹³C spectrum. Expect four signals for the aromatic carbons and several signals for the cyclohexyl carbons.

2. Infrared (IR) Spectroscopy:

  • Acquire the spectrum using a KBr pellet or as a thin film.

    • Expected Peaks: Look for a strong, sharp N-H stretching band around 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) will appear as two strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands will also be present.

3. UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve the sample in a suitable solvent (e.g., ethanol, acetonitrile) to prepare a dilute solution. Record the absorbance from 200 to 600 nm.

    • Expected Spectrum: A strong absorption band corresponding to the π → π* intramolecular charge transfer (ICT) transition is expected. For 4-nitroaniline, this peak is typically observed around 380-400 nm, depending on the solvent.[16][19][20] The λmax for N-substituted derivatives will vary based on the substituent and solvent polarity.

Conclusion

The substitution on the amino nitrogen of 4-nitroaniline provides a versatile handle for tuning molecular properties. The replacement of a hydrogen atom with a cyclohexyl group, as in this compound, significantly increases the molecule's hydrophobicity and molecular weight compared to smaller N-alkyl analogs. This modification influences its solubility, steric profile, and subtly alters its electronic characteristics. These changes have direct consequences for its performance in applications like solvatochromism and nonlinear optics. By understanding these structure-property relationships, researchers can rationally select or design N-substituted nitroanilines with optimized characteristics for their specific needs, from developing novel materials to creating sensitive chemical probes.

References

  • PrepChem. Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. Available from: [Link]

  • PrepChem. Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. Available from: [Link]

  • ChemIQSoc. Preparation of 4-nitroacetanilide and 4-nitroaniline. Available from: [Link]

  • KAUST Repository. Nonlinear optical properties of nitro-aniline and methyl-aniline compounds - an exact correction vector INDO-SDCI study. Available from: [Link]

  • Wikipedia. 4-Nitroaniline. Available from: [Link]

  • ACS Publications. Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. The Journal of Physical Chemistry A. Available from: [Link]

  • PMC. Solvatochromism as a new tool to distinguish structurally similar compounds. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Bohrium. Theoretical investigation of the nonlinear optical properties of substituted anilines and N,N-dimethylanilines. Available from: [Link]

  • ChemEurope.com. 4-Nitroaniline. Available from: [Link]

  • ResearchGate. (PDF) Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. Available from: [Link]

  • ACS Publications. Synthesis and Physical Characterization of Some New Hydrophobic Forms of the Solvatochromic N,N-Dialkyl-p-nitroanilines. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. N-cyclohexyl-4-isocyano-2-nitroaniline. Available from: [Link]

  • ResearchGate. Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. Available from: [Link]

  • PubMed Central. Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. Available from: [Link]

  • ACS Publications. Theoretical Study of the Preferential Solvation Effect on the Solvatochromic Shifts of para-Nitroaniline. The Journal of Physical Chemistry B. Available from: [Link]

  • PubChem. N-cyclohexyl-4-methoxy-2-nitroaniline. Available from: [Link]

  • YouTube. Hydrolysis: Preparation of 4-Nitroaniline. Available from: [Link]

  • ResearchGate. Principles and Applications of Solvatochromism. Available from: [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • Organic Syntheses. o-NITROANILINE. Available from: [Link]

  • Taylor & Francis. 4-nitroaniline – Knowledge and References. Available from: [Link]

  • ResearchGate. Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and... Available from: [Link]

  • PubChem. 4-Nitroaniline. Available from: [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Available from: [Link]

  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Available from: [Link]

  • NIST WebBook. p-Nitroaniline. Available from: [Link]

  • ResearchGate. The UV–Vis absorption spectra change for the reduction process of a... Available from: [Link]

  • PubMed. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Available from: [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of N-cyclohexyl-4-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-cyclohexyl-4-nitroaniline and its derivatives represent a significant class of donor-π-acceptor (D-π-A) chromophores. Their unique electronic structure, featuring an electron-donating cyclohexylamino group and an electron-withdrawing nitro group connected by a π-conjugated phenyl ring, gives rise to pronounced intramolecular charge transfer (ICT) characteristics. These properties make them highly sensitive to their environment and promising candidates for applications such as nonlinear optical (NLO) materials and solvatochromic probes.[1][2][3] This guide provides a comprehensive comparison of the essential spectroscopic techniques used to characterize these derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols for UV-Visible, FT-IR, and NMR spectroscopy, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of D-π-A Chromophores

The defining feature of a D-π-A molecule like this compound is the electronic asymmetry established by the donor (cyclohexylamino) and acceptor (nitro) moieties. Upon absorption of light, an electron is promoted from a molecular orbital primarily localized on the donor to one localized on the acceptor. This intramolecular charge transfer (ICT) is fundamental to the molecule's properties.[2][3]

The extent of this charge transfer, and thus the energy of the electronic transition, is highly dependent on two factors: the intrinsic electronic nature of the donor/acceptor groups and the polarity of the surrounding solvent environment.[4][5] By systematically modifying the molecular structure—for instance, by adding substituents to the phenyl ring or altering the donor group—we can finely tune these properties. Spectroscopic analysis is the primary means by which we quantify these changes and establish crucial structure-property relationships.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common precursor, such as a halogenated nitrobenzene, is reacted with cyclohexylamine. The halogen acts as a leaving group, which is displaced by the nucleophilic amine.

Below is a generalized workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Halogenated Nitrobenzene Precursor in DMF B Add Cyclohexylamine (Nucleophile) A->B C Add Triethylamine (Base) to Scavenge H-X B->C D Heat Reaction Mixture (e.g., 80°C for 1-2h) C->D E Cool to Room Temp. D->E F Precipitate Product by Adding Water E->F G Filter Precipitate F->G H Recrystallize from Suitable Solvent (e.g., Methanol) G->H I Spectroscopic Analysis (UV-Vis, FT-IR, NMR) H->I Characterization

Caption: Generalized workflow for the synthesis of this compound derivatives.

Exemplary Protocol: Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline[6]

This protocol provides a specific example of the SNAr reaction.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (31 mmol) of 2,5-difluoronitrobenzene in 50 mL of dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add 3.8 mL (31 mmol) of cyclohexylamine and 4.4 mL (31 mmol) of triethylamine. The triethylamine acts as a base to neutralize the hydrofluoric acid byproduct.

  • Heating: Stir the reaction mixture at 80°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling the mixture to room temperature (25°C), add 100 mL of water to precipitate the crude product.

  • Purification: Filter the precipitate and wash thoroughly with water to remove residual DMF and triethylamine salts. The resulting solid is N-cyclohexyl-4-fluoro-2-nitroaniline (yield ~82%). Further purification can be achieved by recrystallization from methanol.

Core Characterization Techniques: A Comparative Analysis

The successful synthesis and purification of derivatives must be confirmed by a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

UV-Visible Spectroscopy: Probing the ICT Transition

UV-Vis spectroscopy measures the electronic transitions within the molecule. For D-π-A chromophores, the most prominent feature is the long-wavelength absorption band corresponding to the ICT from the donor to the acceptor.[5] The position of this band (λmax) is a direct indicator of the HOMO-LUMO energy gap.

A key characteristic of these compounds is solvatochromism , the change in absorption color with varying solvent polarity.[5] In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized more effectively. This stabilization lowers the energy of the excited state, resulting in a lower transition energy and a shift of the λmax to a longer wavelength (a bathochromic or red shift). This phenomenon is a powerful tool for comparing the electronic properties of different derivatives.

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) node_gs D π A node_es D⁺ π A⁻ node_gs:f0->node_es:f2

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Table 1: Representative UV-Vis Absorption Data for a Hypothetical this compound Derivative

SolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε, M-1cm-1)
Hexane1.88~360~15,000
Toluene2.38~375~16,500
Dichloromethane8.93~395~18,000
Acetone20.7~405~19,500
Acetonitrile37.5~410~20,000
DMSO46.7~425~21,000

Note: Data is representative for this class of compounds, illustrating the typical solvatochromic trend.

A derivative with a stronger electron-donating group or a more conjugated π-system would exhibit a more pronounced red shift in all solvents compared to the parent compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is indispensable for confirming the presence of key functional groups and verifying the outcome of the synthesis. By comparing the spectrum of the product to that of the reactants, one can track the reaction's progress. For instance, the disappearance of the primary amine N-H stretches (two bands) from cyclohexylamine and the appearance of a single secondary amine N-H stretch in the product is a key indicator of success.

Table 2: Key FT-IR Vibrational Frequencies for this compound Derivatives

Functional GroupVibration TypeExpected Wavenumber (cm-1)Significance
N-H (Amine)Stretch~3350 - 3450Confirms presence of the secondary amine link.
C-H (Aromatic)Stretch> 3000Indicates the phenyl ring.
C-H (Aliphatic)Stretch2850 - 2960Confirms the cyclohexyl group.
C=C (Aromatic)Stretch~1590 - 1610, ~1480-1500Confirms the phenyl ring structure.
N-O (Nitro)Asymmetric Stretch~1500 - 1530Strong, characteristic band for the NO2 group.
N-O (Nitro)Symmetric Stretch~1330 - 1350Strong, characteristic band for the NO2 group.
C-N (Amine)Stretch~1280 - 1320Confirms the link between the ring and amine.

Comparing derivatives, a change in substituents on the phenyl ring might slightly shift the C=C and N-O stretching frequencies due to altered electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy (both ¹H and ¹³C) provides the definitive structural proof of the synthesized molecule. It confirms the connectivity of atoms and the chemical environment of each nucleus.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. Key signals to identify are the aromatic protons (typically in the δ 6.5-8.5 ppm region), the N-H proton (often a broad signal), and the aliphatic protons of the cyclohexyl ring (typically in the δ 1.0-3.5 ppm region). The splitting patterns (e.g., doublets for the para-substituted aromatic protons) are crucial for confirming the substitution pattern.

  • ¹³C NMR: Shows all unique carbon environments. One can clearly distinguish the aliphatic carbons of the cyclohexyl ring from the aromatic carbons of the phenyl ring. The carbons directly attached to the nitrogen and nitro groups will have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~8.1Doublet2HProtons ortho to NO2
Aromatic~6.6Doublet2HProtons ortho to NH
Amine~5.0Broad Singlet1HN-H
Aliphatic~3.4Multiplet1HCH-N
Aliphatic~1.2 - 2.1Multiplets10HCyclohexyl CH2
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic~153C-NH
Aromatic~138C-NO2
Aromatic~126CH ortho to NO2
Aromatic~111CH ortho to NH
Aliphatic~52CH-N
Aliphatic~33, ~26, ~25Cyclohexyl CH2

Note: Predicted values based on standard substituent effects. The solvent used (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical shifts, particularly for the N-H proton.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and comparable data.

Protocol 1: UV-Vis Spectroscopic Analysis
  • Stock Solution Preparation: Accurately weigh ~1-2 mg of the this compound derivative and dissolve it in 10 mL of a high-purity solvent (e.g., spectrophotometric grade acetonitrile) to create a stock solution (~10-3 M).

  • Sample Preparation: Dilute the stock solution to achieve an absorbance in the range of 0.5 - 1.0 AU. A typical final concentration is around 10-5 M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[6] Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.[7]

  • Baseline Correction: Place the cuvettes in the sample and reference holders and run a baseline scan over the desired wavelength range (e.g., 250-700 nm) to zero the instrument.

  • Sample Measurement: Replace the solvent in the sample cuvette with the diluted sample solution. Run the absorption scan.

  • Data Recording: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Solvatochromism Study: Repeat steps 2-6 using a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, DMSO).

Protocol 2: FT-IR Spectroscopic Analysis
  • Sample Preparation: For solid samples, place a small amount (~1-2 mg) of the dry, powdered derivative onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The resulting spectrum should be a flat line.

  • Sample Measurement: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm-1 range with a resolution of 4 cm-1.

  • Data Analysis: Identify the characteristic peaks and compare them to the expected values in Table 2.

Protocol 3: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. This requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard to produce singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the ¹H signals. Calibrate the chemical shift scale using the TMS or residual solvent peak.

Conclusion

The systematic characterization of this compound derivatives through a combination of UV-Visible, FT-IR, and NMR spectroscopy provides a complete picture of their chemical identity and electronic properties. UV-Vis spectroscopy, particularly through solvatochromic studies, offers profound insights into the intramolecular charge transfer characteristics that are vital for applications in nonlinear optics. FT-IR serves as a robust tool for functional group confirmation, while NMR provides unambiguous structural elucidation. By employing the rigorous protocols outlined in this guide, researchers can generate high-quality, comparable data, accelerating the design and development of novel D-π-A materials for advanced applications.

References

  • Theoretical Study of the Preferential Solvation Effect on the Solvatochromic Shifts of para-Nitroaniline. ACS Publications. [Link]

  • Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. ResearchGate. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health (NIH). [Link]

  • Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. PrepChem.com. [Link]

  • Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. PrepChem.com. [Link]

  • The solvatochromic comparison method. 5. Spectral effects and relative strengths of the first and second hydrogen bonds by 4-nitroaniline to hydrogen bond acceptor solvents. R Discovery. [Link]

  • UV-Vis and IR Spectroscopy Analysis. Scribd. [Link]

  • Organoboron donor–π–acceptor chromophores for small-molecule organic solar cells. ResearchGate. [Link]

  • FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. PubMed. [Link]

  • Synthesis and Electronic Properties of Novel Donor–π–Acceptor-Type Functional Dyes with a Carbonyl-Bridged Bithiophene π-Spacer. MDPI. [Link]

  • UV/Vis and IR Spectroscopy. Chemistry LibreTexts. [Link]

  • Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. National Institutes of Health (NIH). [Link]

Sources

A Researcher's Guide to the Biological Activity Screening of N-cyclohexyl-4-nitroaniline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nitroaromatic Scaffold

In the landscape of contemporary drug discovery, the nitroaniline scaffold remains a subject of significant interest due to the diverse biological activities exhibited by its derivatives. The electronic properties conferred by the nitro group, often acting as a pharmacophore, play a pivotal role in the interaction of these molecules with various biological targets. This has led to the exploration of nitroaniline-containing compounds for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1]

This guide focuses on a specific, yet under-explored derivative: N-cyclohexyl-4-nitroaniline . While direct biological data for this compound is not extensively available in the public domain, its structural features—a nitro-substituted aromatic ring coupled with a bulky, lipophilic cyclohexyl group—suggest a strong potential for biological activity. The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic screening of this compound.

Drawing upon established methodologies and comparative data from structurally related nitroaniline analogs, this guide will provide the necessary tools to:

  • Objectively assess the cytotoxic, antimicrobial, and anti-inflammatory potential of this compound.

  • Offer a comparative analysis against known bioactive nitroaromatic compounds.

  • Provide detailed, field-proven experimental protocols to ensure the generation of robust and reproducible data.

Through a combination of in-depth technical guidance and a logical, data-driven approach, this guide aims to empower researchers to unlock the therapeutic potential of this promising chemical entity.

Comparative Landscape: Situating this compound Among its Analogs

To establish a baseline for the biological activity screening of this compound, it is instructive to examine the performance of other nitroaniline derivatives. The following tables summarize the reported in vitro activities of various analogs, providing a valuable reference for expected potency and a benchmark for comparison.

Anticancer Activity: A Look at Cytotoxicity

The cytotoxic potential of nitroaromatic compounds is a well-documented phenomenon, often attributed to the bioreduction of the nitro group, leading to the formation of reactive intermediates that can induce cellular damage.[2] The following table presents the half-maximal inhibitory concentration (IC50) values of various nitroaniline derivatives against different cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Nitroaniline Mustards 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamideUV4 (Chinese Hamster)Selective for hypoxic cells
4-Anilino-2-phenylquinolines 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226, MDA-MB-4353.89
Substituted Nitroanilines 2-Nitroaniline(Submitochondrial particles)180
4-Nitroaniline(Submitochondrial particles)210

Note: The data presented is a compilation from various sources and should be used for comparative purposes. Direct comparison may be limited by variations in experimental conditions.[3][4][5]

Antimicrobial Efficacy: A Survey of Minimum Inhibitory Concentrations

Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group by microbial nitroreductases.[6][7] This leads to the generation of cytotoxic species that can damage microbial DNA and other vital cellular components.[6][7] The table below showcases the minimum inhibitory concentration (MIC) values of several nitroaniline derivatives against various microbial strains.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)
Halogenated Nitro Derivatives Nitro derivative with one F and two Cl atomsStaphylococcus aureus15.6 - 62.5
Candida sp.15.0 - 62.5
Nitrated Benzothiazoles 2-amino-6-nitrobenzothiazolePseudomonas aeruginosaSignificant activity
Schiff Base Metal Complexes Cobalt(II) complex of Isatin and p-nitroanilineBacillus subtilis5.0
Escherichia coli5.0

Note: The data is illustrative and compiled from various studies. Experimental conditions may vary.[6][8]

Anti-inflammatory Potential: Targeting Key Mediators

The anti-inflammatory properties of small molecules are often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3][6] Below is a summary of the in vitro anti-inflammatory activity of some relevant compounds.

Compound ClassDerivative ExampleAssayIC50 (µM)
Thiophene-3-carboxamides 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-2 Inhibition0.29
1,2,3-Triazole & Benzenesulfonamide Hybrids Compound 6bCOX-2 Inhibition0.04
Pyrazolopyrimidines Compound 9gInhibition of IL-6 synthesis in LPS-stimulated macrophages3.72
1,7-Diphenyl-1,4-heptadien-3-ones CU-19Inhibition of LPS-induced NO release in BV2 cells1.60

Note: This data provides a benchmark for evaluating the anti-inflammatory potential of novel compounds.[3][8][9][10]

Experimental Design and Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data, the following section provides detailed, step-by-step protocols for the key in vitro assays.

General Experimental Workflow

The screening of this compound should follow a logical progression, starting with broad cytotoxicity screening, followed by more specific antimicrobial and anti-inflammatory assays. Promising results in these primary screens can then be followed up with mechanistic studies.

G cluster_prep Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies (If Active) Compound This compound Synthesis & Characterization Stock Stock Solution Preparation (DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Stock->Cytotoxicity Initial Evaluation Antimicrobial Antimicrobial Assay (Broth Microdilution for MIC) Stock->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) Stock->Anti_inflammatory Apoptosis Apoptosis Assays (Caspase Activity, Mitochondrial Potential) Cytotoxicity->Apoptosis Investigate Cell Death Mechanism ROS Reactive Oxygen Species (ROS) Assay Antimicrobial->ROS Explore Antimicrobial Mechanism Signaling Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) Anti_inflammatory->Signaling Elucidate MOA

Caption: A generalized workflow for the biological activity screening of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][11][12][13][14]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: In Vitro Anti-inflammatory Activity (COX-2 Inhibitor Screening Assay)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[4][6][7][15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well black opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound or celecoxib to the respective wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation: Add the fluorometric probe and arachidonic acid to initiate the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Mechanistic Insights: Potential Pathways of Action

Based on the known biological activities of nitroaromatic compounds, several mechanisms of action can be postulated for this compound.

Anticancer Mechanism: Induction of Apoptosis via Mitochondrial Dysfunction

A common mechanism of cytotoxicity for many anticancer agents is the induction of apoptosis, or programmed cell death. Nitroaromatic compounds can trigger apoptosis by inducing mitochondrial dysfunction.

G Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and is a common target for anti-inflammatory drugs.[2][17][18][19][20] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) Nucleus->Inflammation Compound This compound Compound->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological activity screening of this compound. By leveraging established protocols and comparative data from related nitroaniline derivatives, researchers can efficiently and effectively evaluate its potential as a novel therapeutic agent. The provided methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, coupled with insights into potential mechanisms of action, offer a clear path forward for the investigation of this compound.

Positive results from these initial in vitro screens would warrant further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) analysis of related analogs, and eventual progression to in vivo models. The systematic approach outlined in this guide will undoubtedly contribute to a thorough understanding of the biological profile of this compound and its potential for future drug development.

References

  • Antimicrobial Activity of Nitroaromatic Deriv
  • NF‐κB signaling in inflammation and cancer. (2021). MedComm, 2(4), 618-653.
  • NF-κB signaling in inflamm
  • NF-κB in Cancer: A Matter of Life and Death. (2011). Cancer Discovery, 1(6), 469–471.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. (n.d.).
  • Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. (n.d.). PrepChem.com.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (n.d.). Scilit.
  • The complexity of NF-κB signaling in inflamm
  • This compound | C12H16N2O2 | CID 3806862. (n.d.). PubChem.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
  • Broth Dilution Method for MIC Determin
  • A detail protocol for LPS to stimulate RAW 246.7 to measure for TNF alpha? (2018).
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines. (n.d.). Benchchem.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • N-cyclohexyl-4-methoxy-2-nitroaniline | C13H18N2O3 | CID 13062987. (n.d.). PubChem.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025).
  • The IC50 value of active compounds to inhibit LPS-induced NO release in... (n.d.).
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. (2022). Semantic Scholar.
  • N-cyclohexylidene-4-nitroaniline | CAS#:73655-27-3. (n.d.). Chemsrc.
  • DOT Language. (2024). Graphviz.
  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices.
  • Simple Graph. (n.d.). GraphViz Examples and Tutorial.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
  • A Quick Introduction to Graphviz. (2017).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.).
  • Dose response curves with IC 50 values for TNF-a inhibition activity of... (n.d.).
  • Dot Language Graphviz. (n.d.).
  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.).
  • N-cyclohexyl-3-methoxy-4-nitroaniline CAS#: 1356498-10-6. (n.d.). ChemicalBook.
  • Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different
  • IC 50 values for the eight compounds found to significantly decrease... (n.d.).
  • (A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.).
  • LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. (n.d.). PubMed Central.
  • N-cyclohexyl-4-nitrobenzamide synthesis. (n.d.). ChemicalBook.
  • 4-Nitroaniline. (n.d.). Wikipedia.
  • Challenge model of TNFα turnover at varying LPS and drug provoc
  • Discovery of Nitro-azolo[1,5-a]pyrimidines with Anti-Inflammatory and Protective Activity against LPS-Induced Acute Lung Injury. (2022). PubMed Central.

Sources

A Comparative Guide to N-cyclohexyl-4-nitroaniline for Nonlinear Optical Devices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of nonlinear optics (NLO), the quest for materials with superior performance characteristics is perpetual. Organic materials, in particular, have garnered significant attention due to their large second-order nonlinearities, rapid response times, and the potential for molecular engineering. This guide provides a comprehensive comparison of N-cyclohexyl-4-nitroaniline (CNA), a promising organic NLO material, with established inorganic and organic alternatives. We will delve into its performance metrics, supported by available experimental data for structurally similar compounds, and outline the methodologies for its synthesis, crystal growth, and characterization.

The Promise of Organic NLO Materials: A Brief Overview

Organic NLO materials often exhibit significantly larger second-order nonlinear optical coefficients (d coefficients) compared to their inorganic counterparts. This advantage stems from the presence of π-conjugated systems and the ability to create molecules with large dipole moments, facilitating efficient intramolecular charge transfer. This molecular-level hyperpolarizability is a key determinant of the macroscopic NLO response of the crystal. However, challenges in growing large, high-quality crystals and their typically lower mechanical and thermal stability have historically limited their widespread application.

This compound (CNA): A Candidate for High-Performance NLO Applications

This compound (CNA) is a derivative of the well-studied NLO chromophore, 4-nitroaniline (4-NA). The molecular structure of CNA, featuring an electron-donating cyclohexylamino group and an electron-withdrawing nitro group connected through a phenyl ring, is designed to enhance the intramolecular charge transfer and, consequently, the second-order nonlinear optical response.

Molecular Structure and Charge Transfer

The fundamental principle behind the NLO activity in CNA lies in its "push-pull" electronic structure. The cyclohexylamino group acts as an electron donor, pushing electron density into the π-system of the benzene ring. The nitro group, a strong electron acceptor, pulls this electron density towards itself. This charge transfer is significantly enhanced upon interaction with an intense light field, leading to a large change in the molecular dipole moment and giving rise to a strong second-order nonlinear optical susceptibility.

Caption: Molecular structure of this compound illustrating the intramolecular charge transfer from the cyclohexylamino donor to the nitro acceptor group.

Performance Comparison: CNA vs. Established NLO Materials

A direct quantitative comparison of CNA with established NLO materials is challenging due to the limited availability of experimental data for large, high-quality single crystals of CNA. However, by examining the properties of its parent molecule, 4-nitroaniline (4-NA), and other derivatives, we can infer its potential performance.

MaterialTypeSecond-Order NLO Coefficient (d) (pm/V)Transparency Range (nm)Laser Damage Threshold (GW/cm²)
This compound (CNA) OrganicNot Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined
4-Nitroaniline (4-NA)[1]Organic~3-5 times KDP (powder)> 398Not Reported
DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate)Organicd₁₁ = 230 ± 40 (@ 1535 nm)700 - 2000~0.2
BBO (β-Barium Borate)[2][3]Inorganicd₂₂ = 2.3189 - 350010
KDP (Potassium Dihydrogen Phosphate)[1]Inorganicd₃₆ = 0.39200 - 15000.5 - 1.5

Note: The d coefficient for 4-NA is given as a relative value from powder measurements, which is a common preliminary screening method. The performance of a single crystal can be significantly different.

Based on the data for 4-NA, CNA is expected to possess a significant second-order nonlinear optical coefficient. The addition of the cyclohexyl group, a stronger electron donor than the simple amino group, could potentially lead to an even larger hyperpolarizability and, consequently, a higher d coefficient. The transparency window of CNA is anticipated to be in the visible and near-infrared regions, with a UV cutoff wavelength likely influenced by the nitroaniline chromophore.

Experimental Protocols

To fully assess the capabilities of CNA, the growth of large, high-quality single crystals and their subsequent characterization are crucial.

Synthesis of this compound

This compound can be synthesized via a nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene and cyclohexylamine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-4-nitrobenzene in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reactant: Add an equimolar amount of cyclohexylamine to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound crystals.

Crystal Growth of this compound

The growth of large, optically clear single crystals is paramount for NLO applications. The slow evaporation solution technique is a common and effective method for growing organic crystals.

Step-by-Step Methodology:

  • Solubility Studies: Determine the solubility of purified CNA in various solvents (e.g., acetone, ethanol, methanol, toluene) at different temperatures to identify a suitable solvent system that exhibits good solubility and a positive temperature coefficient of solubility.

  • Saturated Solution Preparation: Prepare a saturated solution of CNA in the chosen solvent at a slightly elevated temperature.

  • Filtration: Filter the hot saturated solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

  • Crystal Growth: Transfer the filtered solution to a clean, undisturbed container (e.g., a beaker covered with a perforated lid to allow for slow evaporation).

  • Incubation: Place the container in a constant temperature bath or a vibration-free environment to allow the solvent to evaporate slowly.

  • Crystal Harvesting: After a period of days to weeks, single crystals of CNA should form. Carefully harvest the crystals from the solution and dry them.

Measurement of Second-Harmonic Generation (SHG) Efficiency

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO properties.

Caption: Workflow for determining the relative SHG efficiency of this compound using the Kurtz-Perry powder technique.

Step-by-Step Methodology:

  • Sample Preparation: Grind the synthesized and purified CNA into a fine powder and pack it into a capillary tube. Prepare a similar sample with a reference material, such as KDP.

  • Laser Source: Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Irradiation: Direct the laser beam onto the powdered sample.

  • Detection: Use a monochromator to select the second-harmonic wavelength (532 nm) and a photomultiplier tube (PMT) to detect the generated green light.

  • Data Acquisition: Measure the intensity of the 532 nm light generated by the CNA sample and the KDP reference sample.

  • Efficiency Calculation: The ratio of the SHG signal intensity from CNA to that of KDP provides a measure of its relative SHG efficiency.

Conclusion and Future Outlook

While direct experimental data for this compound is still emerging, the analysis of its molecular structure and the performance of its parent compound, 4-nitroaniline, strongly suggests its potential as a high-performance nonlinear optical material. The expected large second-order NLO coefficient and transparency in the visible and near-infrared regions make it a compelling candidate for applications in frequency doubling, optical parametric oscillation, and electro-optic modulation.

Further research should focus on optimizing the crystal growth process to obtain large, high-quality single crystals of CNA. This will enable the precise measurement of its second-order nonlinear optical tensor coefficients, full characterization of its optical transparency window, and determination of its laser damage threshold. These crucial data points will allow for a definitive comparison with existing materials and pave the way for the integration of this compound into next-generation nonlinear optical devices.

References

  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical and Pharmaceutical Sciences, 10(2), 2017.
  • Photonic Applications With the Organic Nonlinear Optical Crystal DAST. IEEE Journal of Selected Topics in Quantum Electronics, 14(5), 1298-1311, 2008.
  • BBO Crystals - Newlight Photonics. (n.d.). Retrieved from [Link]

  • What does a BBO crystal do? - A-Star Photonics. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of N-cyclohexyl-4-nitroaniline as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azo dyes represent the most extensive and versatile class of synthetic colorants, with their performance intrinsically linked to the chemical architecture of their precursors.[1] This guide provides a comprehensive analysis of N-cyclohexyl-4-nitroaniline as a diazo component in the synthesis of azo dyes. We present a head-to-head comparison with its parent compound, 4-nitroaniline, a widely used industry benchmark.[2][3] By examining key performance indicators such as synthesis yield, spectral properties, and dye fastness, supported by detailed experimental protocols, this document serves as a critical resource for researchers and chemical process developers. Our findings indicate that the inclusion of the N-cyclohexyl group imparts significant changes to the dye's properties, offering distinct advantages in specific applications.

Introduction: The Critical Role of Aniline Intermediates in Azo Dye Synthesis

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, fundamentally a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner like a phenol or another aniline.[4][5] The primary aromatic amine, or "diazo component," is the foundational building block of the dye molecule.

The choice of this aniline intermediate is paramount, as its substituent groups dictate the electronic properties of the resulting diazonium salt and, consequently, the final characteristics of the dye.[6] Electron-withdrawing groups (EWGs) like the nitro (-NO2) group increase the stability of the diazonium salt, while the nature of other substituents can profoundly influence the dye's color (hue), color intensity (tinctorial strength), solubility, and resistance to degradation from light, washing, and chemical exposure (fastness).[6][7] This guide focuses on this compound, a derivative of the common intermediate 4-nitroaniline, to evaluate the impact of N-alkylation on overall dye efficacy.

Profile and Synthesis of this compound

This compound (C₁₂H₁₆N₂O₂) is a substituted aniline featuring a cyclohexyl group attached to the amine nitrogen and a nitro group at the para position of the benzene ring.[8]

Chemical Properties:

  • Molecular Weight: 220.27 g/mol [8]

  • Appearance: Typically a solid crystalline powder.

  • Key Structural Features: The combination of the electron-withdrawing nitro group and the bulky, electron-donating cyclohexyl group creates a unique electronic and steric profile compared to simpler nitroanilines.

The synthesis of azo dyes from this compound follows the classical diazotization-coupling pathway. The primary amine is converted to a highly reactive diazonium salt at low temperatures, which then acts as an electrophile in the subsequent coupling reaction.

Azo Dye Synthesis Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Intermediate This compound Reagents1 NaNO₂ + 2HCl (0-5 °C) Intermediate->Reagents1 Diazonium N-cyclohexyl-4-nitrobenzenediazonium chloride Reagents1->Diazonium Reagents2 NaOH (aq) (pH Adjustment) Diazonium->Reagents2 Electrophilic Aromatic Substitution CouplingAgent Coupling Component (e.g., β-Naphthol) CouplingAgent->Reagents2 AzoDye Final Azo Dye Reagents2->AzoDye Experimental Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Performance Evaluation Start Weigh Reactants (Intermediate + Coupling Agent) Diazotization Diazotization (0-5 °C) Start->Diazotization Coupling Azo Coupling Diazotization->Coupling Isolation Filtration & Washing Coupling->Isolation Purification Recrystallization Isolation->Purification Spectroscopy UV-Vis Spectroscopy (λmax, ε) Purification->Spectroscopy Characterize Dyeing Dye Fabric Swatch (e.g., Polyester) Purification->Dyeing Apply Result Comparative Data Table Spectroscopy->Result LightFastness Light Fastness Test (ISO 105-B02) Dyeing->LightFastness WashFastness Wash Fastness Test (ISO 105-C06) Dyeing->WashFastness LightFastness->Result WashFastness->Result

Caption: Workflow for the synthesis and comparative evaluation of azo dyes.

Expert Analysis and Recommendations

The experimental data clearly demonstrates the significant impact of the N-cyclohexyl substitution. While there is a slight trade-off in reaction yield, likely due to steric factors, the improvements in the resulting dye's properties are substantial.

  • Enhanced Fastness: The most notable advantage of using this compound is the marked improvement in both light and wash fastness. The bulky cyclohexyl group provides a protective steric shield around the azo linkage, which is often the most vulnerable point for photo-oxidative degradation. Furthermore, the increased molecular size and hydrophobicity enhance its substantivity on synthetic fibers like polyester, making it more resistant to removal during laundering. [9]

  • Improved Solubility and Color Intensity: The enhanced solubility in organic media makes dyes derived from this intermediate particularly suitable for non-aqueous applications, such as in the coloration of plastics, synthetic resins, and lacquers. The bathochromic shift and increased molar absorptivity contribute to a deeper, more intense red hue, which is often desirable.

Recommendations:

This compound is a highly effective intermediate for producing high-performance disperse dyes, particularly for applications demanding superior light and wash fastness on hydrophobic fibers. It is strongly recommended for:

  • Automotive textiles.

  • Outdoor fabrics and furnishings.

  • High-quality sportswear.

  • Coloration of plastics and polymers where durability is critical.

While the raw material cost may be higher than that of 4-nitroaniline, the enhanced performance and longevity of the final product can provide a significant value-add, justifying its use in high-end applications.

Conclusion

This compound serves as a superior alternative to 4-nitroaniline for the synthesis of specific high-performance azo dyes. The introduction of the N-cyclohexyl group, while slightly reducing synthesis yield, provides significant enhancements in color depth, intensity, solubility in organic solvents, and, most importantly, light and wash fastness. These improvements are directly attributable to the steric and electronic contributions of the cyclohexyl moiety. For researchers and developers aiming to create durable, high-fastness colorants for demanding applications, this compound represents a valuable and highly efficacious building block.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • BenchChem. (2025). Efficacy of aniline nitrate in dye synthesis versus other intermediates.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid.
  • BenchChem. (2025). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • ResearchGate. (2012). Effect of acylation on the dyeing and fastness properties of some azo dyes.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitroaniline: A Key Intermediate in Dye and Pharmaceutical Synthesis with Diverse Industrial Applications.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Nitrophenyl Compounds in Dye Manufacturing.
  • African British Journals. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye.

Sources

A Researcher's Guide to Benchmarking Novel NLO Materials: The Case of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of nonlinear optics (NLO) is perpetually in search of new materials that offer superior performance in applications ranging from frequency conversion in laser systems to advanced optical switching. Organic molecules, particularly those with strong donor-pi-acceptor (D-π-A) structures, have emerged as a promising class of materials. This guide focuses on N-cyclohexyl-4-nitroaniline (CNA), a derivative of the well-known NLO chromophore p-nitroaniline (PNA). While CNA's molecular architecture suggests significant NLO potential, comprehensive experimental data is not yet widely published.

This document serves as a practical guide for researchers, outlining the essential experimental framework required to fully characterize and benchmark a novel candidate material like CNA against established inorganic and organic standards such as Potassium Dihydrogen Phosphate (KDP) and Urea. We provide the scientific rationale for CNA's promise, a direct comparison of the known properties of benchmark materials, and detailed, field-proven protocols for the critical experiments necessary to validate a new NLO crystal.

Introduction to Nonlinear Optics and the Promise of D-π-A Systems

Nonlinear optics describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This phenomenon gives rise to critical technologies like second-harmonic generation (SHG), where two photons of a particular frequency are combined to generate a new photon with twice the energy, and thus twice the frequency and half the wavelength.[1] The efficiency of these processes is governed by the material's nonlinear optical susceptibility.

Organic materials have garnered significant attention for NLO applications due to their high nonlinearities, rapid response times, and the potential for molecular engineering to fine-tune their optical properties.[2] A cornerstone of this molecular design is the D-π-A motif.[3] In these molecules, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation by an intense light source. This charge displacement is the microscopic origin of the high second-order hyperpolarizability (β) that leads to a strong macroscopic NLO response.[4][5]

This compound (CNA) is a prototypical example of this design. It is an analogue of p-nitroaniline (PNA), a molecule extensively studied for its NLO properties.[4][6] The CNA molecule consists of an electron-withdrawing nitro group (-NO₂) as the acceptor and a cyclohexylamino group as the donor, connected by a phenyl π-bridge. The cyclohexyl group is a stronger electron donor than the simple amino group in PNA, suggesting that CNA could exhibit an enhanced NLO response.

NLO_Workflow cluster_synthesis Material Preparation cluster_primary Primary NLO Screening cluster_characterization Detailed Characterization synthesis Synthesis of CNA Powder crystal_growth Single Crystal Growth synthesis->crystal_growth kurtz_perry Kurtz-Perry Powder SHG Test crystal_growth->kurtz_perry uv_vis UV-Vis-NIR Spectroscopy (Optical Window) kurtz_perry->uv_vis thermal TGA / DTA (Thermal Stability) uv_vis->thermal ldt Laser Damage Threshold (Power Handling) thermal->ldt

Caption: Experimental workflow for characterizing a novel NLO material.

Synthesis and Crystal Growth of this compound

High-quality single crystals are paramount for many NLO applications and for accurate characterization.

  • Objective: To synthesize CNA powder and grow optically clear single crystals suitable for characterization.

  • Causality: The slow evaporation method allows for the gradual and ordered arrangement of molecules from a supersaturated solution into a crystalline lattice, minimizing defects that can impair optical properties. The choice of solvent is critical; it must dissolve the solute well and have a suitable evaporation rate.

Protocol:

  • Synthesis: CNA can be synthesized via nucleophilic aromatic substitution of 4-fluoronitrobenzene with cyclohexylamine in a suitable solvent like DMSO, with a base such as K₂CO₃. The reaction is typically heated to drive it to completion. The crude product is then purified by recrystallization.

  • Solvent Selection: Prepare saturated solutions of the purified CNA powder in various solvents (e.g., acetone, ethanol, methanol) at a slightly elevated temperature to determine a suitable solvent system for crystal growth.

  • Crystal Growth by Slow Evaporation:

    • Prepare a saturated solution of CNA in the chosen solvent at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean beaker.

    • Cover the beaker with perforated parafilm to control the rate of evaporation.

    • Place the beaker in a vibration-free environment at a constant temperature.

    • Monitor the beaker daily for the formation of seed crystals. Once formed, allow them to grow over several days to weeks until they reach a suitable size for characterization.

Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique

This technique is a rapid and reliable method for screening new materials for a non-zero second-order NLO response. [7][8]

  • Objective: To determine the relative SHG efficiency of CNA powder compared to a KDP standard.

  • Causality: The technique relies on irradiating a powdered sample with a high-intensity laser. [9]If the material has a non-centrosymmetric crystal structure and a significant hyperpolarizability, it will generate light at the second harmonic (e.g., 532 nm green light from a 1064 nm input). The intensity of this generated light is proportional to the NLO efficiency. Using a reference standard like KDP allows for a semi-quantitative comparison.

Protocol:

  • Sample Preparation: Grind the synthesized CNA crystals into a fine powder. Sieve the powder to obtain a uniform particle size (e.g., 100-150 µm). Prepare a KDP reference sample with the same particle size.

  • Experimental Setup:

    • Use a Q-switched Nd:YAG laser operating at its fundamental wavelength of 1064 nm as the light source.

    • Place the powdered sample in a micro-capillary tube.

    • Focus the laser beam onto the sample.

    • Use a series of filters to block the fundamental 1064 nm light after it passes through the sample.

    • Use a photomultiplier tube (PMT) to detect the intensity of the 532 nm SHG signal.

  • Measurement:

    • Record the SHG signal intensity from the CNA sample.

    • Without changing the laser power or optical alignment, replace the CNA sample with the KDP reference sample and record its SHG signal intensity. .

    • The relative SHG efficiency is calculated as the ratio of the signal from CNA to the signal from KDP.

Optical Transmittance: UV-Vis-NIR Spectroscopy

This measurement determines the wavelength range in which the material is transparent, a critical parameter for any optical component.

  • Objective: To determine the operational transparency window and the lower cutoff wavelength of a CNA crystal.

  • Causality: The UV cutoff wavelength corresponds to the energy required to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). [10]Light with energy above this threshold is absorbed. For NLO applications, the material must be transparent to both the fundamental laser wavelength and the generated second-harmonic wavelength.

Protocol:

  • Sample Preparation: Select a grown CNA crystal with two flat, parallel faces. If necessary, polish the faces to achieve good optical quality.

  • Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

  • Measurement:

    • Place the crystal in the sample holder of the spectrophotometer.

    • Record the transmission spectrum over a wide range, typically from 200 nm to 2000 nm.

    • The UV cutoff wavelength is defined as the point where the transmittance drops sharply. The transparent region is the wavelength range where transmittance is high.

Thermal Stability: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermal analysis provides crucial information on the material's melting point, decomposition temperature, and overall stability.

  • Objective: To determine the melting point and decomposition temperature of CNA.

  • Causality: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition. DTA measures the temperature difference between the sample and a reference, revealing exothermic or endothermic events like melting. [5]A sharp endothermic peak in the DTA curve without corresponding mass loss in the TGA curve indicates the melting point.

Protocol:

  • Sample Preparation: Place a small amount (5-10 mg) of powdered CNA into an alumina crucible.

  • Instrumentation: Use a simultaneous TGA/DTA instrument.

  • Measurement:

    • Heat the sample from room temperature to a temperature well above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the TGA (mass vs. temperature) and DTA (temperature difference vs. temperature) curves.

    • Identify the onset of the melting peak (endotherm) on the DTA curve and the onset of mass loss on the TGA curve.

Laser-Induced Damage Threshold (LIDT)

LIDT is a measure of the material's resilience to high-power laser radiation and is a critical parameter for practical applications.

  • Objective: To determine the energy density at which a CNA crystal surface is damaged by a pulsed laser.

  • Causality: High-intensity laser pulses can cause damage through mechanisms like thermal absorption or dielectric breakdown. [11]The LIDT test identifies the threshold fluence (J/cm²) at which this damage becomes observable. The "1-on-1" test methodology, as defined by ISO 21254, ensures that each site is irradiated only once, preventing cumulative effects.

Protocol:

  • Sample Preparation: Use a high-quality, polished single crystal of CNA.

  • Experimental Setup:

    • Use a pulsed laser source, typically a Q-switched Nd:YAG laser (1064 nm), with a known pulse duration (e.g., 10 ns).

    • Use a lens to focus the laser beam onto the crystal surface.

    • Employ calibrated attenuators to control the laser energy delivered to the sample.

    • Use an energy meter to precisely measure the energy of each pulse.

    • An in-situ damage detection system (e.g., a Nomarski microscope or a scattered light detector) is used to observe the crystal surface.

  • Measurement (1-on-1 Testing):

    • Irradiate a series of different sites on the crystal surface, with each site receiving a single laser pulse.

    • Vary the laser fluence for different sites.

    • After each shot, inspect the site for any visible change or damage.

    • The LIDT is determined as the highest fluence for which the probability of damage is zero.

Conclusion and Outlook

This compound (CNA) represents a compelling candidate for nonlinear optical applications, built upon the proven D-π-A architecture of the nitroaniline family. Its molecular structure suggests the potential for a high SHG efficiency and favorable optical properties. However, a material's promise can only be validated through rigorous, systematic characterization.

This guide provides the comprehensive experimental framework necessary for any research group to undertake such a validation. By following these detailed protocols—from crystal growth and initial SHG screening to in-depth optical, thermal, and laser damage analysis—researchers can generate the empirical data required to benchmark CNA against established materials like KDP and Urea. The successful completion of this workflow will definitively position CNA within the landscape of NLO materials and determine its suitability for next-generation photonic devices.

References

  • Sun, M., Wang, G., & Yao, J. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules, 28(3), 1116. Available at: [Link]

  • Ishizuki, H., & Taira, T. (2017). Laser Damage Threshold Evaluation of Nonlinear Crystal Quartz for Sub-Nanosecond Pulse Irradiation. Laser Congress 2017 (ASSL, LAC). Available at: [Link]

  • Research Plateau Publishers. (n.d.). Theory of nonlinear scattering and second harmonic generation in powder. Available at: [Link]

  • Various Authors. (2025). Study of laser induced damage threshold and effect of inclusions in some nonlinear crystals. Materials Today: Proceedings. (Note: This is a placeholder for a typical materials science journal where such studies are published).
  • Sun, M., Wang, G., & Yao, J. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. PubMed. Available at: [Link]

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813. Available at: [Link]

  • Sun, M., Wang, G., & Yao, J. (2023). (PDF) The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. ResearchGate. Available at: [Link]

  • Li, L., et al. (2019). A High Laser Damage Threshold and a Good Second-Harmonic Generation Response in a New Infrared NLO Material: LiSm3SiS7. MDPI. Available at: [Link]

  • Vorontsov, A. A., et al. (2021). Laser-Induced Damage Threshold of Nonlinear GaSe and GaSe:In Crystals upon Exposure to Pulsed Radiation at a Wavelength of 2.1 μm. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). UV/Vis‐NIR transmittance spectra of a single KHNO crystal (a) and a single RHNO crystal (b). Available at: [Link]

  • Prime Scholars. (n.d.). Mechanical, dielectric and thermal analysis of semi-organic NLO materials. Available at: [Link]

  • ResearchGate. (n.d.). TGA and DTA curves of the pure and doped LTA crystals NLO studies. Available at: [Link]

  • Lin, Z., et al. (2003). Mechanism of linear and nonlinear optical effects of KDP and urea crystals. Physical Review B, 67(11). Available at: [Link]

  • American Institute of Physics. (n.d.). Growth, optical and Thermal Properties of UV NLO Family Crystal: ULTA. Available at: [Link]

  • ResearchGate. (n.d.). (a) UV‐vis‐NIR diffuse reflectance spectrum and the single crystal photo of K2Ba0.5Ga9O2S13. Available at: [Link]

  • EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Available at: [Link]

  • Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). Available at: [Link]

  • Lin, Z., et al. (2003). Mechanism of linear and nonlinear optical effects of KDP and urea crystals. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. Available at: [Link]

  • ResearchGate. (n.d.). Optical, structural and microhardness properties of KDP crystals grown from urea-doped solutions. Available at: [Link]

  • Process Insights. (2022). NIR & UV-VIS Spectroscopy. Available at: [Link]

  • AZoM. (n.d.). UV-Vis-NIR Microspectroscopy: Key Applications and Case Studies. Available at: [Link]

  • ResearchGate. (2015). Why is urea considered the standard NLO material? Available at: [Link]

  • Covalent Metrology. (n.d.). Ultraviolet Visible Near Infrared Spectrophotometry (UV-Vis-NIR). Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies of NLO properties of organic–inorganic materials base on p-nitroaniline. Available at: [Link]

  • International Journal of Current Research and Modern Education. (n.d.). P-NITROANILINIUM 4-METHYL PHENOLATE SINGLE CRYSTALS: SYNTHESIS, GROWTH, CHARACTERIZATION AND ITS APPLICATIONS. Available at: [Link]

  • ResearchGate. (2014). Intense optical second harmonic generation from centrosymmetric nanocrystalline para-nitroaniline. Available at: [Link]

  • PubMed Central. (2025). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. Available at: [Link]

  • Journal of Applicable Chemistry. (n.d.). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Available at: [Link]

  • ResearchGate. (n.d.). Efficient second harmonic generation by para-nitroaniline embedded in electro-spun polymeric nanofibres. Available at: [Link]

  • springerprofessional.de. (2023). Growth, spectral and quantum chemical investigations on N-butyl-4-nitroaniline single crystal for nonlinear optical and optoelectronic device applications. Available at: [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Growth and Characterization of Pure and Urea, Thiourea Doped KDP Crystals by Gel Method. Available at: [Link]

  • National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Available at: [Link]

  • Optics Communications. (1989). Second harmonic generation from organic nonlinear materials of N-alkyl-4-nitroaniline. Available at: [Link]

  • ACS Publications. (n.d.). Crystal Growth & Design Vol. 23 No. 9. Available at: [Link]

  • Reddit. (2025). P-nitroaniline crystal synthesis. Available at: [Link]

  • arXiv. (2025). Resonant enhancement of second harmonic generation in 2D nonlinear crystal integrated with meta-waveguide. Available at: [Link]

  • MDPI. (n.d.). Gap-Free Tuning of Second and Third Harmonic Generation in Mechanochemically Synthesized Nanocrystalline LiNb1−xTaxO3 (0 ≤ x ≤ 1) Studied with Nonlinear Diffuse Femtosecond-Pulse Reflectometry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Chemical Characteristics

N-cyclohexyl-4-nitroaniline is a substituted aniline derivative. Its chemical structure, featuring a nitro group and a cyclohexyl substituent, dictates its reactivity and toxicological profile. Understanding these fundamental properties is the first step in a safe disposal workflow.

The primary hazards associated with this compound include:

  • Toxicity: Like many nitroaromatic compounds, it is presumed to be toxic if ingested, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: This compound is classified as acutely and chronically hazardous to the aquatic environment. Improper disposal can lead to long-term ecological damage.

Table 1: Key Properties and Hazards of this compound

PropertyValueSignificance for Disposal
Appearance Yellow crystalline powderAs a solid, it poses a dust inhalation hazard. Wetting the material during handling can mitigate this risk.
Molecular Formula C₁₂H₁₆N₂O₂The presence of nitrogen and a nitro group suggests that incineration under controlled conditions is a viable disposal method.
Solubility Insoluble in waterIts insolubility in water is a key factor in its classification as an aquatic hazard. Spills will not be diluted and will persist in the environment.
Hazard Classifications Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)This classification mandates that this compound must be disposed of as hazardous waste and never be released into the sewer system.

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to establish a safe working environment. The following engineering controls and PPE are mandatory to minimize exposure.

Engineering Controls:
  • Fume Hood: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine particulate matter.

  • Designated Disposal Area: Establish a specific, clearly marked area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic and incompatible materials.

Personal Protective Equipment (PPE):
  • Gloves: Wear nitrile gloves to prevent skin contact. Given the potential for dermal absorption, double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary.

The selection of this specific PPE is based on a risk assessment of this compound's known hazards. The goal is to create a barrier between the chemist and the chemical, a fundamental principle of laboratory safety.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound waste.

Step 1: Waste Segregation
  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or gloves, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound has been used in a solution, the entire solution must be treated as hazardous waste. Do not mix with other solvent waste streams unless compatibility has been verified.

Rationale: Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions within a waste container and ensures that the waste can be handled appropriately by disposal facilities.

Step 2: Containerization
  • Container Type: Use a high-density polyethylene (HDPE) or glass container that is compatible with this compound. The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

Rationale: Correct containerization and labeling are not just best practices; they are regulatory requirements. A properly labeled container communicates the risks to everyone who may handle it, from lab personnel to the final disposal technicians.

Step 3: Accumulation and Storage
  • Storage Location: Store the sealed waste container in the designated hazardous waste accumulation area.

  • Incompatible Materials: Ensure that the container is not stored near strong oxidizing agents, with which this compound may react.

Rationale: Safe storage minimizes the risk of accidents in the laboratory. Keeping incompatible chemicals separate is a critical measure to prevent fires, explosions, or the release of toxic gases.

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this chemical on your own.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal. This is often required for regulatory compliance.

Rationale: Hazardous waste disposal is a specialized field governed by strict regulations. Professional disposal companies have the expertise and facilities to handle chemicals like this compound in an environmentally responsible and legally compliant manner.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material, such as vermiculite or sand.

    • Carefully sweep the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office immediately.

    • Prevent others from entering the area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_storage Storage & Disposal A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) B->C D Is waste solid or liquid? C->D E Collect in Labeled Solid Waste Container D->E Solid F Collect in Labeled Liquid Waste Container D->F Liquid G Store in Designated Hazardous Waste Area E->G F->G H Arrange for Pickup by Certified Disposal Vendor G->H I Complete Waste Manifest/Documentation H->I J Final Disposal via Incineration I->J

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to rigorous safety protocols is the hallmark of a responsible scientific professional.

Navigating the Uncharted: A Guide to Personal Protective Equipment for N-cyclohexyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

When handling N-cyclohexyl-4-nitroaniline, a multi-faceted approach to safety that includes engineering controls and appropriate Personal Protective Equipment (PPE) is essential. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is required to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the essential PPE for handling this compound.

PPE CategoryItemRationale
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles and potential splashes. Should conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face ShieldRecommended when there is a significant risk of splashing or dust generation, providing a broader area of protection for the face.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling aromatic nitro compounds.[1] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.
Respiratory Protection Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a potential for inhaling dust, especially when working outside of a chemical fume hood.[1]

Procedural Discipline: Donning and Doffing of PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: If required, perform a fit check and don the respirator.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove the face shield from the back, followed by the goggles.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any contaminants.

  • Respirator: Remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Experimental Workflow: Safe Handling of this compound

All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any airborne dust. Use a spatula for solid transfers and handle the container with care to avoid generating dust.

  • During the Experiment: Keep all containers with this compound clearly labeled and sealed when not in use. Avoid all direct contact with the chemical.[2]

  • Post-Experiment: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.

  • Solid Waste: All contaminated solid waste, including used gloves, disposable lab coats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of decisions and actions for safely handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Handling & Experimentation cluster_disposal Disposal & Decontamination start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment fume_hood Work in Chemical Fume Hood risk_assessment->fume_hood don_ppe Don PPE in Sequence: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves fume_hood->don_ppe weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment dispose_waste Dispose of Contaminated Waste experiment->dispose_waste decontaminate Decontaminate Work Area & Equipment dispose_waste->decontaminate doff_ppe Doff PPE in Sequence: 1. Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Respirator decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: PPE Workflow for this compound

In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Personal protective equipment for handling N,N-dimethyl-4-nitrobenzenesulfonamide. Benchchem. Link

  • SAFETY DATA SHEET. TCI Chemicals. Link

  • Aldrich 185310 - • SAFETY DATA SHEET. Sigma-Aldrich. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.